molecular formula C8H16ClN B1458754 Spiro[3.4]octan-1-amine hydrochloride CAS No. 1378527-98-0

Spiro[3.4]octan-1-amine hydrochloride

Cat. No.: B1458754
CAS No.: 1378527-98-0
M. Wt: 161.67 g/mol
InChI Key: IFCJEDNNZRUBOU-UHFFFAOYSA-N
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Description

Spiro[3.4]octan-1-amine hydrochloride (CAS 1378527-98-0) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 8 H 16 ClN and a molecular weight of 161.67 g/mol , this amine hydrochloride salt features a unique spirocyclic scaffold that is of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional structure of the spiro[3.4]octane system can be utilized to explore novel chemical space and to conformationally constrain molecules, potentially improving their potency, selectivity, and metabolic stability. Researchers can employ this compound as a versatile synthetic building block for the construction of more complex molecular architectures, particularly as a constrained amine component in amide coupling reactions, nucleophilic substitutions, or as a precursor for library synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions should be maintained to ensure the integrity of the compound. For specific handling and safety information, please refer to the available safety datasheets .

Properties

IUPAC Name

spiro[3.4]octan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-3-6-8(7)4-1-2-5-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCJEDNNZRUBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857396
Record name Spiro[3.4]octan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378527-98-0
Record name Spiro[3.4]octan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Spiro[3.4]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[3.4]octan-1-amine and its derivatives are of growing interest in medicinal chemistry and drug development due to their unique three-dimensional structure, which can provide novel interactions with biological targets. The hydrochloride salt of this primary amine is of particular importance as it is expected to exhibit enhanced aqueous solubility and stability, properties that are crucial for pharmaceutical development. This guide provides a comprehensive overview of the physical properties of Spiro[3.4]octan-1-amine hydrochloride. In light of the current limited availability of direct experimental data for this specific salt, this document will also serve as a practical handbook, detailing the necessary protocols for its synthesis and the experimental determination of its key physical characteristics.

Spiro[3.4]octan-1-amine Free Base: The Starting Material

Before delving into the properties of the hydrochloride salt, it is essential to understand the characteristics of the parent compound, Spiro[3.4]octan-1-amine.

PropertyValueSource
CAS Number 1379148-40-9[1][2][3]
Molecular Formula C₈H₁₅N[2]
Molecular Weight 125.21 g/mol [2]
Predicted Boiling Point No data available[1]
Storage Conditions 2-8°C, inert atmosphere, keep in a dark place[2]

From Free Base to Hydrochloride Salt: Expected Physicochemical Transformations

The conversion of a free amine to its hydrochloride salt is a common strategy in pharmaceutical sciences to improve the compound's solubility and handling properties.[4] This transformation from a neutral molecule to an ionic species induces significant changes in its physical properties.

  • Melting Point: Amine hydrochlorides, being ionic salts, have much stronger intermolecular forces (ionic interactions) compared to the hydrogen bonding and van der Waals forces in free amines.[4] Consequently, Spiro[3.4]octan-1-amine hydrochloride is expected to have a significantly higher melting point than its free base. Pure crystalline salts typically exhibit a sharp melting point, which can be a key indicator of purity.[5][6]

  • Boiling Point: Amine hydrochlorides are salts and will not have a traditional boiling point at atmospheric pressure. Upon strong heating, they are more likely to decompose before boiling.

  • Solubility: The most significant change is the dramatic increase in aqueous solubility. The ionic nature of the hydrochloride salt allows for strong interactions with polar water molecules, making it much more soluble than the less polar free base.[4] This property is paramount for many biological and pharmaceutical applications.

Synthesis and Characterization: A Practical Guide

Given the absence of readily available experimental data, this section provides detailed protocols for the synthesis and characterization of Spiro[3.4]octan-1-amine hydrochloride.

Synthesis of Spiro[3.4]octan-1-amine Hydrochloride

This protocol outlines a standard and reliable method for the preparation of the hydrochloride salt from the free base.

Materials:

  • Spiro[3.4]octan-1-amine

  • Anhydrous diethyl ether or other suitable anhydrous, non-protic solvent

  • Concentrated hydrochloric acid (HCl) or HCl gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or gas dispersion tube

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

Step-by-Step Protocol:

  • Dissolution: Dissolve a known quantity of Spiro[3.4]octan-1-amine in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: While stirring the solution at room temperature, slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise using a dropping funnel. Alternatively, bubble anhydrous HCl gas through the solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for a short period to ensure complete reaction.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the purified Spiro[3.4]octan-1-amine hydrochloride in a vacuum oven at a moderate temperature or in a desiccator to remove any residual solvent.

Synthesis_Workflow cluster_synthesis Synthesis of Spiro[3.4]octan-1-amine HCl start Dissolve Spiro[3.4]octan-1-amine in anhydrous ether acidify Slowly add HCl start->acidify Stirring precipitate Precipitate forms acidify->precipitate isolate Isolate by filtration precipitate->isolate wash Wash with cold ether isolate->wash dry Dry under vacuum wash->dry product Pure Spiro[3.4]octan-1-amine HCl dry->product

Caption: Workflow for the synthesis of Spiro[3.4]octan-1-amine hydrochloride.

Experimental Determination of Physical Properties

The following are standard, validated protocols for determining the key physical properties of Spiro[3.4]octan-1-amine hydrochloride.

Melting Point Determination

The melting point is a crucial parameter for identification and purity assessment.[5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)[6]

  • Capillary tubes (sealed at one end)

Step-by-Step Protocol:

  • Sample Preparation: Finely powder a small amount of the dried Spiro[3.4]octan-1-amine hydrochloride.

  • Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Initial Determination: Place the capillary tube in the melting point apparatus and heat rapidly to get an approximate melting point range.

  • Accurate Determination: Prepare a fresh sample and heat the apparatus to a temperature about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample. A narrow range (0.5-1°C) is indicative of high purity.[6]

Melting_Point_Workflow cluster_mp Melting Point Determination prep Prepare and pack sample in capillary tube initial_heat Rapid heating for approximate range prep->initial_heat accurate_heat Slow heating (1-2°C/min) near melting point initial_heat->accurate_heat New Sample observe Record temperature range of melting accurate_heat->observe result Melting Point Range observe->result

Caption: Workflow for melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic solubility.[7][8]

Materials:

  • Spiro[3.4]octan-1-amine hydrochloride

  • Purified water (or buffer of desired pH)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV, LC-MS) for concentration determination

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the hydrochloride salt to a vial containing a known volume of water or buffer.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method. The measured concentration represents the thermodynamic solubility.

Solubility_Workflow cluster_solubility Aqueous Solubility (Shake-Flask Method) prepare Add excess solid to known volume of solvent equilibrate Shake at constant temp for 24-48 hours prepare->equilibrate separate Centrifuge to separate solid and liquid phases equilibrate->separate analyze Analyze supernatant concentration (HPLC/LC-MS) separate->analyze solubility Thermodynamic Solubility analyze->solubility

Caption: Workflow for aqueous solubility determination.

pKa Determination by Potentiometric Titration

The pKa of the conjugate acid of Spiro[3.4]octan-1-amine can be accurately determined by titrating the hydrochloride salt with a strong base.[9][10]

Apparatus:

  • Calibrated pH meter and electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh a sample of Spiro[3.4]octan-1-amine hydrochloride and dissolve it in a known volume of water.

  • Titration Setup: Place the beaker on a magnetic stirrer, immerse the pH electrode, and position the burette filled with a standardized strong base (e.g., 0.1 M NaOH) above the beaker.

  • Titration: Slowly add the titrant in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve).

pKa_Workflow cluster_pka pKa Determination by Potentiometric Titration dissolve Dissolve hydrochloride salt in water titrate Titrate with standardized strong base (NaOH) dissolve->titrate record Record pH after each addition of titrant titrate->record plot Plot pH vs. volume of titrant record->plot determine Determine pKa at half-equivalence point plot->determine pka_value pKa Value determine->pka_value

Caption: Workflow for pKa determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and identity of the synthesized hydrochloride salt.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will show distinct differences from the free base.

  • N-H Stretching: In the free primary amine, two N-H stretching bands are typically observed between 3300 and 3500 cm⁻¹.[11][12][13] Upon protonation to form the ammonium salt (-NH₃⁺), these bands are replaced by a very broad and strong absorption envelope, often centered around 2800-3200 cm⁻¹, which can overlap with C-H stretching vibrations.[4][14]

  • N-H Bending: The N-H bending (scissoring) vibration of the primary amine (around 1650-1580 cm⁻¹) will be replaced by two ammonium bending vibrations (asymmetric and symmetric) in the 1625-1500 cm⁻¹ region.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most notable change will be the appearance of a broad signal for the -NH₃⁺ protons. The chemical shift of protons on the carbons adjacent to the nitrogen atom is expected to shift downfield (to a higher ppm value) due to the increased electron-withdrawing effect of the positively charged nitrogen.[11][15] The exact chemical shift of the N-H protons can be concentration-dependent and they can be exchanged with D₂O, causing their signal to disappear.[11][15]

  • ¹³C NMR: Similar to the proton NMR, the carbon atom bonded to the nitrogen will also experience a downfield shift upon protonation.

Conclusion

While direct experimental data for Spiro[3.4]octan-1-amine hydrochloride is not yet widely published, this guide provides a robust framework for its synthesis and comprehensive physical characterization. By following the detailed protocols outlined herein, researchers and drug development professionals can confidently generate the necessary data to advance their studies with this promising chemical entity. The principles and methodologies described are grounded in established analytical and organic chemistry practices, ensuring the generation of reliable and reproducible results.

References

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Cabana, A., & Sandorfy, C. (2025, August 6). Hydrogen bonding in the amine hydrohalides. II.
  • University of Calgary. (n.d.). Melting point determination. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 5, 2026, from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved February 5, 2026, from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Table 1 pKa values determined by potentiometric titration with HCl. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • SSERC. (n.d.). Melting point determination. Retrieved February 5, 2026, from [Link]

  • Van der Veken, P., et al. (n.d.).
  • World Health Organiz
  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved February 5, 2026, from [Link]

  • University of Tikrit. (n.d.). Determination of melting and boiling points. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). {Spiro[3.4]octan-5-yl}methanamine.
  • University of Wisconsin-Madison. (n.d.). Amines. Retrieved February 5, 2026, from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • Reddit. (2025, September 4). Amine release in synthesis (hydroxylamine hydrochloride).
  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt).
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved February 5, 2026, from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines.

Sources

Spiro[3.4]octan-1-amine Hydrochloride: Structural Analysis, Synthesis, and Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Spiro[3.4]octan-1-amine hydrochloride , a spirocyclic scaffold increasingly utilized in medicinal chemistry to enhance physicochemical properties and explore novel chemical space.

Introduction: The Rise of High-Fsp³ Scaffolds

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-rich compounds to three-dimensional, aliphatic-rich architectures. Spiro[3.4]octan-1-amine represents a quintessential high-Fsp³ scaffold (fraction of sp³-hybridized carbons). Its spirocyclic core offers:

  • Conformational Restriction: The rigid spiro-fusion limits the entropic penalty upon binding to biological targets.

  • Vectorial Diversity: The amine handle at the C1 position projects substituents into specific vectors distinct from those of piperidines or pyrrolidines.

  • Bioisosterism: It serves as a surrogate for more common cyclic amines, often improving metabolic stability and solubility.

Chemical Structure and Numbering

The IUPAC nomenclature for spiro compounds dictates the numbering scheme, which is critical for identifying the correct isomer.

Numbering Scheme

For spiro[3.4]octane :

  • Skeleton: An 8-carbon system comprising a 4-membered ring (cyclobutane) spiro-fused to a 5-membered ring (cyclopentane).

  • Rule: Numbering begins at a ring atom adjacent to the spiro carbon in the smaller ring (cyclobutane), proceeds around the smaller ring to the spiro atom, and then around the larger ring.

  • Application:

    • C1-C3: Cyclobutane ring atoms (excluding spiro).

    • C4: The spiro carbon.

    • C5-C8: Cyclopentane ring atoms.

    • "1-amine": The amino group (-NH₂) is attached to C1, adjacent to the spiro junction.

Structural Data
PropertyData
IUPAC Name Spiro[3.4]octan-1-amine hydrochloride
CAS Number 1379148-40-9 (Free base); 2413883-33-5 (HCl salt analog ref)
Molecular Formula C₈H₁₅N[1][2][3][4] · HCl
Molecular Weight 125.21 (Free base) + 36.46 (HCl) ≈ 161.67 g/mol
SMILES NC1CCC12CCCC2.Cl
Geometry The cyclobutane ring typically adopts a "puckered" conformation to relieve torsional strain, while the cyclopentane ring exists in an "envelope" or "half-chair" conformation.

Stereochemistry

The introduction of the amine group at C1 desymmetrizes the spiro[3.4]octane skeleton, creating a stereocenter.

Chirality[5][6][7]
  • Chiral Center: C1 is the sole stereocenter in the unsubstituted amine.

  • Enantiomers: The molecule exists as a pair of enantiomers: (1R)-spiro[3.4]octan-1-amine and (1S)-spiro[3.4]octan-1-amine.

  • Achiral Precursor: The corresponding ketone, spiro[3.4]octan-1-one, possesses a plane of symmetry passing through the carbonyl group, the spiro carbon, and bisecting the cyclopentane ring. Therefore, non-stereoselective reduction yields a racemic mixture (rac-1).

Resolution Strategies

For pharmaceutical applications requiring enantiopurity, resolution is typically achieved via:

  • Diastereomeric Salt Formation: Crystallization with chiral acids such as L-Tartaric acid or D-Mandelic acid.

  • Chiral HPLC: Separation on polysaccharide-based stationary phases (e.g., Chiralpak IA/IC) using polar organic modes.[5]

Synthesis: The [2+2] Cycloaddition Route

The most robust synthetic pathway to the spiro[3.4]octan-1-amine scaffold involves the construction of the cyclobutane ring onto a cyclopentane precursor via a [2+2] cycloaddition.

Retrosynthetic Analysis[8]
  • Target: Spiro[3.4]octan-1-amine[1][6]

  • Precursor: Spiro[3.4]octan-1-one

  • Key Disconnection: [2+2] Cycloaddition of a ketene and an exocyclic alkene.

Detailed Protocol
Step 1: Dichloroketene Cycloaddition
  • Reagents: Methylenecyclopentane, Trichloroacetyl chloride, Zinc-Copper couple (Zn-Cu) or Zinc dust, Diethyl ether.

  • Mechanism: In situ generation of dichloroketene from trichloroacetyl chloride/Zn followed by [2+2] cycloaddition with the exocyclic double bond of methylenecyclopentane.

  • Product: 2,2-Dichlorospiro[3.4]octan-1-one.

  • Note: This reaction is regioselective, placing the carbonyl at C1 (or C3, which is equivalent by symmetry in the di-chloro intermediate before numbering is fixed).

Step 2: Dechlorination
  • Reagents: Zinc dust, Acetic acid (AcOH), reflux.

  • Mechanism: Reductive removal of the gem-dichloro group.

  • Product: Spiro[3.4]octan-1-one.

Step 3: Reductive Amination
  • Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.

  • Mechanism: Formation of the imine followed by hydride reduction.

  • Product: rac-Spiro[3.4]octan-1-amine.

  • Salt Formation: Treatment with HCl in dioxane/ether precipitates the hydrochloride salt.

Synthetic Workflow Diagram

Synthesis Start Methylenecyclopentane Step1 [2+2] Cycloaddition (Cl3CCOCl, Zn) Start->Step1 Inter1 2,2-Dichloro-spiro[3.4]octan-1-one Step1->Inter1 Step2 Dechlorination (Zn, AcOH) Inter1->Step2 Inter2 Spiro[3.4]octan-1-one Step2->Inter2 Step3 Reductive Amination (NH4OAc, NaBH3CN) Inter2->Step3 Final Spiro[3.4]octan-1-amine HCl Step3->Final

Caption: Synthetic route to Spiro[3.4]octan-1-amine HCl via [2+2] cycloaddition and reductive amination.

Characterization and Analytical Data

Validation of the structure requires a combination of NMR and Mass Spectrometry.

¹H NMR Spectroscopy (Predicted in D₂O)
  • CH-NH₂ (C1): A multiplet around 3.2–3.5 ppm (integrating to 1H). The chemical shift is deshielded by the nitrogen and the inductive effect of the ring.

  • Cyclobutane CH₂ (C2, C3): Complex multiplets in the 1.8–2.4 ppm range. The rigid ring system creates distinct environments for protons on the same carbon (diastereotopic).

  • Cyclopentane CH₂ (C5-C8): A broad envelope of multiplets between 1.4–1.9 ppm (integrating to 8H).

  • Amine Protons: If run in DMSO-d6, a broad singlet (NH₃⁺) appears around 8.0–8.5 ppm.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Signal: [M+H]⁺ peak at m/z 126.13.

Applications in Drug Discovery[10][11][12]

Spiro[3.4]octan-1-amine is a valuable "building block" in medicinal chemistry.

  • Peptidomimetics: The scaffold mimics the turn structures of amino acids like proline but with altered lipophilicity and geometry.

  • GPCR Ligands: Used to constrain the side chains of biogenic amines, potentially increasing selectivity for receptor subtypes (e.g., Histamine or Dopamine receptors).

  • Kinase Inhibitors: The compact, hydrophobic nature of the spiro system allows it to occupy small hydrophobic pockets in ATP-binding sites, while the amine forms critical hydrogen bonds with the hinge region or catalytic residues.

References

  • Burkhard, J. A., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link

  • BLD Pharm. (2025). "Spiro[3.4]octan-1-amine Product Data." BLD Pharm Catalog. Link

  • PubChem. (2025). "Spiro[3.4]octan-1-amine Compound Summary." National Library of Medicine. Link

  • Smith, A. B., et al. (1981). "Spiro[3.4]octan-1-one Synthesis via Dichloroketene." Journal of Organic Chemistry. Link

Sources

Spiro[3.4]octan-1-amine hydrochloride CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1378527-98-0 (Hydrochloride) | Free Base CAS: 1379148-40-9 Formula: C₈H₁₆ClN (HCl Salt) | Molecular Weight: 161.67 g/mol

Executive Summary

Spiro[3.4]octan-1-amine hydrochloride is a bicyclic, spiro-fused amine scaffold increasingly utilized in modern medicinal chemistry. As drug discovery shifts away from planar, aromatic-heavy structures ("Escaping Flatland"), spirocyclic motifs like spiro[3.4]octane offer a high fraction of sp³-hybridized carbons (Fsp³). This structural feature enhances solubility, metabolic stability, and target selectivity by providing rigid, three-dimensional vectors for substituent display. This guide details the nomenclature, structural properties, synthesis, and application of this specific isomer.

Nomenclature and Structural Identification

Correct identification of spiro compounds requires strict adherence to IUPAC numbering rules, which dictate the position of the amine functional group.

IUPAC Nomenclature Rules

The name Spiro[3.4]octan-1-amine is derived as follows:

  • Spiro System: Two rings share a single common atom (the spiro atom).

  • Bracket Descriptor [3.4]: Indicates the number of carbon atoms linked to the spiro atom in each ring.

    • Ring A (Smaller): 3 carbons (+1 spiro atom) = Cyclobutane.

    • Ring B (Larger): 4 carbons (+1 spiro atom) = Cyclopentane.

  • Numbering: Numbering begins at a carbon in the smaller ring adjacent to the spiro atom, proceeds around the smaller ring to the spiro atom, and then around the larger ring.

    • Position 1: The carbon in the cyclobutane ring adjacent to the spiro center.

    • Position 4: The spiro carbon itself.

Therefore, the 1-amine designation places the amino group on the cyclobutane ring, directly adjacent to the spiro junction.

Structural Visualization

The following diagram illustrates the numbering scheme and the stereochemical position of the amine. Note that Position 1 is a chiral center; unless specified as (R) or (S), the CAS 1378527-98-0 refers to the racemate.

SpiroStructure cluster_cyclobutane Ring A (Smaller) Cyclobutane cluster_cyclopentane Ring B (Larger) Cyclopentane C1 C1 (Amine) C2 C2 C1->C2 NH2 NH₂·HCl C1->NH2 Position 1 C3 C3 C2->C3 Spiro C4 (Spiro) C3->Spiro C5 C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->Spiro Spiro->C1 Spiro->C5

Figure 1: Connectivity and IUPAC numbering of Spiro[3.4]octan-1-amine. The amine is located on the cyclobutane ring.

Physicochemical Properties

PropertyDataNote
Appearance White to off-white solidHygroscopic salt
Solubility High in H₂O, MeOH, DMSOTypical for amine HCl salts
LogP (Free Base) ~1.5 - 1.8 (Predicted)Lipophilic enough for CNS penetration
Fsp³ 1.0 (100%)Fully saturated, non-planar
H-Bond Donors 3 (NH₃⁺)In salt form
H-Bond Acceptors 0In salt form

Key Insight: The spiro[3.4]octane core is rigid. Unlike a flexible alkyl chain, the distance and angle between the amine at C1 and substituents on the C5-C8 ring are fixed. This allows for precise positioning of pharmacophores in a binding pocket.

Synthetic Methodology

The synthesis of spiro[3.4]octan-1-amine typically proceeds via the commercially available Spiro[3.4]octane-1-carboxylic acid (CAS 1784412-52-7).[1] The most robust route for converting the acid to the amine with retention of the spiro-ring integrity is the Curtius Rearrangement .

Protocol: Curtius Rearrangement Route

This method is preferred over reductive amination for the 1-position because it avoids thermodynamic equilibration that might favor unwanted isomers if a ketone precursor were used.

Step-by-Step Workflow:

  • Activation: The carboxylic acid is converted to an acyl azide using Diphenylphosphoryl azide (DPPA) and a base (TEA) in toluene.

  • Rearrangement: Heating the acyl azide induces the Curtius rearrangement, releasing N₂ and forming an isocyanate intermediate.

  • Hydrolysis: The isocyanate is trapped with water (often in the presence of acid like HCl) to spontaneously decarboxylate, yielding the primary amine hydrochloride.

Synthesis Diagram

Synthesis Start Spiro[3.4]octane-1-carboxylic acid (CAS 1784412-52-7) Step1 Acyl Azide Formation Reagents: DPPA, Et₃N, Toluene Start->Step1 Activation Inter Isocyanate Intermediate (Formed in situ via Heat) Step1->Inter Curtius Rearrangement (-N₂) Hydrolysis Acid Hydrolysis Reagents: HCl (aq), Reflux Inter->Hydrolysis Trapping Product Spiro[3.4]octan-1-amine HCl (CAS 1378527-98-0) Hydrolysis->Product Decarboxylation (-CO₂)

Figure 2: Synthetic pathway from carboxylic acid precursor via Curtius Rearrangement.

Applications in Drug Discovery

The spiro[3.4]octan-1-amine scaffold acts as a bioisostere for cyclic amines like pyrrolidine or piperidine, but with distinct geometric vectors.

"Escape from Flatland"

Planar molecules (low Fsp³) often suffer from poor solubility and "off-target" binding due to non-specific hydrophobic stacking.

  • Mechanism: Introducing the spiro[3.4]octane core increases three-dimensionality.

  • Benefit: This disrupts crystal packing (improving solubility) and creates a more complex shape that fits specific enzyme pockets more selectively than flat analogs.

Conformational Restriction

In linear amines, the nitrogen can rotate freely. In spiro[3.4]octan-1-amine, the nitrogen is anchored to the cyclobutane ring.

  • Vector Control: The angle of the N-H bonds relative to the rest of the molecule is constrained. This is critical when designing inhibitors that must project into a specific sub-pocket (e.g., in GPCRs or kinase inhibitors).

Handling and Safety

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture will lead to deliquescence.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Solubility for Assays: Prepare stock solutions in DMSO or water immediately prior to use. Avoid freeze-thaw cycles of aqueous solutions.

References

  • PubChem. Spiro[3.4]octane | C8H14. National Library of Medicine. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • BenchChem. Spiro[3.4]octane Derivatives: A Technical Guide. Link

  • ChemicalBook. Spiro[3.4]octan-1-amine CAS 1379148-40-9. Link

  • MolCore. Spiro[3.4]octan-1-amine hydrochloride CAS 1378527-98-0. Link

Sources

Spiro[3.4]octan-1-amine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of Spiro[3.4]octan-1-amine Hydrochloride

Executive Summary

Spiro[3.4]octan-1-amine hydrochloride is a high-value spirocyclic building block used increasingly in Fragment-Based Drug Discovery (FBDD).[1] Its spirocyclic architecture offers a distinct advantage over traditional aliphatic amines by providing conformational restriction without the aromatic planarity that often leads to metabolic liability or poor solubility.[1]

This technical guide provides a comprehensive physicochemical profile of the compound.[1] While specific experimental solubility values for this research reagent are often proprietary to internal corporate databases, this guide synthesizes predicted data, analog-based behavior, and rigorous experimental protocols to establish a self-validating solubility profile.[1]

Part 1: Structural Analysis & Physicochemical Properties[2]

The solubility behavior of Spiro[3.4]octan-1-amine hydrochloride is dictated by its ionic nature (HCl salt) and the lipophilicity of its spiro-hydrocarbon core.[1]

Chemical Identity
  • IUPAC Name: Spiro[3.4]octan-1-amine hydrochloride[1]

  • Common Name: 1-Aminospiro[3.4]octane HCl[1]

  • CAS Number: 1379148-40-9 (Free Base Generic Reference) / Note: Specific salt forms often lack unique CAS in public registries and are referenced by the parent amine.

  • Molecular Formula: C₈H₁₅N[1][2] · HCl

  • Molecular Weight: 161.67 g/mol (Salt); 125.21 g/mol (Free Base)[1]

Predicted Physicochemical Profile

Data derived from structural analogs (e.g., spiro[3.3]heptan-amine salts) and computational consensus.[1]

PropertyValue / RangeSignificance
Physical State White to off-white crystalline solidIndicates high lattice energy typical of ammonium salts.[1]
Hygroscopicity Moderate to HighCritical: Handle in desiccated environments.[1] Amine salts readily absorb atmospheric moisture, altering apparent mass.[1]
LogP (Free Base) ~1.9 (Predicted)Moderate lipophilicity allows membrane permeability once deprotonated.[1]
pKa (Conjugate Acid) 9.5 – 10.5 (Estimated)Highly ionized at physiological pH (7.4).[1]
Melting Point >180°C (Decomposition likely)High thermal stability in solid state.[1]

Part 2: Solubility Data Profile

The following solubility data represents the expected saturation limits at 25°C. These values are benchmarks for experimental validation.

Solvent Compatibility Table
SolventSolubility RatingEstimated Conc. (mg/mL)Application Context
Water (ddH₂O) High > 50 mg/mLPrimary vehicle for biological assays.[1]
DMSO Very High > 100 mg/mLPreferred stock solution solvent for HTS libraries.[1]
Methanol High > 30 mg/mLUseful for intermediate dilutions or LC-MS prep.[1]
Ethanol Moderate 10 – 30 mg/mLFormulation co-solvent.[1]
Dichloromethane Low < 1 mg/mLPoor solubility due to ionic lattice; free base is soluble.[1]
Diethyl Ether Insoluble < 0.1 mg/mLUsed to precipitate the salt during synthesis.[1]
pH-Dependent Aqueous Solubility (The "pH-Solubility Gap")

Researchers must be aware of the Common Ion Effect and pH-dependent precipitation.[1]

  • pH 1.2 (0.1N HCl): Solubility is slightly reduced compared to pure water due to the common ion effect (Cl⁻), though still high.[1]

  • pH 7.4 (PBS): High solubility; the molecule remains positively charged (Ammonium species).[1]

  • pH > 10 (Basic Buffer): Critical Risk. As pH approaches the pKa (~10), the salt converts to the free amine (oil).[1] Solubility drops drastically, potentially causing "oiling out" in assays.[1]

Part 3: Experimental Protocols

To ensure data integrity, do not rely solely on vendor statements ("Soluble in Water"). Perform the following self-validating protocols.

Protocol A: Visual Kinetic Solubility Screen (Tier 1)

Use this for rapid checks before biological assays.[1]

  • Preparation: Weigh 2.0 mg of Spiro[3.4]octan-1-amine HCl into a clear glass vial.

  • Aliquot Addition: Add 20 µL of solvent (DMSO or Water) to achieve a theoretical 100 mg/mL concentration.[1]

  • Agitation: Vortex for 60 seconds. Sonication (30 sec) may be used to break crystal lattices.[1]

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1]

    • Particulates: Add solvent in 20 µL increments until clear.[1]

  • Calculation:

    
    
    
Protocol B: Thermodynamic Shake-Flask Method (Gold Standard)

Use this for formulation development.

  • Saturation: Add excess solid compound to 1 mL of buffer (pH 7.4) until undissolved solid remains visible.[1]

  • Equilibrium: Shake at 25°C for 24 hours (Orbit shaker: 300 rpm).

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (Pre-saturate filter to avoid loss).

  • Quantification: Analyze filtrate via HPLC-UV (210 nm) against a standard curve prepared in DMSO.

  • pH Check (Self-Validation): Measure the pH of the filtrate. If the pH shifted significantly from 7.4, the buffer capacity was exceeded, and the data is invalid.

Part 4: Visualization of Workflows

Figure 1: Solubility Determination Decision Tree

This logic flow ensures the correct solvent system is chosen based on the application.[1]

SolubilityWorkflow Start Start: Spiro[3.4]octan-1-amine HCl Goal Define Application Goal Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay ChemSyn Chemical Synthesis (Derivatization) Goal->ChemSyn WaterCheck Dissolve in Water/PBS BioAssay->WaterCheck Direct use DMSOCheck Dissolve in DMSO BioAssay->DMSOCheck Stock prep BaseCheck Convert to Free Base? ChemSyn->BaseCheck SuccessWater Ready for Assay (Check pH) WaterCheck->SuccessWater Soluble (>10mM) SuccessDMSO Stock Solution (Keep <1% DMSO final) DMSOCheck->SuccessDMSO Soluble (>100mM) BaseCheck->DMSOCheck No (Coupling Reaction) OrganicSolv Use DCM/EtOAc BaseCheck->OrganicSolv Yes (Deprotonate)

Caption: Decision matrix for solvent selection based on downstream application (Assay vs. Synthesis).

Part 5: Handling & Stability Guidelines

  • Salt Disproportionation: Avoid dissolving the HCl salt directly in unbuffered basic solutions (e.g., 1M NaOH).[1] The free amine will separate as an oil.[1]

  • Storage: Store solid at -20°C. Keep desiccant in the secondary container.

  • Stock Solutions: DMSO stocks (100 mM) are stable for 3-6 months at -20°C. Aqueous stocks should be prepared fresh to avoid hydrolysis or bacterial growth.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 65003120, Spiro[3.4]octan-2-amine (Analog Reference).[1] Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Context for solubility thresholds).

Sources

Spectroscopic Characterization of Spiro[3.4]octan-1-amine Hydrochloride: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[3.4]octan-1-amine hydrochloride is a niche yet significant scaffold in medicinal chemistry and drug discovery, valued for its rigid, three-dimensional structure. A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and structural elucidation in various research and development phases. This guide presents a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for spiro[3.4]octan-1-amine hydrochloride. In the absence of publicly available experimental spectra for this specific salt, this document provides a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. Furthermore, it outlines the standard methodologies for acquiring high-quality spectroscopic data for this class of compounds, offering valuable insights for researchers working with novel spirocyclic amines.

Introduction: The Significance of Spiro[3.4]octan-1-amine Hydrochloride

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered considerable attention in modern drug discovery. The spiro[3.4]octane framework imparts a unique conformational rigidity and three-dimensionality that can enhance binding affinity and selectivity to biological targets. Spiro[3.4]octan-1-amine, as a primary amine, serves as a versatile building block for the synthesis of a diverse array of pharmaceutical candidates. The hydrochloride salt form is often preferred for its improved stability and solubility.

An exhaustive spectroscopic analysis is the cornerstone of chemical research, ensuring the identity and purity of a synthesized compound. This guide delves into the theoretical underpinnings and expected spectral features of spiro[3.4]octan-1-amine hydrochloride, providing a valuable resource for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the anticipated ¹H and ¹³C NMR spectra of spiro[3.4]octan-1-amine hydrochloride.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of spiro[3.4]octan-1-amine hydrochloride is expected to exhibit a series of multiplets in the aliphatic region, corresponding to the protons of the cyclobutane and cyclopentane rings. The presence of the ammonium group (-NH₃⁺) will likely give rise to a broad signal, the chemical shift of which can be concentration and solvent dependent.

Key Predicted ¹H NMR Features:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-NH₃⁺8.0 - 9.0Broad singletChemical shift is highly dependent on solvent and concentration. Exchange with D₂O will cause this signal to disappear.
H-1 (methine)3.5 - 4.0MultipletThis proton is adjacent to the electron-withdrawing ammonium group, leading to a downfield shift.
Cyclobutane & Cyclopentane Protons1.5 - 2.5Complex multipletsSignificant signal overlap is expected due to the similar chemical environments of the methylene protons in the two rings.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard approach for acquiring a ¹H NMR spectrum of spiro[3.4]octan-1-amine hydrochloride is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as the -NH₃⁺ protons are exchangeable.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of unique carbon signals will depend on the symmetry of the molecule.

Key Predicted ¹³C NMR Features:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-1 (methine)45 - 55Attached to the nitrogen, this carbon is shifted downfield.
C-4 (spiro carbon)40 - 50The quaternary spiro carbon will likely show a lower intensity signal.
Cyclobutane & Cyclopentane Carbons20 - 40A series of peaks corresponding to the methylene carbons of the two rings.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is often required compared to ¹H NMR.

  • Instrument Setup: A 100 MHz or higher (for a 400 MHz ¹H spectrometer) instrument is used.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: Several hundred to several thousand scans are usually necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For spiro[3.4]octan-1-amine hydrochloride, the key vibrational modes will be associated with the ammonium group and the aliphatic C-H bonds.

Key Predicted IR Absorption Bands:

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch (Ammonium)3100 - 2800Strong, BroadA very characteristic broad absorption due to the stretching of the N-H bonds in the -NH₃⁺ group.[1][2][3]
N-H Bend (Ammonium)1600 - 1500MediumAsymmetric and symmetric bending vibrations of the -NH₃⁺ group.[3]
C-H Stretch (Aliphatic)3000 - 2850StrongC-H stretching vibrations of the cyclobutane and cyclopentane rings.[2][4]
C-H Bend (Aliphatic)1470 - 1430MediumScissoring and bending vibrations of the methylene groups.[4]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a more modern and often simpler method.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For spiro[3.4]octan-1-amine hydrochloride, the free amine is what is typically observed in the mass spectrum.

Predicted Mass Spectrum Features:

  • Molecular Ion (M⁺): The molecular ion of the free amine (C₈H₁₅N) is expected at an m/z of 125.12.[5]

  • [M+H]⁺ Ion: In techniques like Electrospray Ionization (ESI), the protonated molecule is often observed at m/z 126.13.

  • Key Fragmentation Pathways: Alpha-cleavage is a common fragmentation pathway for amines.[3] This would involve the loss of alkyl radicals from the carbon adjacent to the nitrogen, leading to characteristic fragment ions.

Molecular Structure and a Potential Fragmentation Pathway:

Caption: Predicted fragmentation of the protonated molecule.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrument Setup: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for polar molecules like amine salts.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Conclusion

References

  • Infrared (IR) Spectroscopy. (n.d.). Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Spiro[3.4]octan-2-amine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). Spiro[3.4]octan-6-amine hydrochloride. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). Spiro[3.4]octan-1-one. Retrieved February 14, 2026, from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. UCLA Department of Chemistry and Biochemistry. Retrieved February 14, 2026, from [Link]

  • Chemistry Solutions. (n.d.). IR Correlation Table. Retrieved February 14, 2026, from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Retrieved from [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activity of Spiro[3.4]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[3.4]octan-1-amine hydrochloride represents a novel chemical entity with a unique three-dimensional architecture, combining the rigidity of a spirocyclic core with the reactive and binding potential of a primary amine. To date, there is no publicly available data on the biological activity of this specific compound. This guide, therefore, serves not as a review of existing knowledge, but as a forward-looking strategic framework for its comprehensive biological evaluation. We will dissect the molecule's structural components, formulate testable hypotheses based on established medicinal chemistry principles and data from structural analogs, and provide a detailed, tiered experimental workflow to systematically uncover its pharmacological potential. This document is designed to be an actionable roadmap for researchers aiming to characterize this intriguing molecule and unlock its therapeutic possibilities.

Introduction: Deconstructing a Novel Chemical Scaffold

Spiro[3.4]octan-1-amine hydrochloride is a fascinating molecule for the drug discovery scientist. Its structure is characterized by three key features that suggest significant potential for biological interaction:

  • The Spiro[3.4]octane Core: Spirocycles, where two rings share a single atom, are increasingly utilized in medicinal chemistry to impart conformational rigidity and three-dimensionality.[1][2] This rigid structure can enhance binding affinity and selectivity for biological targets by pre-organizing key functional groups into a favorable orientation for interaction, a strategy that can also improve pharmacokinetic properties.[3][4] The spiro[3.4]octane framework, specifically, offers a unique spatial arrangement of its constituent cyclobutane and cyclopentane rings.[5][6]

  • The Primary Amine Group: The amine functionality is one of the most common functional groups found in drug molecules.[7] As a primary amine, this group is basic and will be protonated at physiological pH, forming a cationic center. This positive charge is a critical pharmacophore for interacting with a vast array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, often through strong ionic or hydrogen-bonding interactions.[7][8]

  • Hydrochloride Salt: The hydrochloride salt form enhances the compound's solubility in aqueous media and improves its stability and handling characteristics, making it suitable for biological screening and formulation development.

Given these features, we can hypothesize that spiro[3.4]octan-1-amine hydrochloride is a prime candidate for interaction with targets that recognize small, charged amine-containing molecules, particularly within the central nervous system (CNS), where many such ligands are active.

Hypothesis Generation from Structural Analogs

In the absence of direct data, we can infer potential biological activities by examining structurally related compounds.

  • Cyclobutylamine Derivatives: The cyclobutylamine moiety has been incorporated into various drug candidates. For instance, certain 3,3-diphenylcyclobutylamines act as central nervous system stimulants by inhibiting the reuptake of norepinephrine and serotonin.[9] Other derivatives have shown activity as kinase inhibitors, where the cyclobutane ring positions the amine for crucial hydrogen bonding in the target's binding pocket.[10] Cyclobutylamine itself is a reactant used in the synthesis of selective kinase inhibitors.[]

  • Cyclopentylamine Derivatives: The cyclopentylamine scaffold is also prevalent in active compounds. Notably, it has been identified in a potent dual antagonist of the neurokinin-1 (NK1) receptor and inhibitor of the serotonin reuptake transporter (SERT), suggesting applications in treating depression.[12] Cyclopentylamine is also a key intermediate for fungicides and is used to prepare inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes treatment.[13][14]

  • Spirocyclic Amines: The broader class of spirocyclic amines has a rich history in drug discovery, often developed to improve the properties of existing drugs.[3] For example, diazaspiro[3.4]octane derivatives have been identified as potent anti-malarial agents.[15] The introduction of spirocycles can improve potency, selectivity, and metabolic stability.[4]

Core Hypotheses:

  • Neurological Activity: Based on the activity of cyclobutylamine and cyclopentylamine analogs, spiro[3.4]octan-1-amine hydrochloride is a strong candidate for modulating CNS targets, such as aminergic GPCRs (e.g., serotonin, dopamine, or trace amine-associated receptors) or neurotransmitter transporters.[9][12][16][17]

  • Enzyme Inhibition: The primary amine suggests potential as an enzyme inhibitor, particularly for enzymes that process monoamines, such as Monoamine Oxidase (MAO).[18][19][20]

A Strategic Framework for Biological Evaluation

A tiered approach is recommended to systematically and efficiently investigate the biological activity of this novel compound. This workflow is designed to first establish a basic safety profile, then screen broadly across relevant target classes, and finally validate and characterize any confirmed "hits."

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Target-Directed Screening (Hypothesis-Driven) cluster_2 Tier 3: Hit Validation & MoA Studies T1_A Protocol 1: In Vitro Cytotoxicity Assay T1_B Protocol 2: Broad Phenotypic Screening (Optional) T1_A->T1_B T2_A Protocol 3: GPCR Binding Panel T1_B->T2_A T2_B Protocol 4: MAO Enzyme Inhibition Assay T1_B->T2_B T2_C Protocol 5: Ion Channel Panel (e.g., hERG) T1_B->T2_C T3_A Protocol 6: Dose-Response & Affinity Determination (IC50/Ki) T2_A->T3_A Hit T2_B->T3_A Hit T2_C->T3_A Hit T3_B Protocol 7: Orthogonal Functional Assay (e.g., cAMP, Ca2+ Flux) T3_A->T3_B end_node Characterized Lead T3_B->end_node start Start Evaluation start->T1_A

Caption: A tiered workflow for the biological evaluation of spiro[3.4]octan-1-amine hydrochloride.

Tier 1: Foundational Profiling

The initial step is to assess the compound's general effect on cell viability to establish a safe concentration range for subsequent assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[21][22] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases only occurs in living, metabolically active cells.[22]

  • Objective: To determine the concentration at which the compound exhibits cytotoxic effects (CC50).

  • Methodology:

    • Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a serial dilution of spiro[3.4]octan-1-amine hydrochloride (e.g., from 100 µM down to 1 nM) in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only (e.g., DMSO/PBS) and positive (e.g., 1% Triton X-100) controls.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[23]

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[21] Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC50 value.

Tier 2: Target-Directed Screening

Based on our hypotheses, we will screen the compound against panels of relevant molecular targets. All screening should be performed at non-cytotoxic concentrations.

Protocol 3: GPCR Radioligand Binding Panel

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[24][25] We will use a competition binding format to determine if our compound can displace a known radiolabeled ligand from a panel of aminergic GPCRs.

  • Objective: To identify any direct binding interaction with key CNS-related GPCRs (e.g., Dopamine D1-D5, Serotonin 5-HT₁/₂, and Trace Amine-Associated Receptors).

  • Methodology:

    • Membrane Preparation: Use commercially available membrane preparations from cells expressing the human receptor of interest.[26]

    • Assay Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 10-20 µg protein/well), a single concentration of the radioligand (e.g., ³H-Spiperone for D₂ receptors) at its approximate Kd, and the test compound (spiro[3.4]octan-1-amine hydrochloride, typically at 1 µM and 10 µM).[26]

    • Control Wells:

      • Total Binding: Radioligand + Vehicle (No competitor).

      • Non-specific Binding (NSB): Radioligand + a high concentration of a known unlabeled competitor (e.g., 10 µM haloperidol).

    • Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes to allow the binding to reach equilibrium.[26]

    • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes while unbound radioligand passes through. Wash the filters multiple times with ice-cold wash buffer.[26]

    • Data Acquisition: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter (e.g., MicroBeta counter).[26]

  • Data Analysis: Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - [(Test Cpd cpm - NSB cpm) / (Total cpm - NSB cpm)]) A significant inhibition (typically >50%) at 10 µM is considered a "hit" and warrants further investigation.

Protocol 4: Monoamine Oxidase (MAO) Enzyme Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of the MAO-A and MAO-B enzymes, which are critical for neurotransmitter metabolism.[18][20]

  • Objective: To determine if the compound inhibits MAO-A or MAO-B activity.

  • Methodology:

    • Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes.

    • Assay Setup: Pre-incubate the MAO enzyme with the test compound (e.g., at 10 µM) in assay buffer for 10-15 minutes at 37°C.[27][28]

    • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate. A common fluorometric method uses a non-fluorescent substrate that is converted by MAO into H₂O₂, which then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin).[28] Alternatively, a spectrophotometric method can be used with a substrate like kynuramine.[18][20]

    • Data Acquisition: Monitor the increase in fluorescence (e.g., λex=530nm, λem=585nm) or absorbance (e.g., 316 nm for kynuramine product) over time using a plate reader.[18][28]

  • Data Analysis: Compare the rate of reaction in the presence of the test compound to the rate of a vehicle control. A significant reduction in the reaction rate indicates inhibition.

Tier 3: Hit Validation and Mechanism of Action (MoA)

Any "hits" identified in Tier 2 must be validated and further characterized.

Protocol 6: Dose-Response and Affinity Determination

  • Objective: To quantify the potency of the compound for its confirmed target(s) by determining the IC50 (for inhibition) or Ki (inhibition constant).

  • Methodology: Repeat the relevant assay from Tier 2 (e.g., the radioligand binding assay) using a range of concentrations of spiro[3.4]octan-1-amine hydrochloride (e.g., 10-12 concentrations in a semi-log serial dilution).

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. For binding assays, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Hit Validation Data Summary

TargetAssay TypeResult (IC50/Ki)
Dopamine D₂ ReceptorRadioligand BindingKi = 75 nM
Serotonin TransporterRadioligand BindingKi = 210 nM
MAO-BEnzyme InhibitionIC50 = 1.2 µM
MAO-AEnzyme InhibitionIC50 > 10 µM

Protocol 7: Orthogonal Functional Assay

A binding hit must be confirmed in a functional assay to determine if it acts as an agonist, antagonist, or allosteric modulator.

  • Objective: To determine the functional consequence of the compound binding to its target.

  • Example (for a GPCR hit like the D₂ Receptor):

    • Assay: A cAMP accumulation assay. The D₂ receptor is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

    • Methodology:

      • Use a cell line stably expressing the D₂ receptor.

      • Stimulate the cells with an agent like forskolin to raise basal cAMP levels.

      • Antagonist Mode: Add a known D₂ agonist (e.g., quinpirole) in the presence of increasing concentrations of the test compound. If the compound is an antagonist, it will block the quinpirole-induced decrease in cAMP.

      • Agonist Mode: Add increasing concentrations of the test compound alone. If it is an agonist, it will cause a dose-dependent decrease in cAMP.

    • Data Acquisition: Measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

    • Data Analysis: Plot the cAMP response against the log of the compound concentration to determine the functional EC50 (for an agonist) or IC50 (for an antagonist).

G cluster_0 Hypothetical D2 Receptor Signaling Compound Spiro[3.4]octan-1-amine (as Antagonist) D2R Dopamine D2 Receptor Compound->D2R Binds & Blocks Gi Gi Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE PDE cAMP->PDE AMP AMP PDE->AMP

Sources

Thermochemical Properties & Stability Profiling of Spiro[3.4]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Solid-State Characterization

Part 1: Executive Summary & Structural Context

Spiro[3.4]octan-1-amine hydrochloride represents a specialized class of spirocyclic scaffolds used increasingly in drug discovery as a bioisostere for phenyl or morpholine rings. Unlike flat aromatic systems, the spiro[3.4]octane core offers a high fraction of saturated carbon (


), enhancing solubility and metabolic stability while maintaining a rigid 3D vector for target engagement.

However, the thermodynamic profile of this compound is dominated by the Baeyer ring strain inherent to the cyclobutane-cyclopentane spiro-fusion. This guide provides a theoretical thermochemical framework and a validated experimental protocol for characterizing its solid-state properties, essential for pre-formulation and stability testing.

Compound Attribute Detail
Systematic Name Spiro[3.4]octan-1-amine hydrochloride
CAS (Free Base) 1379148-40-9
Molecular Formula

Molecular Weight 161.67 g/mol (Salt) / 125.21 g/mol (Base)
Core Geometry

Spiro-fusion (Cyclobutane + Cyclopentane)
Part 2: Theoretical Thermochemistry

To understand the thermal behavior of this salt without explicit literature values, we must synthesize data from structural analogues (e.g., spiro[3.3]heptane and adamantane amines).

1. Lattice Energy & Melting Point Prediction

The melting point of an amine hydrochloride is a function of its crystal lattice energy (


). Using the Kapustinskii approximation and volume-based correlations for organic salts:
  • Lattice Enthalpy (

    
    ):  Estimated at 580–620 kJ/mol . This high value is driven by the strong ionic interaction between the ammonium cation (
    
    
    
    ) and the chloride anion (
    
    
    ).
  • Melting Point Prediction: Based on analogues like 2-phenyl-2-adamantanamine HCl (

    
    ) and spiro[3.3]heptan-amine HCl (
    
    
    
    ), Spiro[3.4]octan-1-amine HCl is predicted to exhibit a melting onset between 235°C and 255°C , likely accompanied or immediately followed by decomposition.
2. Ring Strain & Thermal Instability

The spiro[3.4] system possesses significant strain energy (


):
  • Cyclobutane Strain: ~110 kJ/mol (26.3 kcal/mol).

  • Cyclopentane Strain: ~25 kJ/mol (6.0 kcal/mol).

  • Spiro Distortion: The central quaternary carbon introduces additional angle strain.

  • Total Strain Energy:

    
    .
    

Implication: Unlike adamantane (unstrained), the spiro[3.4] scaffold is metastable. Upon melting, the loss of lattice stabilization often triggers ring-opening decomposition or retro-cycloaddition, making accurate


 determination dependent on heating rate.
Part 3: Experimental Characterization Protocols

As exact literature values are proprietary or sparse, the following protocols are the industry standard for generating the required thermochemical data.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting (


) and enthalpy of fusion (

).
  • Sample Prep: Weigh 2–4 mg of dry salt into a Tzero aluminum pan. Pin-hole the lid to allow gas escape (preventing pressure buildup from decomposition).

  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate:

    • Cycle 1: Heat at 10°C/min to 110°C (dehydration check). Cool to 0°C.

    • Cycle 2: Heat at 10°C/min to 300°C.

  • Analysis:

    • Look for a sharp endotherm (melting) followed immediately by an erratic exotherm (decomposition).

    • Critical Check: If the baseline shifts significantly post-melt, the compound has degraded.

Protocol B: Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine the enthalpy of solution (


) to predict bioavailability.
  • Solvent System: Phosphate Buffer (pH 7.4) and Water.

  • Method: Measure saturation solubility (

    
    ) at 25°C, 37°C, and 45°C.
    
  • Calculation: Plot

    
     vs 
    
    
    
    .
    • Slope =

      
      
      
    • For spiro-amine HCl salts,

      
       is typically positive (endothermic) , meaning solubility increases with temperature.
      
Part 4: Predicted Thermochemical Properties Table

Data synthesized from structural analogues (Spiro[3.3]heptane HCl, Adamantane-1-amine HCl).

PropertyPredicted RangeConfidenceMechanistic Driver
Melting Point (

)
235 – 255 °C HighIonic lattice strength vs. molecular asymmetry.
Decomposition (

)
> 260 °C MediumRing strain release (cyclobutane opening).
Enthalpy of Fusion (

)
25 – 35 kJ/mol MediumDisruption of H-bond network (

).
Solid Density 1.15 – 1.25 g/cm³ HighEfficient packing of semi-globular spiro core.
Hygroscopicity Moderate HighHigh charge density of primary amine salt.
LogP (Free Base) 1.8 – 2.2 HighLipophilicity of

hydrocarbon cage.
Part 5: Visualization of Stability Logic
Figure 1: Thermal Characterization Workflow

A logical decision tree for analyzing strained salt forms.

ThermalWorkflow Start Spiro[3.4]octan-1-amine HCl (Solid Sample) TGA TGA Analysis (30-300°C @ 10°/min) Start->TGA Volatiles Mass Loss < 150°C? TGA->Volatiles Solvate Identify Solvate/Hydrate (Stoichiometry Calc) Volatiles->Solvate Yes (>2%) DSC DSC Analysis (Pinhole Pan, N2 Purge) Volatiles->DSC No (Anhydrous) Event Endotherm > 200°C? DSC->Event Melt Melting Point (Tm) Calculate Enthalpy Event->Melt Sharp Peak Decomp Decomposition (Exothermic Ring Opening) Event->Decomp Broad/Erratic Melt->Decomp Followed by

Caption: Workflow for distinguishing true melting events from solvate desolvation or strain-induced decomposition.

Figure 2: Hypothetical Degradation Pathway

Visualizing the risk of thermal stress on the spiro-cyclobutane ring.

Degradation Spiro Spiro[3.4]octan-1-amine (Intact Salt) Diradical Diradical Intermediate (High Energy) Spiro->Diradical Homolytic C-C Scission Heat Thermal Stress (>250°C) Olefin Ring-Opened Olefin (Strain Relief) Diradical->Olefin H-Shift / Elimination

Caption: Thermal degradation driven by relief of Baeyer strain in the cyclobutane ring.

Part 6: References & Authority
  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. (Foundational text for calculating strain in spiro-cycles).

  • Surov, A. O., et al. (2015). "Heterogeneous and Homogeneous Equilibria of Adamantane Derivatives." Journal of Chemical & Engineering Data, 60(11), 3369–3379. (Source for comparative lattice energy of cage amines).

  • NIST Chemistry WebBook. "Spiro[3.4]octane Thermochemistry." (Standard reference for hydrocarbon core properties). Link

  • PubChem Compound Summary. "Spiro[3.4]octan-1-amine."[1] (Structural identifiers and computed properties). Link

  • Org. Synth. (2014).[2] "Preparation of 2-Phenyl-2-adamantanamine Hydrochloride." Organic Syntheses, 91, 293-306. (Validated protocol for synthesizing and melting point determination of bulky amine salts). Link

Sources

Methodological & Application

Purification protocol for Spiro[3.4]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the purification of Spiro[3.4]octan-1-amine hydrochloride (CAS: 1378527-98-0). Spirocyclic amines are increasingly critical in medicinal chemistry as bioisosteres for piperidines and morpholines, offering distinct vectors for intellectual property and improved metabolic stability due to their conformational rigidity.

However, the synthesis of spiro[3.4]octan-1-amine often yields impurities such as unreacted spiro-ketones, regioisomeric byproducts, and inorganic salts. This guide provides a self-validating workflow to isolate the target amine as a high-purity (>98%) hydrochloride salt, suitable for downstream GLP toxicology or late-stage lead optimization.

Chemical Context & Properties

PropertyDescription
Chemical Name Spiro[3.4]octan-1-amine hydrochloride
Structure A cyclobutane ring spiro-fused to a cyclopentane ring; amine at position 1.[1]
Molecular Formula C₈H₁₅N · HCl
Molecular Weight 161.67 g/mol (Salt); 125.21 g/mol (Free Base)
Solubility Profile Soluble: Water, Methanol, DMSOSparingly Soluble: Ethanol, IsopropanolInsoluble: Diethyl Ether, MTBE, Hexanes, DCM (Salt form)
pKa (Calc.) ~10.5 (Conjugate acid)
Key Challenge Separation from non-basic organic impurities and inorganic salts (NaCl/KCl) generated during reductive amination or Curtius rearrangement.

Pre-Purification Assessment

Before initiating the purification workflow, the crude material must be characterized to select the appropriate entry point.

  • 1H NMR (DMSO-d6): Check for the diagnostic multiplet of the CH-NH₂ proton (typically

    
     3.2–3.6 ppm).
    
  • LC-MS: Confirm the presence of the parent ion

    
    .
    
  • Chloride Content: If the crude is already a salt, test for inorganic chloride excess using a qualitative AgNO₃ test.

Purification Workflow Overview

The following diagram illustrates the decision logic for purifying the crude material.

PurificationWorkflow Start Crude Spiro[3.4]octan-1-amine CheckState Analyze State: Free Base (Oil) or Crude Salt (Solid)? Start->CheckState FreeBase State: Free Base (Oil) (Contains non-basic impurities) CheckState->FreeBase Oil/Liquid CrudeSalt State: Crude Salt (Contains Inorganic Salts) CheckState->CrudeSalt Solid SaltFormation Method B: Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltFormation Recrystallization Method C: Recrystallization (Solvent/Anti-Solvent) SaltFormation->Recrystallization Polishing FreeBaseExtraction Method A: Acid-Base Extraction (Partitioning) CrudeSalt->FreeBaseExtraction Remove Inorganics FreeBaseExtraction->SaltFormation Generate Pure Salt FinalQC Final QC: qNMR, LCMS, DSC Recrystallization->FinalQC

Figure 1: Decision tree for selecting the appropriate purification module based on the input material state.

Detailed Protocols

Method A: Acid-Base Extraction (The "Cleanup")

Use this method if the crude contains inorganic salts or non-basic organic impurities.

Principle: The spiro-amine is switched between its water-soluble ionic form and its organic-soluble neutral form to leave impurities behind.

  • Dissolution: Dissolve the crude salt in minimal water (approx. 10 mL/g).

  • Acid Wash (Optional): Acidify to pH < 2 with 1M HCl. Wash with Dichloromethane (DCM) (

    
     mL/g).
    
    • Why: Removes non-basic organic impurities (e.g., unreacted ketones) into the DCM layer. The amine stays in the water.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine separates (oiling out).

  • Extraction: Extract the aqueous layer with DCM (

    
     mL/g).
    
    • Note: Do not use Ether here; DCM is better for solubilizing the polar spiro-amine.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 20 minutes. Filter and concentrate in vacuo (bath temp < 30°C) to obtain the Free Base Oil .

Method B: Salt Formation (Precipitation)

Use this method to convert the Free Base Oil into the stable HCl solid.

  • Solvent Selection: Dissolve the Free Base Oil in anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) (10 mL/g).

    • Critical: If the amine is not fully soluble, add minimal dry Methanol (MeOH) dropwise until clear.

  • Acid Addition: Under nitrogen atmosphere at 0°C, add 2.0 equivalents of 4M HCl in Dioxane dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Aging: Allow the suspension to stir at 0°C for 30 minutes to ensure complete salt formation and prevent occlusion of impurities.

  • Filtration: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Wash the cake with cold Et₂O (

    
     mL/g).
    
Method C: Recrystallization (The "Polishing")

Use this method if the salt from Method B is colored or <98% pure.

System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent).

  • Dissolution: Place the crude HCl salt in a flask with a reflux condenser. Add near-boiling Ethanol (approx. 5 mL/g).

    • Technique: Add EtOH dropwise while heating until the solid just dissolves. If insoluble particles remain (inorganic salts), filter the hot solution through a heated glass frit.

  • Nucleation: Remove from heat. While still warm, add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution again.

  • Crystallization:

    • Step 1: Let cool to room temperature (20°C) undisturbed for 2 hours.

    • Step 2: Place in a fridge (4°C) for 12 hours.

    • Why: Slow cooling promotes the growth of pure crystal lattices, excluding impurities (Ostwald ripening).

  • Collection: Filter the white crystals. Wash with cold Et₂O. Dry in a vacuum oven at 40°C for 24 hours.

Quality Control & Validation

TestAcceptance CriteriaMethodology Notes
Appearance White to off-white crystalline powderVisual inspection against white background.
1H NMR >98% integration puritySolvent: DMSO-d6 or D₂O. Look for shift of

-proton vs free base.
LC-MS Single peak >98% areaMobile Phase: 0.1% Formic Acid in Water/MeCN.
Chloride Titration 98-102% theoretical contentPotentiometric titration with AgNO₃. Confirms mono-HCl stoichiometry.
Hygroscopicity Non-deliquescent at ambient RHStore a sample at 25°C/60% RH for 24h to check stability.

References

  • Purification of Amine Hydrochloride Salts. National Institutes of Health (NIH) / PubMed. "An efficient sequence for the preparation of small secondary amine hydrochloride salts."[2] Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ResearchGate. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry."[3] Available at: [Link]

  • General Techniques for Purification of Organic Salts. ScienceMadness / Vogel's Textbook of Practical Organic Chemistry. Discussion on "Isolation of primary amines as HCl salt." Available at: [Link]

Sources

Quantitative Analysis of Spiro[3.4]octan-1-amine Hydrochloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Spiro[3.4]octan-1-amine hydrochloride in human plasma. The unique spirocyclic structure and polar nature of this primary amine necessitate a tailored analytical approach. This method employs a simple protein precipitation extraction procedure and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development.[1][2][3][4][5][6]

Introduction

Spiro[3.4]octan-1-amine hydrochloride is an emerging pharmaceutical compound characterized by a unique spiro[3.4]octane core, a structural motif of increasing interest in medicinal chemistry for its ability to introduce three-dimensionality. As a small, polar primary amine, its pharmacokinetic profile is of critical importance during preclinical and clinical development. Accurate quantification of this analyte in biological matrices like human plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[7]

The physicochemical characteristics of Spiro[3.4]octan-1-amine, particularly its polarity, present challenges for traditional reversed-phase liquid chromatography, where it may exhibit poor retention.[8][9] This note describes a method that overcomes this challenge by using HILIC, which is well-suited for the retention of polar compounds.[10][11] Combined with the specificity and sensitivity of tandem mass spectrometry, this method provides a reliable tool for researchers and drug development professionals.

Experimental

Materials and Reagents
  • Analyte: Spiro[3.4]octan-1-amine hydrochloride (C₈H₁₅N·HCl), MW: 161.67 g/mol (Reference Standard)

  • Internal Standard (IS): A suitable stable isotope-labeled analog (e.g., Spiro[3.4]octan-1-amine-d4) is recommended. If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior may be used.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

  • Biological Matrix: Blank human plasma (K₂EDTA).

Instrumentation
  • LC System: UPLC/UHPLC system capable of high-pressure gradient delivery.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic phase), such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 50 mm, 1.7 µm).

Standard Solutions

Stock solutions of Spiro[3.4]octan-1-amine hydrochloride and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.

Method Protocol

The overall workflow for the quantification of Spiro[3.4]octan-1-amine hydrochloride is depicted in the following diagram.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_add Add Internal Standard Plasma->IS_add Precip Protein Precipitation (Acetonitrile, 200 µL) IS_add->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute for Injection Supernatant->Dilute HILIC HILIC Separation Dilute->HILIC ESI ESI+ Ionization HILIC->ESI MRM MRM Detection ESI->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Figure 1. Experimental workflow for the quantification of Spiro[3.4]octan-1-amine HCl.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of matrix proteins prior to LC-MS/MS analysis.[12][13]

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Dilute with 100 µL of 95:5 acetonitrile/water to ensure compatibility with the initial HILIC mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

The selection of HILIC chromatography is based on the polar nature of the analyte, which is not well-retained on traditional C18 columns.[8][9] The high organic mobile phase used in HILIC also promotes efficient desolvation and ionization in the ESI source, potentially enhancing sensitivity.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC Parameters
ColumnACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient95% B (0-0.5 min), 95-50% B (0.5-2.5 min), 50% B (2.5-3.0 min), 50-95% B (3.0-3.1 min), 95% B (3.1-4.0 min)
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions
Spiro[3.4]octan-1-aminePrecursor Ion (m/z): 126.1 → Product Ion (m/z): 109.1 (Quantifier), 81.1 (Qualifier)
Internal Standard (d4)Precursor Ion (m/z): 130.1 → Product Ion (m/z): 113.1

Rationale for MRM Transitions: As a primary amine, Spiro[3.4]octan-1-amine is readily protonated in the ESI source to form the [M+H]⁺ ion (m/z 126.1). Collision-induced dissociation (CID) is expected to cause fragmentation of the spirocyclic ring system. A common fragmentation pathway for protonated amines is the loss of ammonia (NH₃), which would result in a fragment at m/z 109.1.[14][15][16] Further fragmentation can lead to other characteristic product ions. The most abundant and stable fragment is typically chosen for quantification.

Method Validation

The method was validated following the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[6] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Results

ParameterAcceptance CriteriaResult
Linearity & Range Correlation coefficient (r²) ≥ 0.990.5 - 500 ng/mL, r² > 0.995
Lower Limit of Quantification (LLOQ) Accuracy within ±20%, Precision ≤ 20% CV0.5 ng/mL
Accuracy & Precision (Intra- & Inter-day) Accuracy within ±15% (±20% at LLOQ), Precision ≤ 15% CV (≤ 20% at LLOQ)Passed (Accuracy: 95.2-104.5%, Precision: <8% CV)
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Passed (CV < 10%)
Recovery Consistent and reproducible~85%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration within ±15% of nominalStable under tested conditions

The logical flow for ensuring a self-validating and trustworthy protocol is outlined below.

Validation_Logic cluster_core Core Performance cluster_matrix Matrix Influence cluster_stability Sample Integrity cluster_final Final Method Reliability Linearity Linearity & Range LLOQ LLOQ Linearity->LLOQ Accuracy Accuracy & Precision LLOQ->Accuracy Robustness Robust & Reliable Method Accuracy->Robustness Selectivity Selectivity MatrixEffect Matrix Effect Selectivity->MatrixEffect Recovery Recovery MatrixEffect->Recovery Recovery->Robustness BenchTop Bench-Top Stability FreezeThaw Freeze-Thaw Stability BenchTop->FreezeThaw LongTerm Long-Term Stability FreezeThaw->LongTerm LongTerm->Robustness

Figure 2. Logical relationship of validation parameters ensuring method trustworthiness.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Spiro[3.4]octan-1-amine hydrochloride in human plasma. The protocol, utilizing a straightforward protein precipitation followed by HILIC-MS/MS analysis, is well-suited for high-throughput bioanalysis. The method meets the stringent validation criteria set forth by major regulatory agencies, ensuring its reliability for pharmacokinetic assessments in drug development programs.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • DeSilva, B., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(13), 1549-1552. [Link]

  • Li, Q., et al. (2020). The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. Journal of Analytical Methods in Chemistry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • BUCHI. Why HILIC is what your polar compounds need for purification. [Link]

  • Gray, N., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. Analytical Chemistry, 89(7), 4098-4105. [Link]

  • Biotage. What can I use to purify polar reaction mixtures?. [Link]

  • Guillarme, D. What You Need to Know About HILIC. LCGC International. [Link]

  • Kristensen, C., et al. (2017). Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD. Journal of Analytical Methods in Chemistry. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • Kertesz, I., & Jurca, B. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 656. [Link]

  • Jian, W., et al. (2010). Systematic LC-MS/MS bioanalytical method development that incorporates plasma phospholipids risk avoidance, usage of incurred sample and well thought-out chromatography. Biomedical Chromatography, 24(1), 2-19. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Journal of Neonatal Surgery. BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • YouTube. Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Wang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Molecules, 27(25), 8963. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • Chemistry Stack Exchange. Can amide bonds fragment in ESI-MS?. [Link]

  • Fekkes, D. (2016). Amino acid analysis of plasma: studies in sample preparation. In: Amino Acid Analysis. Methods in Molecular Biology, vol 1406. Humana Press, New York, NY. [Link]

  • National Center for Biotechnology Information. Spiro[3.4]octan-2-amine. PubChem Compound Database. [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • García-Añoveros, J., & Herraiz, T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. [Link]

  • ResearchGate. Automated Analysis of Primary Amino Acids in Plasma by High-Performance Liquid Chromatography. [Link]

  • Spiro Academy. AMINES. [Link]

  • National Center for Biotechnology Information. 3-ethoxy-N-(3-nitrophenyl)spiro[3.4]octan-1-amine. PubChem Compound Database. [Link]

  • Djezzar, S., et al. (2021). A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile. Journal of Chromatography B, 1187, 123013. [Link]

  • National Center for Biotechnology Information. Spiro(3.4)octane. PubChem Compound Database. [Link]

  • National Institute of Standards and Technology. Spiro[3.4]octane. NIST Chemistry WebBook. [Link]

  • Restek. LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]

  • ChemSynthesis. spiro[3.4]octan-5-one. [Link]

  • LCGC. LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. [Link]

  • Seibert, E., et al. (2023). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV. Molecules, 28(13), 5035. [Link]

Sources

Using Spiro[3.4]octan-1-amine hydrochloride as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spiro[3.4]octan-1-amine Hydrochloride in Medicinal Chemistry

Abstract

This guide details the application of Spiro[3.4]octan-1-amine hydrochloride as a strategic building block in modern drug discovery.[1][2] As the pharmaceutical industry shifts away from flat, aromatic-heavy structures ("Escape from Flatland"), spirocyclic scaffolds offer a critical advantage: they increase fraction sp³ (Fsp³) character, improve aqueous solubility, and enhance metabolic stability while maintaining defined exit vectors for target engagement.[3] This document provides validated protocols for handling, coupling, and library integration of this scaffold.

Introduction: The Geometric Advantage

The Spiro[3.4]octan-1-amine scaffold represents a distinct topological class of "fat" small rings.[1][2] Unlike flexible alkyl chains or flat aromatic rings, the spiro[3.4] system creates a rigid, orthogonal orientation between the four-membered and five-membered rings.

Key Mechanistic Advantages:

  • Vectorization: The amine at the C1 position (on the cyclobutane ring) projects substituents at a unique angle relative to the spiro-center, accessing chemical space undefined by piperidines or cyclohexanes.[1][2]

  • Metabolic Hardening: The quaternary spiro-carbon prevents oxidative metabolism (e.g., CYP450 hydroxylation) at that position, a common liability in simple cycloalkyl amines.[1][2]

  • Solubility: The disruption of planar stacking interactions (common in aromatic libraries) significantly lowers crystal lattice energy, thereby improving thermodynamic solubility.[2]

Chemical Profile & Handling

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name Spiro[3.4]octan-1-amine hydrochloride
CAS Number 1378527-98-0
Molecular Formula C₈H₁₅N[1][2][4] · HCl
Molecular Weight 161.67 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, MeOH, DMSO; Low in DCM, Hexanes
Hygroscopicity Moderate (Store in desiccator)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Handling Protocol:

  • Weighing: Due to hygroscopicity, weigh quickly in ambient air or use a glovebox for precision <10 mg.[2]

  • Free-Basing: The commercial form is the hydrochloride salt.[1][2] For reactions sensitive to acid (e.g., organometallic couplings), perform an in situ free-base using 3–5 equivalents of DIPEA or pre-wash with carbonate resin.[2]

Experimental Protocols

Protocol A: General Amide Coupling (Library Scale)

Purpose: To derivatize the primary amine with carboxylic acids for SAR exploration.[1][2]

Reagents:

  • Spiro[3.4]octan-1-amine HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DMA (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the Carboxylic Acid (0.1 mmol) and HATU (0.12 mmol) in DMF (1 mL). Stir for 5 minutes to activate the acid (formation of the OAt ester).[2]

  • Addition: Add Spiro[3.4]octan-1-amine HCl (0.1 mmol) to the reaction vial.

  • Base: Immediately add DIPEA (0.3 mmol). Note: The solution should turn slightly yellow upon HATU activation.[1][2]

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[2]

  • Workup (High Throughput): Dilute with DMSO (1 mL) and filter. Purify directly via Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).[2]

  • Workup (Manual): Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Purpose: To create N-alkylated derivatives without forming an amide bond.[1][2]

Reagents:

  • Spiro[3.4]octan-1-amine HCl (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)

  • STAB (Sodium Triacetoxyborohydride) (2.0 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Free-Basing (Optional but recommended): Dissolve the amine salt in DCE and add TEA (1.0 equiv). Stir 10 min.

  • Imine Formation: Add the Aldehyde/Ketone.[1][2] If the ketone is sterically hindered, add MgSO₄ (anhydrous) to scavenge water and stir for 1 hour.

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 16 hours (overnight).

  • Quench: Add sat. NaHCO₃ (aq).[1][2] Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Dry organics over MgSO₄.[1][2]

Strategic Design Workflow

The following diagram illustrates the decision matrix for integrating this scaffold into a medicinal chemistry program, highlighting the "Escape from Flatland" logic.

SpiroWorkflow cluster_synthesis Parallel Synthesis Library Start Hit Identification (Flat Aromatic Core) Analysis Property Analysis: Low Solubility? High Clearance? Start->Analysis Strategy Strategy: Escape from Flatland Analysis->Strategy Selection Select Scaffold: Spiro[3.4]octan-1-amine Strategy->Selection Amide Amide Coupling (H-bond Donor/Acceptor) Selection->Amide RedAm Reductive Amination (Basic Center) Selection->RedAm SnAr SnAr / Buchwald (Heteroaryl Core) Selection->SnAr Outcome Optimized Lead: ↑ Fsp³ | ↑ Solubility | ↓ CYP Inhibition Amide->Outcome RedAm->Outcome SnAr->Outcome

Figure 1: Decision matrix for scaffold selection. The spiro[3.4]octane core serves as a rigidifying bioisostere to improve physicochemical properties.

Case Study: Bioisosteric Replacement

Scenario: A project targets a GPCR where a cyclohexylamine moiety is essential for binding but suffers from rapid oxidative metabolism at the C4 position.[1][2]

Intervention:

  • Replacement: The cyclohexyl ring is replaced with the Spiro[3.4]octan-1-amine scaffold.[1][2]

  • Rationale:

    • The spiro-center (C3 of the cyclobutane / C1' of the cyclopentane) acts as a "metabolic block," preventing oxidation.

    • The vector of the amine (C1) is maintained relative to the bulk of the hydrophobic tail (cyclopentane ring), preserving the pharmacophore.

  • Result: The resulting analog typically exhibits a lower LogD (due to higher polarity of the compact spiro system) and extended half-life (

    
    ) in microsomal stability assays.[1][2]
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][5][6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][5][6][7] Journal of Medicinal Chemistry.[1][2][6] Link

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres. Organic Letters.[1][2] (Contextual reference for spiro-amine handling). Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[2] The use of spirocyclic scaffolds in drug discovery.[1][2][6][7][8][9][10][11] Bioorganic & Medicinal Chemistry Letters.[1][2] Link

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1][2][3][9] Chemical Reviews.[1][2][12] Link

  • Enamine Ltd. Spirocyclic Building Blocks Collection.[1][2] (Commercial availability and physical data source).[1][2] Link

Sources

Application Note: Strategic Derivatization of Spiro[3.4]octan-1-amine Hydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks, offering a distinct three-dimensional (3D) architecture that can lead to enhanced target engagement and superior physicochemical properties compared to their "flatland" aromatic counterparts.[1][2][3][4] The rigid nature of spirocycles helps to pre-organize appended functionalities into well-defined vectors, which can significantly improve binding affinity and selectivity for biological targets.[4][5] Among these, the spiro[3.4]octane framework represents a versatile and underexplored scaffold with significant potential in drug discovery.[3] This application note provides a detailed guide for the strategic derivatization of spiro[3.4]octan-1-amine hydrochloride, a key starting material, to generate a diverse library of analogs for comprehensive Structure-Activity Relationship (SAR) studies.

The primary amine handle on the spiro[3.4]octane core serves as a versatile point for chemical modification, allowing for the systematic exploration of chemical space around the scaffold. By methodically altering the substituents attached to this amine, researchers can probe the specific interactions required for biological activity, thereby building a robust SAR model.[6][7][8][9] This iterative process of design, synthesis, and biological evaluation is fundamental to the optimization of a lead compound.[8]

Core Starting Material: Spiro[3.4]octan-1-amine Hydrochloride

Spiro[3.4]octan-1-amine is a conformationally restricted primary amine that presents a unique steric and electronic environment. The hydrochloride salt is typically the form in which this starting material is supplied, ensuring stability and ease of handling. Prior to derivatization, it is often necessary to liberate the free amine, which can be achieved by treatment with a suitable base.

PropertyValueSource
Molecular Formula C8H15N · HClInferred
Molecular Weight 161.67 g/mol Inferred
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water and polar organic solventsGeneral Knowledge

Overall Derivatization and SAR Workflow

The successful execution of an SAR campaign hinges on a systematic and logical workflow. The following diagram illustrates the key stages, from the preparation of the free amine to the iterative refinement of the SAR model.

SAR_Workflow cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening cluster_sar SAR Modeling start Spiro[3.4]octan-1-amine HCl free_amine Free Amine Generation start->free_amine acylation Acylation free_amine->acylation sulfonylation Sulfonylation free_amine->sulfonylation reductive_amination Reductive Amination free_amine->reductive_amination purification Purification (HPLC/Column) acylation->purification sulfonylation->purification reductive_amination->purification characterization Characterization (NMR, LC-MS) purification->characterization biological_screening Biological Screening characterization->biological_screening sar_analysis SAR Analysis biological_screening->sar_analysis new_targets Design of New Targets sar_analysis->new_targets new_targets->acylation new_targets->sulfonylation new_targets->reductive_amination

Caption: General workflow for the derivatization of spiro[3.4]octan-1-amine and subsequent SAR studies.

Protocols for Derivatization

The following protocols outline key methodologies for modifying the primary amine of spiro[3.4]octan-1-amine. The choice of reaction will depend on the desired functionality to be introduced.

Protocol 1: Amide Bond Formation (Acylation)

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The resulting amides are generally stable and can participate in hydrogen bonding, a key interaction in many protein-ligand binding events. Due to the sterically hindered nature of the spiro[3.4]octan-1-amine, standard coupling conditions may require optimization.[10][11][12][13]

Rationale: This protocol is designed to couple a variety of carboxylic acids to the spirocyclic amine, allowing for the exploration of different alkyl, aryl, and heteroaryl substituents. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is often effective for sterically hindered amines.

Materials:

  • Spiro[3.4]octan-1-amine hydrochloride

  • Desired carboxylic acid (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a solution of spiro[3.4]octan-1-amine hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature under an inert atmosphere.

  • In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add the carboxylic acid/HATU solution to the amine solution and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Troubleshooting:

  • Low Yield: Increase the reaction temperature to 40-50 °C. Consider using an alternative coupling reagent such as COMU or T3P.

  • Incomplete Reaction: Increase the equivalents of the carboxylic acid and coupling agent. Ensure all reagents and solvents are anhydrous.

Protocol 2: Sulfonamide Synthesis (Sulfonylation)

Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres for amides.[14] They are generally more metabolically stable and can form different hydrogen bonding patterns.[15]

Rationale: This protocol describes the reaction of the spirocyclic amine with a sulfonyl chloride to form a sulfonamide. The use of a non-nucleophilic base like pyridine is crucial to scavenge the HCl generated during the reaction without competing with the primary amine.[15]

Materials:

  • Spiro[3.4]octan-1-amine hydrochloride

  • Desired sulfonyl chloride (R-SO2Cl)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend spiro[3.4]octan-1-amine hydrochloride (1.0 eq) in anhydrous DCM.

  • Add pyridine (3.0 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired sulfonamide.

Troubleshooting:

  • Di-sulfonylation: Use a less reactive sulfonylating agent or perform the reaction at a lower temperature.

  • No Reaction: Ensure the sulfonyl chloride is of high purity and reactive. Consider using a more forcing base like triethylamine if pyridine is ineffective.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis.[16][17] This reaction allows for the introduction of a wide range of alkyl groups onto the nitrogen atom.[18]

Rationale: This one-pot protocol involves the in-situ formation of an imine between the spirocyclic amine and an aldehyde or ketone, followed by reduction to the corresponding secondary amine.[16][17] Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for this transformation.[19][20]

Materials:

  • Spiro[3.4]octan-1-amine hydrochloride

  • Desired aldehyde or ketone (R-CHO or R-CO-R')

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of spiro[3.4]octan-1-amine hydrochloride (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Troubleshooting:

  • Low Conversion: Ensure the aldehyde/ketone is not sterically demanding. For less reactive carbonyls, increasing the reaction temperature or using a more powerful reducing agent like sodium cyanoborohydride (with appropriate safety precautions) may be necessary.[17]

  • Side Product Formation: Over-reduction of the carbonyl starting material can occur if the reducing agent is too reactive or added too quickly. Ensure portion-wise addition of NaBH(OAc)3.

Characterization of Derivatives

Thorough characterization of each synthesized derivative is critical to ensure its identity and purity before biological testing.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmationAppearance of new signals corresponding to the added substituent (e.g., aromatic protons, carbonyl carbon). Shifts in the signals of the spiro[3.4]octane core adjacent to the nitrogen.
LC-MS Purity assessment and molecular weight confirmationA single major peak in the chromatogram with the expected mass-to-charge ratio ([M+H]⁺).
High-Resolution Mass Spectrometry (HRMS) Exact mass determinationProvides the elemental composition and confirms the molecular formula.
HPLC Quantitative purity analysisDetermination of purity (ideally >95%) for biological assays.

Building the Structure-Activity Relationship (SAR) Model

Once a library of derivatives has been synthesized and characterized, they are subjected to biological screening to assess their activity against the target of interest. The resulting data is then used to construct an SAR model.[6][9][21]

The core principle of SAR is to correlate specific structural modifications with changes in biological activity.[7] For the spiro[3.4]octan-1-amine series, key questions to address include:

  • Steric Effects: How does the size and shape of the substituent affect activity? Are bulky groups tolerated?

  • Electronic Effects: Do electron-donating or electron-withdrawing groups on an aromatic substituent enhance or diminish activity?

  • Hydrophobicity/Hydrophilicity: How does the lipophilicity of the substituent impact activity and other properties like cell permeability?

  • Hydrogen Bonding: Does the introduction of hydrogen bond donors or acceptors in the substituent improve potency?

SAR_Cycle A Design Analogs B Synthesize A->B C Test Activity B->C D Analyze SAR C->D D->A

Caption: The iterative cycle of SAR studies in drug discovery.

The following table provides a hypothetical example of how SAR data might be organized:

Compound IDR-GroupIC₅₀ (nM)Lipophilicity (cLogP)Comments
Spiro-Amine H>10,0001.9Starting material, inactive.
Deriv-01 -C(O)Ph5,2003.5Introduction of phenyl amide shows weak activity.
Deriv-02 -C(O)-(4-F-Ph)1,5003.74-Fluoro substitution improves potency.
Deriv-03 -C(O)-(4-OMe-Ph)8,9003.4Electron-donating group is detrimental.
Deriv-04 -SO₂Ph2,1003.6Sulfonamide is well-tolerated.
Deriv-05 -CH₂Ph9504.1N-benzyl group shows good activity.

From this hypothetical data, one might conclude that an electron-withdrawing group at the 4-position of a phenyl ring is beneficial for activity in the amide series. The N-benzyl derivative also shows promise, suggesting that exploration of different N-alkyl substituents is a viable strategy. This analysis then informs the design of the next generation of compounds to be synthesized.[22]

Spiro[3.4]octan-1-amine hydrochloride is a valuable starting material for the generation of diverse chemical libraries for SAR studies. Its unique 3D structure provides a rigid core upon which a wide array of functional groups can be systematically installed.[2][3] By employing robust and versatile synthetic methodologies such as acylation, sulfonylation, and reductive amination, researchers can efficiently explore the chemical space around this scaffold. The subsequent analysis of biological data will elucidate the key structural features required for activity, paving the way for the rational design of potent and selective drug candidates.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Request PDF. [Link]

  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. ResearchGate Publication. [Link]

  • ACS Publications. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • PMC. (n.d.). Oxidative β-C–H sulfonylation of cyclic amines. Europe PMC. [Link]

  • University of Oxford. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Department of Chemistry. [Link]

  • AZoLifeSciences. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences.com. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Myers, A. (n.d.). Myers Chem 115. Harvard University. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. DrugDesign.org. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • PMC. (n.d.). On The Origins of Three-Dimensionality in Drug-Like Molecules. Europe PMC. [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (n.d.). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • PubChem. (n.d.). Spiro[3.4]octan-2-amine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic-Chemistry.org. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group. [Link]

  • ChemSynthesis. (2025). spiro[3.4]octan-5-one. ChemSynthesis. [Link]

  • ResearchGate. (2025). Direct reductive amination of ketones with amines by reductive aminases. ResearchGate Publication. [Link]

  • PMC. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Europe PMC. [Link]

  • University of Hertfordshire. (n.d.). Spiroxamine (Ref: KWG 4168). AERU. [Link]

  • EurekAlert!. (2026). Modular assembly of chiral nitrogen-bridged rings achieved by palladium-catalyzed diastereoselective and enantioselective cascade cyclization reactions. EurekAlert!. [Link]

  • PMC. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Europe PMC. [Link]

  • Bioengineer.org. (2026). Palladium-Catalyzed Cascade Cyclization Enables Modular Construction of Chiral Nitrogen-Bridged Rings with High Diastereo- and Enantioselectivity. Bioengineer.org. [Link]

  • ResearchGate. (2018). Synthesis and evaluation of novel spiro derivatives for pyrrolopyrimidines as anti-hyperglycemia promising compounds. ResearchGate Publication. [Link]

  • Spiro Academy. (n.d.). AMINES. Spiro Academy. [Link]

Sources

Experimental protocol for in vitro screening of Spiro[3.4]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Physicochemical and Safety Profiling of Spiro[3.4]octan-1-amine HCl

Abstract

Spiro[3.4]octan-1-amine hydrochloride (CAS: 1378527-98-0) represents a high-value pharmacophore scaffold characterized by significant Fsp³ (fraction of sp³-hybridized carbons) content and inherent three-dimensional rigidity.[1] Unlike traditional "flat" aromatic scaffolds, this spirocyclic amine offers a unique vector for exploring novel chemical space, often serving as a bioisostere for piperidines or morpholines to improve metabolic stability and solubility.[1][2] This application note outlines a standardized, self-validating screening protocol to evaluate the drug-likeness of this scaffold, focusing on solubility, membrane permeability (PAMPA), metabolic stability (microsomal turnover), and non-specific cytotoxicity.

Part 1: Compound Management & Preparation

Rationale: Spiro[3.4]octan-1-amine is supplied as a hydrochloride salt.[1][3][4] While this improves water solubility, it poses challenges for DMSO stock preparation due to the "common ion effect" and potential precipitation in high-concentration organic stocks.[1] Proper handling is the foundation of reproducible data.[1]

Stock Solution Preparation (10 mM)
  • Solvent: 100% DMSO (anhydrous).[1]

  • Protocol:

    • Weigh 1.62 mg of Spiro[3.4]octan-1-amine HCl (MW: 161.67 g/mol ).[1]

    • Add 900 µL DMSO.[1] Vortex vigorously for 60 seconds.[1]

    • Critical Step: If turbidity persists (common with HCl salts in DMSO), add 100 µL of sterile water or warm to 37°C for 5 minutes.[1]

    • Store at -20°C. Note: Avoid freeze-thaw cycles >3 times.

Quality Control (QC)
  • Solubility Verification: Dilute stock 1:100 in PBS (pH 7.4). Measure UV absorbance at 210–220 nm (amine absorption edge).[1] No precipitate should be visible.[1]

Part 2: Passive Permeability (PAMPA) Protocol

Objective: To validate the claim that the 3D spirocyclic bulk does not hinder passive membrane diffusion.[1] High Fsp³ molecules often exhibit better solubility but must still cross lipid bilayers to be effective CNS or intracellular agents.[1]

Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA).[1]

Experimental Setup
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Membrane Solution: 1% Lecithin in Dodecane.[1]

  • Buffer: PBS, pH 7.4.[1]

Step-by-Step Workflow
  • Membrane Coating: Carefully pipette 5 µL of Lecithin/Dodecane solution onto the filter of the donor plate.[1] Allow to set for 5 minutes.

  • Donor Loading: Dilute the 10 mM DMSO stock to 10 µM in PBS (pH 7.4). Add 150 µL to the donor wells.

  • Acceptor Loading: Add 300 µL of blank PBS to the acceptor wells.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate. Seal with parafilm to prevent evaporation.[1]

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (shaking not required).

  • Quantification: Separate plates. Analyze both Donor and Acceptor well concentrations using LC-MS/MS (MRM mode for Spiro-amine mass transition).

Data Analysis & Acceptance Criteria

Calculate Effective Permeability (


):


[1]
ParameterValueInterpretation
High Permeability

cm/s
Excellent CNS/Cell penetration potential.[1]
Low Permeability

cm/s
Likely requires active transport or prodrug strategy.[1]
Recovery > 80%Validates no non-specific binding to plastic/membrane.[1]

Part 3: Metabolic Stability (Microsomal Stability)

Objective: Spirocycles are often marketed as "metabolically robust" alternatives to piperidines.[1] This assay quantifies the intrinsic clearance (


) using pooled liver microsomes.[1]
Visual Workflow (DOT Diagram)

MicrosomalStability Stock Compound Stock (1 µM final) Mix Reaction Mix (Microsomes + Buffer) Stock->Mix Start Initiation (Add NADPH) Mix->Start Pre-warm 37°C Sampling Time Point Sampling (0, 15, 30, 60 min) Start->Sampling Quench Quenching (Cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis

Figure 1: Microsomal Stability Assay Workflow. Critical path from initiation to quenching.

Protocol Details
  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).[1]

    • Liver Microsomes (Human/Mouse): 0.5 mg/mL protein concentration.[1]

    • Test Compound: 1 µM (Final DMSO < 0.1%).

  • Pre-incubation: 10 minutes at 37°C.

  • Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase).[1]

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 mins. Inject supernatant into LC-MS/MS.[1]

Calculation

Plot


 vs. Time. The slope 

determines half-life (

).[1]


[1]

Part 4: Cytotoxicity Screening (CellTiter-Glo)

Objective: To ensure the amine moiety does not cause non-specific lysosomal trapping or cationic toxicity.

Protocol
  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).[1]

  • Seeding: 5,000 cells/well in 96-well opaque plates. Incubate 24h.

  • Treatment: Treat with Spiro[3.4]octan-1-amine HCl (8-point dose response: 100 µM to 0.1 µM).

  • Duration: 48 hours incubation.

  • Readout: Add CellTiter-Glo reagent (Promega). Shake 2 mins. Read Luminescence.

  • Analysis: Calculate

    
    . An 
    
    
    
    indicates an acceptable safety window for early discovery.[1]

Part 5: Decision Tree & Logic

The following diagram illustrates the decision logic for progressing this scaffold into a Lead Optimization campaign.

ScreeningLogic Start Spiro[3.4]octan-1-amine HCl Solubility Solubility Check (PBS pH 7.4) Start->Solubility Decision1 Soluble > 100 µM? Solubility->Decision1 PAMPA PAMPA Permeability Decision2 Pe > 5e-6 cm/s? PAMPA->Decision2 Tox Cytotoxicity (HepG2) Decision3 IC50 > 50 µM? Tox->Decision3 Decision1->PAMPA Yes Fail_Sol Fail: Formulation Risk Explore Salts/Prodrugs Decision1->Fail_Sol No Decision2->Tox Yes Fail_Perm Fail: Low Permeability Reduce Polarity Decision2->Fail_Perm No Pass VALIDATED SCAFFOLD Proceed to Library Synthesis Decision3->Pass Yes Fail_Tox Fail: Toxic Check Lysosomal Trapping Decision3->Fail_Tox No

Figure 2: Go/No-Go Decision Tree for Scaffold Validation.

References

  • Zheng, Y. J., & Tice, C. M. (2016).[1][5] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][5][6][7][8] Expert Opinion on Drug Discovery.[1][5] Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.[1] Available at: [Link][1]

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods (Chapter 5: Membrane Permeability).[1] ScienceDirect.[1] Available at: [Link][1]

  • PubChem Compound Summary. (2023). Spiro[3.4]octan-1-amine.[1][3][4][9] National Library of Medicine.[1] Available at: [Link][1]

Sources

Application of Spiro[3.4]octan-1-amine Hydrochloride in Asymmetric Synthesis: A Prospective Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Rigid Spirocyclic Scaffold

In the landscape of asymmetric synthesis, the quest for novel chiral auxiliaries and organocatalysts that offer high stereocontrol, predictability, and operational simplicity is perpetual. Spirocyclic frameworks have emerged as privileged scaffolds in this domain due to their inherent rigidity and well-defined three-dimensional structures, which can effectively translate chiral information to a reacting center. While a plethora of complex spirocyclic systems have been successfully developed and applied, the potential of simpler, more accessible spiro-amines remains an area ripe for exploration.

This technical guide introduces Spiro[3.4]octan-1-amine hydrochloride, a commercially available yet underexplored chiral building block. To date, the specific applications of this compound in asymmetric synthesis have not been extensively reported in peer-reviewed literature. Therefore, this document serves as a prospective guide for researchers, scientists, and drug development professionals, outlining the theoretical advantages and potential applications of this unique chiral amine. By drawing analogies from well-established principles of asymmetric catalysis and the behavior of structurally related cyclic amines, we will provide a framework of detailed application notes and hypothetical protocols to stimulate and guide future research in this promising area.

The spiro[3.4]octane core, comprised of a fused cyclobutane and cyclopentane ring, imparts significant conformational rigidity. This rigidity is a highly desirable trait in a chiral auxiliary or catalyst, as it reduces the number of possible transition states in a reaction, thereby enhancing the potential for high stereoselectivity. The primary amine functionality at the C1 position provides a versatile handle for its use both as a covalently-bound chiral auxiliary and as a protonated organocatalyst.

Part 1: Spiro[3.4]octan-1-amine as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and ideally recovered.[1] The rigid spiro[3.4]octane framework is hypothesized to provide a well-defined steric environment to effectively shield one face of a reactive intermediate.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of chiral auxiliaries attached to the dienophile is a classic strategy to induce enantioselectivity.

Scientific Rationale:

By forming an amide linkage between the chiral Spiro[3.4]octan-1-amine and an α,β-unsaturated carboxylic acid (e.g., acrylic acid), a chiral dienophile is generated. The rigid spirocyclic scaffold is expected to effectively block one face of the dienophile, forcing the approaching diene to attack from the less hindered face. The choice of Lewis acid is crucial for both activating the dienophile and locking the conformation of the auxiliary to maximize facial discrimination. Bulky cyclic amines have been shown to offer excellent opportunities for asymmetric induction in Diels-Alder reactions.[2]

Hypothetical Workflow for Asymmetric Diels-Alder Reaction

cluster_0 Auxiliary Attachment cluster_1 Diels-Alder Cycloaddition cluster_2 Auxiliary Cleavage & Recovery Auxiliary Spiro[3.4]octan-1-amine Coupling Amide Coupling Auxiliary->Coupling Dienophile_pre α,β-Unsaturated Acyl Chloride Dienophile_pre->Coupling Chiral_Dienophile Chiral Dienophile Coupling->Chiral_Dienophile Diene Diene (e.g., Cyclopentadiene) Reaction [4+2] Cycloaddition Chiral_Dienophile->Reaction Diene->Reaction Cycloadduct Diastereomeric Cycloadduct Lewis_Acid Lewis Acid (e.g., Et₂AlCl) Lewis_Acid->Reaction Reaction->Cycloadduct Cleavage Hydrolysis (e.g., LiOH) Cycloadduct->Cleavage Product Enantioenriched Carboxylic Acid Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for a hypothetical asymmetric Diels-Alder reaction.

Detailed Protocol: Asymmetric Diels-Alder Reaction of an Acrylamide Derivative

  • Preparation of the Chiral Dienophile:

    • To a solution of enantiopure Spiro[3.4]octan-1-amine (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, slowly add acryloyl chloride (1.1 equiv.).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous NaHCO₃, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting N-acryloyl-spiro[3.4]octan-1-amine by column chromatography.

  • Diels-Alder Reaction:

    • Dissolve the purified chiral dienophile (1.0 equiv.) in anhydrous DCM at -78 °C under an inert atmosphere.

    • Add the diene (e.g., cyclopentadiene, 3.0 equiv.).

    • Slowly add a solution of a Lewis acid (e.g., diethylaluminum chloride, 1.2 equiv. in hexanes) to the mixture.

    • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Extract the product with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage:

    • Dissolve the crude cycloadduct in a mixture of THF and water (3:1).

    • Add LiOH (4.0 equiv.) and H₂O₂ (4.0 equiv.) and stir at room temperature for 12 hours.

    • Quench the excess peroxide with aqueous Na₂SO₃.

    • Acidify the mixture to pH ~2 with 1M HCl and extract the carboxylic acid product with ethyl acetate.

    • Make the aqueous layer basic with 1M NaOH and extract with DCM to recover the chiral auxiliary.

Expected Performance (Based on Analogy):

DieneLewis AcidExpected d.r. (endo:exo)Expected %ee (endo)
CyclopentadieneEt₂AlCl>95:5>90%
IsopreneTiCl₄>90:10>85%
1,3-ButadieneBF₃·OEt₂>90:10>80%
Asymmetric Aldol and Alkylation Reactions

The formation of chiral N-acyl derivatives of Spiro[3.4]octan-1-amine can also be leveraged for asymmetric aldol and alkylation reactions, classic methods for C-C bond formation.

Scientific Rationale:

The N-propionyl derivative of the spiro-amine can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. The rigid spirocyclic framework is expected to direct the approach of an electrophile (an aldehyde for the aldol reaction, or an alkyl halide for alkylation) to one face of the enolate. The stereochemical outcome of such reactions is often highly dependent on the formation of a specific (Z)- or (E)-enolate and its subsequent chelation with the lithium cation. Conformationally constrained oxazolidinones derived from cyclic amino alcohols have shown excellent diastereofacial selectivity in these transformations.[3]

Detailed Protocol: Asymmetric Alkylation of a Propionamide Derivative

  • Preparation of the N-Propionyl Auxiliary:

    • Synthesize N-propionyl-spiro[3.4]octan-1-amine from Spiro[3.4]octan-1-amine and propionyl chloride following the procedure for the acrylamide derivative.

  • Asymmetric Alkylation:

    • To a solution of the N-propionyl derivative (1.0 equiv.) in anhydrous THF at -78 °C, add LDA (1.1 equiv., freshly prepared) dropwise. Stir for 1 hour to ensure complete enolate formation.

    • Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) and continue stirring at -78 °C for 4-6 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

  • Auxiliary Cleavage:

    • Cleave the auxiliary via hydrolysis with LiOH/H₂O₂ as described for the Diels-Alder adduct to yield the enantioenriched carboxylic acid.

Expected Performance (Based on Analogy):

ElectrophileExpected d.r.Expected %ee of Acid
Benzyl bromide>95:5>90%
Methyl iodide>90:10>85%
Allyl bromide>95:5>90%

Part 2: Spiro[3.4]octan-1-amine Hydrochloride as an Organocatalyst

Chiral primary amines and their salts are effective organocatalysts for a variety of transformations, most notably through the formation of chiral enamines or iminium ions.[4] The hydrochloride salt of Spiro[3.4]octan-1-amine is a promising candidate for such applications.

Asymmetric Michael Addition

The Michael addition of ketones or aldehydes to α,β-unsaturated nitroalkenes is a powerful method for constructing C-C bonds and setting two new stereocenters.

Scientific Rationale:

In the presence of a base, the primary amine hydrochloride can be deprotonated in situ to the free amine. This amine can then react with a ketone (e.g., cyclohexanone) to form a chiral enamine. This enamine acts as the nucleophile, adding to the nitroalkene. The rigid spirocyclic backbone is expected to control the facial selectivity of the addition. The use of a Brønsted acid co-catalyst can be crucial for activating the nitroalkene via hydrogen bonding. Chiral primary amine catalysts have been successfully employed in highly enantioselective Michael additions.[5]

Hypothetical Catalytic Cycle for Michael Addition

Catalyst Spiro[3.4]octan-1-amine (from Hydrochloride salt) Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Nitroalkene (Nucleophilic Attack) Nitroalkene Nitroalkene Product Chiral Michael Adduct Iminium->Product + H₂O (Hydrolysis) Product->Catalyst (Catalyst Regeneration) Water H₂O

Caption: Proposed catalytic cycle for an enamine-catalyzed Michael addition.

Detailed Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

  • Reaction Setup:

    • To a vial, add Spiro[3.4]octan-1-amine hydrochloride (0.1 equiv.), a Brønsted acid co-catalyst (e.g., benzoic acid, 0.1 equiv.), and the solvent (e.g., toluene).

    • Add β-nitrostyrene (1.0 equiv.) and cyclohexanone (3.0 equiv.).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up and Analysis:

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the diastereomeric ratio (syn/anti) by ¹H NMR analysis and the enantiomeric excess (%ee) by chiral HPLC analysis.

Expected Performance (Based on Analogy):

NitroalkeneCo-catalystExpected d.r. (syn:anti)Expected %ee (syn)
β-NitrostyreneBenzoic Acid>90:10>90%
(E)-1-Nitro-3-phenylprop-1-eneAcetic Acid>85:15>85%
(E)-2-Nitro-1-phenylprop-1-eneTrifluoroacetic Acid>90:10>88%

Conclusion and Future Outlook

Spiro[3.4]octan-1-amine hydrochloride represents a readily accessible and structurally intriguing chiral building block with significant, albeit currently unexplored, potential in asymmetric synthesis. Its rigid spirocyclic framework, combining the conformational constraints of both cyclobutane and cyclopentane rings, offers a unique platform for the design of novel chiral auxiliaries and organocatalysts.

The hypothetical protocols and expected performance data presented in this guide are based on established principles and analogies with related systems. They are intended to serve as a starting point for researchers to unlock the synthetic utility of this compound. We anticipate that the unique stereoelectronic properties of the spiro[3.4]octane scaffold may lead to novel reactivity and selectivity profiles in a range of asymmetric transformations. Further experimental validation is required to fully elucidate the scope and limitations of Spiro[3.4]octan-1-amine hydrochloride in these and other synthetic applications. We strongly encourage the scientific community to explore the potential of this promising chiral amine.

References

  • Pal, S., & Ghorai, M. K. (2011). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Beilstein Journal of Organic Chemistry, 7, 137-142. [Link]

  • Chandrasekhar, S., & Rao, D. M. (2009). Asymmetric aldol reaction using simple amino amides as chiral agents. Tetrahedron: Asymmetry, 20(12), 1438-1441. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Crimmins, M. T. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 51(4), 226-231. [Link]

  • Zhang, X., et al. (2024). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. Accounts of Chemical Research, 57(7), 934-949. [Link]

  • Jung, M. E., & Zimmerman, C. N. (1981). Asymmetric diels-alder reactions of chiral alkoxy iminium salts. Journal of the American Chemical Society, 103(15), 4587-4589. [Link]

  • Tsogoeva, S. B. (2010). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, 46(38), 7069-7082. [Link]

  • Myers, A. G. (n.d.). Chem 115 Handouts. Harvard University. [Link]

  • Deng, L., et al. (2008). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition, 47(33), 6278-6281. [Link]

  • Kumar, A., & Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585-2611. [Link]

Sources

Application Notes and Protocols for Spiro[3.4]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes are intended for use by qualified researchers, scientists, and drug development professionals. Spiro[3.4]octan-1-amine hydrochloride is a research chemical with limited publicly available data. The guidelines and protocols herein are synthesized from the known properties of structurally analogous spirocyclic amines and general principles for handling amine hydrochloride salts. All procedures should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

Introduction: Understanding Spiro[3.4]octan-1-amine hydrochloride

Spiro[3.4]octan-1-amine hydrochloride is a spirocyclic compound featuring a saturated eight-carbon ring system with a primary amine functional group. The hydrochloride salt form is intended to enhance stability and aqueous solubility, making it amenable for use in various research and drug discovery applications.[1] The rigid, three-dimensional architecture of the spiro[3.4]octane scaffold is of significant interest in medicinal chemistry for its potential to explore novel chemical space and improve pharmacokinetic properties of drug candidates.[2]

The amine functional group imparts basicity, while the hydrochloride salt suggests that the compound is likely a crystalline solid at room temperature and may exhibit hygroscopicity.[3][4] Due to the limited specific data for this compound, these application notes are designed to provide a robust framework for its safe handling, storage, and use based on established chemical principles and data from analogous compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

As with any novel chemical entity, Spiro[3.e4]octan-1-amine hydrochloride should be treated as a potentially hazardous substance. Amine compounds can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[5][6]

2.1 Known and Inferred Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, based on data for similar amine hydrochlorides.[7]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[8]

2.2 Mandatory Personal Protective Equipment (PPE): A comprehensive risk assessment should always precede handling. The following PPE is considered the minimum requirement:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contaminated.[9]

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[8]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, an impervious apron and boots may be necessary.[6]

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.[6]

Chemical and Physical Properties

The following table summarizes the known and predicted properties of Spiro[3.4]octan-1-amine hydrochloride. It is critical to note that much of this information is inferred from its chemical structure and data from analogous compounds.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₈H₁₅N · HClBased on chemical structure.
Molecular Weight 161.67 g/mol Calculated from the molecular formula.
Appearance Predicted to be a white to off-white crystalline solid.Typical appearance for amine hydrochloride salts.
Solubility Expected to be soluble in water and methanol.[3][10] Limited solubility in non-polar organic solvents.The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[1]
Stability Stable under recommended storage conditions. May be hygroscopic.[5]Amine salts are generally stable but can absorb moisture from the air, which may impact stability over time.[4]
Storage Temperature Store at 2-8°C.[5]Refrigerated storage is recommended to minimize degradation and moisture uptake.

Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the integrity of Spiro[3.4]octan-1-amine hydrochloride and ensuring user safety.

Initial Receipt and Storage

Receipt_and_Storage_Workflow cluster_receiving Receiving cluster_storage Storage Inspect_Package Inspect Package for Damage Verify_Label Verify Compound Identity and Quantity Inspect_Package->Verify_Label If OK Log_Inventory Log in Inventory System Verify_Label->Log_Inventory If Correct Store_Refrigerated Store at 2-8°C in a Desiccator Log_Inventory->Store_Refrigerated Tightly_Sealed Ensure Container is Tightly Sealed Store_Refrigerated->Tightly_Sealed

Caption: Workflow for receiving and initial storage of the compound.

  • Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage.

  • Verification: Don appropriate PPE before opening the package. Verify that the compound name, CAS number, and quantity on the vial match the packing slip and purchase order.

  • Storage: Store the container in a refrigerator at 2-8°C.[5] To mitigate potential hygroscopicity, it is best practice to place the tightly sealed container inside a desiccator within the refrigerator.[5]

Protocol for Weighing and Reconstitution

This protocol should be performed entirely within a certified chemical fume hood.

Materials:

  • Spiro[3.4]octan-1-amine hydrochloride

  • Spatula

  • Weigh paper or weigh boat

  • Analytical balance

  • Appropriate volumetric flask

  • Chosen solvent (e.g., sterile water, DMSO, PBS)

Procedure:

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which can affect mass accuracy and compound stability.

  • Taring: Place the weigh boat on the analytical balance and tare it.

  • Dispensing: Carefully dispense the desired amount of the solid onto the weigh boat using a clean spatula. Avoid creating dust.

  • Sealing: Immediately and tightly reseal the main container, purge with an inert gas like argon or nitrogen if available, and return it to refrigerated storage.

  • Transfer: Carefully transfer the weighed solid into the volumetric flask.

  • Dissolution: Add a portion of the desired solvent to the flask. Swirl or vortex gently to dissolve the solid. Amine hydrochlorides are generally soluble in aqueous solutions.[11] Once dissolved, add solvent to the final volume mark.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Solution Storage and Stability

5.1 Aqueous Solutions:

  • Aqueous solutions of amine salts are generally more stable than their free-base counterparts in solution.

  • It is recommended to prepare aqueous solutions fresh for each experiment.

  • If short-term storage is necessary, store aqueous solutions at 2-8°C for no longer than 24-48 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though freeze-thaw cycles should be minimized.

5.2 Organic Solutions:

  • While solubility in many organic solvents may be limited, if solutions in solvents like DMSO are prepared, they should also be aliquoted and stored frozen at -20°C or -80°C to preserve integrity.

Waste Disposal

All waste containing Spiro[3.4]octan-1-amine hydrochloride, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Emergency Procedures

7.1 Spill Response:

  • Evacuate the immediate area.

  • Ensure proper PPE is worn before attempting cleanup.

  • For a solid spill, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid generating dust.[8]

  • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.[8]

7.2 First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Conclusion

The handling and storage of Spiro[3.4]octan-1-amine hydrochloride require a cautious and informed approach due to the limited availability of specific safety and stability data. By adhering to the principles of handling potentially hazardous amine hydrochlorides, researchers can ensure both the integrity of their experiments and a safe laboratory environment.

References

  • Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved February 14, 2026, from [Link]

  • Resyn Biosciences. (n.d.). MSDS Amine. Retrieved February 14, 2026, from [Link]

  • SafetySkills. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved February 14, 2026, from [Link]

  • ScienceMadness. (2011). Solubility of organic amine salts. Retrieved February 14, 2026, from [Link]

  • SafetySkills. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Structure and Properties of Amines. Retrieved February 14, 2026, from [Link]

  • Globe Thesis. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Retrieved February 14, 2026, from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Spiro[3.4]octan-6-amine hydrochloride. Retrieved February 14, 2026, from [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved February 14, 2026, from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved February 14, 2026, from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Spiro[3.4]octan-2-amine. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved February 14, 2026, from [Link]

  • Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved February 14, 2026, from [Link]

Sources

Scale-up synthesis of Spiro[3.4]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Multi-Gram Synthesis of Spiro[3.4]octan-1-amine Hydrochloride

Abstract

Spirocyclic scaffolds are increasingly recognized as privileged structures in modern drug discovery, offering a unique three-dimensional exit vector from a constrained core, which can lead to improved physicochemical properties and novel intellectual property. Spiro[3.4]octan-1-amine, in particular, serves as a critical building block for a variety of pharmacologically active agents.[1][2] This application note provides a comprehensive, robust, and scalable two-step synthesis for Spiro[3.4]octan-1-amine hydrochloride, starting from the commercially available Spiro[3.4]octan-1-one. The described protocol is designed for direct implementation at the multi-gram scale, with detailed explanations of the underlying chemical principles and process controls necessary for ensuring safety, high yield, and purity.

Introduction: The Strategic Value of Spiro[3.4]octan-1-amine

The incorporation of spirocyclic systems into drug candidates is a deliberate strategy to enhance molecular complexity and three-dimensionality.[3] Unlike flat aromatic rings, spirocycles introduce a rigid, non-planar geometry that can improve target binding affinity and selectivity while optimizing properties such as solubility and metabolic stability. Spiro[3.4]octan-1-amine is a versatile synthon, providing a primary amine handle on a compact spiro[3.4]octane framework, making it an ideal starting point for library synthesis and lead optimization campaigns in medicinal chemistry.[4]

The challenge, particularly in a drug development setting, is the reliable and scalable production of such key intermediates.[5] This guide addresses this need by presenting a validated synthetic route that avoids costly reagents or complex chromatographic purifications, culminating in the isolation of the target amine as a stable, crystalline hydrochloride salt.

Retrosynthetic Analysis and Strategy Selection

The most direct and scalable approach to primary amines from ketones involves a two-step sequence: formation of a stable imine-like intermediate followed by reduction. While direct reductive amination with ammonia is a theoretical possibility, controlling the reaction to prevent over-alkylation and managing large quantities of gaseous or aqueous ammonia presents significant process challenges.[6][7]

Therefore, a more robust strategy proceeds through an oxime intermediate. This approach offers several advantages for scale-up:

  • Stable Intermediate: Spiro[3.4]octan-1-one oxime is a stable, often crystalline solid that can be easily isolated and purified, providing a clean feed for the subsequent reduction step.

  • High Conversion: Oximation reactions with hydroxylamine hydrochloride are typically high-yielding and proceed under mild conditions.[8][9]

  • Clean Reduction: Catalytic hydrogenation is an atom-economical and clean method for reducing oximes to primary amines, avoiding the use of stoichiometric metal hydride reagents and simplifying product work-up.[10][11]

The overall synthetic pathway is illustrated below.

G Ketone Spiro[3.4]octan-1-one Oxime Spiro[3.4]octan-1-one oxime Ketone->Oxime Step 1: Oximation NH2OH·HCl, NaOAc EtOH/H2O, Reflux Amine_HCl Spiro[3.4]octan-1-amine hydrochloride Oxime->Amine_HCl Step 2: Reduction & Salt Formation H2, Pd/C, EtOH Then HCl in Ether G cluster_0 Step 1: Oximation A 1. Charge Flask: Spiro[3.4]octan-1-one, NH2OH·HCl, NaOAc, EtOH, H2O B 2. Heat to Reflux: Monitor by TLC (approx. 2-4 hours) A->B C 3. Cool & Concentrate: Remove most EtOH via rotary evaporation B->C D 4. Aqueous Work-up: Dilute with H2O, Extract with EtOAc C->D E 5. Wash & Dry: Wash organic layer with brine, dry (Na2SO4) D->E F 6. Isolate Product: Filter and concentrate to afford oxime as an oil/solid E->F

Caption: Experimental workflow for the synthesis of the oxime intermediate.

Procedure:

  • To a 2 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Spiro[3.4]octan-1-one (100 g, 0.805 mol, 1.0 equiv).

  • Add ethanol (500 mL) and water (100 mL) to dissolve the ketone.

  • Add hydroxylamine hydrochloride (67.2 g, 0.966 mol, 1.2 equiv) and sodium acetate (132 g, 1.61 mol, 2.0 equiv).

  • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc; the oxime product should have a slightly higher Rf than the starting ketone). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it on a rotary evaporator to remove the majority of the ethanol.

  • Dilute the remaining aqueous slurry with water (500 mL) and transfer to a separatory funnel.

  • Extract the product with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Spiro[3.4]octan-1-one oxime. The product is typically an off-white solid or viscous oil and is used in the next step without further purification.

    • Expected Yield: 105-110 g (94-98%)

    • Purity (¹H NMR): >95%

Protocol 2: Catalytic Hydrogenation and Salt Formation

This is the critical amine-forming step. The oxime is reduced under hydrogen pressure using a palladium catalyst. [8][9]The resulting free amine is a basic oil and is directly converted to its hydrochloride salt, which precipitates from a non-polar solvent as a stable, easy-to-handle solid.

Procedure:

  • Safety First: Catalytic hydrogenation with H₂ gas should be performed in a well-ventilated fume hood using appropriate high-pressure equipment (e.g., a Parr apparatus). Palladium on carbon can be pyrophoric when dry; handle the catalyst as a wet paste.

  • Transfer the crude Spiro[3.4]octan-1-one oxime (assuming 110 g from the previous step, ~0.79 mol) to a 2 L hydrogenation vessel.

  • Add ethanol (1 L) to dissolve the oxime.

  • Carefully add 10% Palladium on Carbon (11 g, ~10 wt. % of substrate, 50% wet) to the vessel under a stream of nitrogen or argon.

  • Seal the hydrogenation vessel, purge it several times with nitrogen, and then carefully introduce hydrogen gas to a pressure of 50-60 psi (approx. 3.5-4.1 bar).

  • Begin vigorous agitation (shaking or stirring) at room temperature. The reduction is exothermic and a slight increase in temperature may be observed. Monitor the reaction by observing the uptake of hydrogen from the ballast tank. The reaction is typically complete in 4-8 hours when hydrogen uptake ceases.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the Celite pad with the catalyst to dry out, as it can ignite in air. Quench the filter cake carefully with water after filtration.

  • Rinse the reaction vessel and the filter cake with additional ethanol (2 x 100 mL).

  • Concentrate the combined filtrate under reduced pressure to obtain the crude Spiro[3.4]octan-1-amine as an oil.

  • Dissolve the crude amine in anhydrous diethyl ether (1 L).

  • With stirring, slowly add a 2.0 M solution of HCl in diethyl ether (440 mL, 0.88 mol, ~1.1 equiv). A white precipitate will form immediately.

  • Continue stirring the slurry for 30-60 minutes at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold diethyl ether (2 x 200 mL) to remove any non-basic impurities.

  • Dry the product under vacuum at 40-50 °C to a constant weight to yield Spiro[3.4]octan-1-amine hydrochloride as a fine white crystalline solid.

Process Data and Expected Results

The following table summarizes the key parameters and expected outcomes for the scale-up synthesis.

ParameterStep 1: OximationStep 2: Hydrogenation & Salt Formation
Scale (Starting Ketone) 100 g (0.805 mol)~110 g Oxime (from Step 1)
Key Reagents NH₂OH·HCl (1.2 equiv)10% Pd/C (10 wt. %), H₂ (50-60 psi)
Solvent EtOH / H₂OEthanol, Diethyl Ether
Temperature Reflux (~85 °C)Room Temperature
Reaction Time 2-4 hours4-8 hours
Work-up/Purification Liquid-liquid extractionCatalyst filtration, precipitation
Expected Yield 94-98% (crude oxime)85-92% (isolated HCl salt, over 2 steps)
Final Product Form White crystalline solidWhite crystalline solid
Purity (¹H NMR, LC-MS) >98%>98%

Causality and Scientific Rationale

  • Oximation pH Control: The use of sodium acetate is critical. It acts as a buffer, reacting with the liberated HCl to form acetic acid. This maintains a mildly acidic to neutral pH, which is optimal for oxime formation. [8]Strongly acidic conditions can lead to hydrolysis of the oxime, while basic conditions deprotonate hydroxylamine, reducing its reactivity.

  • Choice of Reduction Catalyst: Palladium on carbon is highly effective for the hydrogenation of oximes to primary amines. [8][9]It generally provides high yields and selectivity with minimal side products, such as secondary amines or hydroxylamines, under mild conditions. Raney Nickel is an alternative but often requires higher pressures and temperatures and can present greater handling hazards. [8]* Purification via Salt Formation: Converting the final amine to its hydrochloride salt is a highly effective and scalable purification technique. The free amine is a basic, often oily compound that can be difficult to handle and purify by chromatography on a large scale. The hydrochloride salt is typically a stable, non-hygroscopic, crystalline solid that precipitates from non-polar solvents, leaving many organic impurities behind in the mother liquor. This method simultaneously purifies and isolates the product in a desirable solid form.

References

  • MDPI. (n.d.). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Bohrium. (2024, February 1). Recent advances on catalytic asymmetric hydrogenation of oximes and oxime ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). Retrieved from [Link]

  • Encyclopedia.pub. (2022, December 28). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • WordPress. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common impurities in Spiro[3.4]octan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro[3.4]octan-1-amine Hydrochloride

Case ID: SP-34-OCT-001 Status: Active Subject: Impurity Profiling & Troubleshooting Guide for Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Spiro[3.4]octan-1-amine hydrochloride (CAS: Generic structure ref) is a high-value spirocyclic scaffold used to introduce conformational restriction in drug candidates. Its synthesis, typically via the Curtius Rearrangement of spiro[3.4]octane-1-carboxylic acid, presents unique challenges due to the strain of the cyclobutane ring and the lability of the isocyanate intermediate.

This guide addresses the three most critical impurity classes: Symmetrical Ureas (Chemical) , Enantiomers (Stereochemical) , and Hydrolytic Ring-Opening (Structural) .

Part 1: Chemical Impurities (The Curtius Pathway)

User Question: I am seeing a persistent impurity at roughly 2x the molecular weight of my amine [2M+12] in LC-MS. It tracks with the product during extraction. What is it?

Diagnosis: You are observing the Symmetrical Urea (1,3-bis(spiro[3.4]octan-1-yl)urea) .

  • Origin: This is the "Curtius Killer." It forms when moisture enters the reaction during the isocyanate stage. The isocyanate hydrolyzes to the amine, which then nucleophilically attacks the remaining isocyanate.[1]

  • Mechanism:

    
    
    

Troubleshooting Protocol:

StepActionTechnical Rationale
1 Strict Anhydrous Control The isocyanate formation (using DPPA or Mixed Anhydride) must be totally dry. Use molecular sieves in the solvent (Toluene/THF).
2 "Inverse Addition" Quench Do not add water/acid to the isocyanate. Instead, add the isocyanate solution slowly into a hot, acidic aqueous mixture. This ensures

is always in excess, protonating the amine immediately (

) so it cannot attack the isocyanate.
3 Purification The urea is highly lipophilic. Wash the crude acidic aqueous layer with Dichloromethane (DCM) before basification. The urea stays in the DCM; the product stays in water.

Part 2: Stereochemical Impurities

User Question: My starting material was chiral spiro[3.4]octane-1-carboxylic acid, but the final amine HCl shows lower ee% than expected. Did the Curtius rearrangement racemize the center?

Diagnosis: The Curtius rearrangement proceeds with retention of configuration via a concerted mechanism.[1] Loss of optical purity usually stems from:

  • 
    -Epimerization of the Acid:  Prior to rearrangement, if the carboxylic acid was activated (e.g., acid chloride formation) with excessive base/heat, the C1 proton can enolize.
    
  • Resolution Failure: If you are resolving the amine via chiral salt crystallization, the eutectic point may be preventing higher purity.

Troubleshooting Protocol:

  • Check the Activation: Switch from Acid Chloride (SOCl2) to Mixed Anhydride (Ethyl chloroformate/TEA) at -10°C. This minimizes racemization risk compared to thermal acid chloride formation.

  • Chiral HPLC Method: Ensure you are separating enantiomers, not just rotamers.

    • Column: Chiralpak IG or IC (Immobilized phases work best for primary amines).

    • Mobile Phase: Hexane:EtOH:DEA (80:20:0.1). Diethylamine (DEA) is critical to sharpen the peak of the primary amine.

Part 3: Structural & Salt Impurities

User Question: The HCl salt is sticky and hygroscopic. NMR shows minor aliphatic impurities that look like ring-opened chains. Is the spiro ring unstable?

Diagnosis: The spiro[3.4] system contains a strained cyclobutane ring. While generally stable, harsh acidic hydrolysis (e.g., refluxing 6M HCl) can trigger:

  • Ring Opening: Acid-catalyzed cleavage of the cyclobutane ring to form cyclopentyl-propyl derivatives.

  • Hygroscopic Solvates: Amine hydrochlorides often trap solvent (dioxane/ether) or water in the lattice.

Troubleshooting Protocol:

  • Milder Hydrolysis: Instead of refluxing HCl, use Boc-protection followed by anhydrous deprotection .

    • Step A: Trap isocyanate with t-Butanol

      
       Boc-Amine.
      
    • Step B: Deprotect with 4M HCl in Dioxane at room temperature (avoid water/heat).

  • Salt Crystallization:

    • Dissolve crude free base in dry Et2O.

    • Add 2.0 eq of 2M HCl in Et2O dropwise.

    • Crucial: If it oils out, add Acetonitrile (ACN) dropwise until it solidifies. ACN acts as a polymorphic modifier for amine salts.

Visualizing the Impurity Genealogy

The following diagram illustrates the critical pathways where impurities are introduced during the synthesis.

SpiroImpurityPathways Acid Spiro[3.4]octane-1-COOH (Starting Material) Azide Acyl Azide (Intermediate) Acid->Azide DPPA / TEA Racemate Racemized Acid (Impurity: Stereochem) Acid->Racemate Heat/Base (Epimerization) Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (-N2) Curtius Rearrangement Amine Spiro[3.4]octan-1-amine (Target) Isocyanate->Amine Acid Hydrolysis Urea Sym. Urea Dimer (Impurity: Chemical) Isocyanate->Urea + H2O (Moisture) + Amine RingOpen Ring-Opened Byproduct (Impurity: Structural) Amine->RingOpen 6M HCl Reflux (Strain Release)

Figure 1: Genealogy of impurities in the Curtius rearrangement of Spiro[3.4]octane-1-carboxylic acid. Red paths indicate failure modes.

Standardized Impurity Table (HPLC/LC-MS)

Use this table to identify peaks in your chromatogram. Note: Relative Retention Times (RRT) are approximate based on a C18 column, Water/ACN gradient.

Impurity NameRRT (Approx)MS SignatureOriginRemoval Strategy
Spiro-Acid (SM) 0.85[M-H]⁻ 153Unreacted Starting MaterialBase wash (sat. NaHCO3)
Target Amine 1.00[M+H]⁺ 126Product N/A
Benzyl Carbamate 1.40[M+H]⁺ 260Trapped intermediate (if BnOH used)Hydrogenation (Pd/C)
Symmetrical Urea 1.85[M+H]⁺ 277Moisture during rearrangementAcid wash (DCM extraction)

References

  • Smith, P. A. S. (1946). "The Curtius Reaction."[1][2][3][4] Organic Reactions, 3, 337-449. Link

  • Ghosh, A. K., et al. (2018). "Curtius Rearrangement in the Synthesis of Spirocyclic Systems." Journal of Organic Chemistry, 83(15), 8635-8645. (Contextual grounding for spiro-systems).
  • Vertex Pharmaceuticals. (2009). "Controlling Genotoxins... during Preparation of Amine Hydrochloride Salts." Organic Process Research & Development, 13(4). Link

  • PubChem. (2025).[5] "Spiro[3.4]octane-1-carboxylic acid Data Sheet." National Library of Medicine. Link

Sources

Optimizing reaction conditions for Spiro[3.4]octan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Spiro[3.4]octan-1-amine is a high-value bioisostere often used to restrict conformational freedom in drug candidates. Structurally, it consists of a cyclobutane ring fused to a cyclopentane ring at a single spiro-carbon.[1]

Key Synthetic Challenges:

  • Steric Hindrance: The amine at position C1 is adjacent to the quaternary spiro-center, creating significant steric bulk that impedes nucleophilic attacks during synthesis.

  • Ring Strain: The cyclobutane ring possesses ~26 kcal/mol of strain energy. harsh Lewis acids or extreme temperatures can trigger ring-opening or rearrangement to fused bicyclic systems.

  • Salt Formation: Lipophilic spiro-amines frequently "oil out" (form gums) rather than crystallize during HCl salt formation, complicating purification.

This guide details two optimized routes: Curtius Rearrangement (for precision/stereochemistry) and Reductive Amination (for scalability), followed by a dedicated troubleshooting module for salt crystallization.

Method A: The Curtius Rearrangement (Gold Standard)

This route is preferred when starting from Spiro[3.4]octane-1-carboxylic acid . It is superior for maintaining stereochemistry if the starting acid is chiral.

Optimized Protocol
  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (

    
    -BuOH), 4M HCl in Dioxane.[1]
    
  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve carboxylic acid (1.0 eq) in anhydrous Toluene (0.2 M). Add TEA (1.2 eq).

  • Azidation: Add DPPA (1.1 eq) dropwise at 0°C. Stir 1h at RT.

  • Rearrangement: Heat to 80°C–90°C. Monitor gas evolution (

    
    ). Critical: The intermediate isocyanate forms here.[2][3][4][5][6]
    
  • Trapping: Once gas evolution ceases, add excess

    
    -BuOH (5.0 eq) and reflux for 4h to form the Boc-protected amine.
    
  • Deprotection: Concentrate, dissolve residue in DCM, and treat with 4M HCl/Dioxane to yield the amine hydrochloride.[1]

Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
Low Yield (<40%) Moisture in solvent hydrolyzing the isocyanate to urea.Use freshly distilled Toluene and flame-dried glassware. The isocyanate intermediate is highly sensitive to water.
Explosive/Rapid Gas Evolution Heating too fast during rearrangement.Ramp temperature slowly (5°C/min). Ensure DPPA is fully consumed at low temp before heating.
Impurity: Urea Derivative Incomplete trapping; water ingress.Increase

-BuOH equivalents. Ensure the reaction is under strict inert atmosphere (

or Ar).
No Reaction (Azide Step) Steric hindrance at C1.Use a stronger base (e.g., DBU) or switch to forming the acid chloride first, then treating with

.
Workflow Visualization: Curtius Route

CurtiusRoute Start Spiro[3.4]octane-1-COOH Azide Acyl Azide (Intermediate) Start->Azide DPPA, TEA Tol, 0°C Iso Isocyanate (Rearrangement) Azide->Iso Heat (90°C) -N2 Boc N-Boc Amine Iso->Boc t-BuOH Reflux Final Spiro-Amine HCl Boc->Final 4M HCl Dioxane

Caption: Step-wise progression of the Curtius Rearrangement converting the carboxylic acid to the amine salt.

Method B: Reductive Amination (Green/Scale-Up Route)[1][2]

Preferred when starting from Spiro[3.4]octan-1-one . This method is faster but requires careful pH control to avoid side products.

Optimized Protocol
  • Reagents: Ammonium Acetate (

    
    ) or Benzylamine (if deprotection follows), Sodium Cyanoborohydride (
    
    
    
    ), Titanium Isopropoxide (
    
    
    ).[1]
  • Solvent: Methanol (anhydrous) or THF.

Step-by-Step Workflow:

  • Imine Formation: Mix Ketone (1.0 eq) and Amine Source (1.5 eq) in MeOH.

    • Pro-Tip: For sterically hindered spiro-ketones, add

      
       (2.0 eq) and stir for 12h to force imine formation.[1]
      
  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Quench: Add 1N NaOH carefully to precipitate Titanium salts (if used). Filter through Celite.

  • Acidification: Extract free amine into organic solvent, dry, and treat with HCl to form the salt.

Troubleshooting Guide (Method B)
SymptomProbable CauseCorrective Action
Remaining Starting Material Steric bulk of spiro-ring preventing imine formation.Mandatory: Use

as a Lewis acid / water scavenger. Standard equilibrium conditions often fail for spiro-ketones.
Alcohol Side Product Direct reduction of ketone (Competition).Ensure imine formation is complete (check via TLC/LCMS) before adding the reducing agent.
Over-alkylation (Secondary Amine) Condensation of product with starting ketone.Use a large excess of the ammonium source (10 eq if using

).

Critical Support: Salt Formation & "Oiling Out"[8][9][10]

The most common user complaint is: "My product formed a brown oil instead of a white solid when I added HCl."

The Science: Spiro[3.4]octane is highly lipophilic. When aqueous HCl is used, or when the solvent is too polar (like MeOH), the salt stays solvated or forms a supersaturated oil (gum) rather than a crystal lattice.[1]

The "Anti-Oil" Protocol
  • Isolate Free Base: Ensure the amine is clean and dissolved in a non-polar solvent (Diethyl Ether or TBME).

  • Dry Thoroughly: Dry the organic layer over

    
    . Any water present promotes oiling.
    
  • Anhydrous Acid: Add 2M HCl in Diethyl Ether dropwise at 0°C with vigorous stirring.

  • The "Crash" Solvent: If oil forms, decant the solvent, dissolve the oil in minimal DCM, and add Hexanes dropwise until cloudy. Scratch the flask wall to induce nucleation.

Decision Tree: Purification of Amine Salts

SaltPurification Start Crude Amine Free Base Solvent Dissolve in Et2O or TBME (Dry over Na2SO4) Start->Solvent AddAcid Add HCl (in Et2O/Dioxane) Dropwise @ 0°C Solvent->AddAcid Result Precipitate Formed? AddAcid->Result Solid White Solid Result->Solid Yes Oil Oily Gum / Sticky Solid Result->Oil No Final Filter & Dry under N2 Solid->Final FixOil 1. Decant supernatant 2. Dissolve oil in min. DCM 3. Add Hexane until cloudy Oil->FixOil Method A Triturate Triturate (Sonication) with Pentane Oil->Triturate Method B FixOil->Final Triturate->Final

Caption: Troubleshooting logic for handling hygroscopic or oiling amine salts.

Frequently Asked Questions (FAQ)

Q: Can I use aqueous HCl for the salt formation? A: We strongly advise against it for spiro-amines. The water introduced acts as a co-solvent, preventing crystallization and leading to the "oiling out" phenomenon described above.[7] Use anhydrous HCl in Dioxane, Ether, or Methanol.[1]

Q: Why is the melting point of my HCl salt so broad (e.g., 180-195°C)? A: This usually indicates the presence of diastereomers or trapped solvent. Spiro[3.4]octan-1-amine has a chiral center at C1. If your starting material was racemic, you have a racemate.[1] If you used a Curtius route on a chiral acid, check for partial racemization or trapped toluene (common in Curtius).[1] Recrystallize from Isopropanol/Ether.

Q: I see a peak at M+14 in my LCMS during reductive amination. What is it? A: This is likely the methylated byproduct (


). If you used Methanol as a solvent with high temperatures or prolonged reaction times, the solvent can act as an alkylating agent. Switch to THF or Ethanol, or lower the reaction temperature.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[2][6] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.[1] [1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Journal of Organic Chemistry, 61(11), 3849-3862.[1] [1]

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[8] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.[1]

  • Org. Synth. Coll. Vol. 10, p. 207 (2004); Vol. 77, p. 198 (2000).[1] (General procedures for handling amine salts and Curtius rearrangements).

Sources

Stability testing of Spiro[3.4]octan-1-amine hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with Spiro[3.4]octan-1-amine hydrochloride. It provides a comprehensive resource for designing and troubleshooting stability studies, ensuring the generation of reliable and accurate data. This guide is structured to address common questions and challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling, storage, and potential stability issues of Spiro[3.4]octan-1-amine hydrochloride.

Q1: What are the primary stability concerns for Spiro[3.4]octan-1-amine hydrochloride?

A1: As a primary amine hydrochloride salt, the main stability concerns are potential degradation through oxidation, hydrolysis, and salt dissociation. The spirocyclic core is generally stable, but the amine functional group is susceptible to oxidative degradation.[1] The hydrochloride salt form can be hygroscopic and may dissociate in the presence of moisture, potentially leading to the free amine, which can be more reactive.

Q2: What are the recommended initial storage conditions for Spiro[3.4]octan-1-amine hydrochloride?

A2: Initially, Spiro[3.4]octan-1-amine hydrochloride should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is recommended to minimize the potential for degradation. It is crucial to prevent exposure to high humidity environments.

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for quantitatively assessing the purity and degradation of Spiro[3.4]octan-1-amine hydrochloride.[2][3][4] A reversed-phase HPLC method with UV detection is a common choice for small molecules.[2][3] Additionally, techniques like Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown degradation products.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be valuable for structural elucidation of degradants.[4]

Q4: What are the key considerations when designing a forced degradation study for this compound?

A4: Forced degradation studies, also known as stress testing, are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[5][6] Key conditions to investigate for Spiro[3.4]octan-1-amine hydrochloride include:

  • Acid and Base Hydrolysis: Exposure to acidic and basic conditions to assess the stability of the amine and any potential hydrolysis of the spirocyclic structure.[7][8]

  • Oxidation: Using an oxidizing agent like hydrogen peroxide to evaluate the susceptibility of the amine group to oxidation.[7]

  • Thermal Stress: Exposing the solid material to elevated temperatures to assess thermal stability.[6][8]

  • Photostability: Exposing the compound to UV and visible light to determine its sensitivity to photodegradation.[6][8]

The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate and quantify the degradation products from the parent compound.[7]

Troubleshooting Guides

This section provides detailed guidance on specific issues that may arise during the stability testing of Spiro[3.4]octan-1-amine hydrochloride.

Issue 1: Appearance of Unexpected Peaks in the HPLC Chromatogram During a Stability Study.

Question: I am observing new, unexpected peaks in my HPLC chromatogram after storing Spiro[3.4]octan-1-amine hydrochloride under accelerated stability conditions (e.g., 40°C/75% RH). How do I identify the source of these peaks?

Answer: The appearance of new peaks indicates potential degradation or the presence of impurities. The following troubleshooting workflow can help identify the source:

workflow start Unexpected Peak(s) Observed check_blank Analyze a Blank (Solvent) Injection start->check_blank is_blank_peak Peak(s) in Blank? check_blank->is_blank_peak solvent_issue Source is Solvent or System Contamination. Clean the HPLC System and Use Fresh Solvents. is_blank_peak->solvent_issue Yes not_blank_peak Peak(s) Not in Blank is_blank_peak->not_blank_peak No check_placebo Analyze a Placebo Sample (if applicable) not_blank_peak->check_placebo is_placebo_peak Peak(s) in Placebo? check_placebo->is_placebo_peak excipient_degradation Source is Excipient Degradation. Investigate Excipient Compatibility. is_placebo_peak->excipient_degradation Yes not_placebo_peak Peak(s) Not in Placebo is_placebo_peak->not_placebo_peak No forced_degradation Compare with Forced Degradation Profiles not_placebo_peak->forced_degradation match_found Match with a Known Degradant? forced_degradation->match_found known_degradant Peak is a Known Degradation Product. Proceed with Quantification. match_found->known_degradant Yes no_match No Match Found match_found->no_match No characterize_peak Characterize the Unknown Peak using LC-MS and/or NMR no_match->characterize_peak end Identify Degradation Pathway and Update Stability-Indicating Method characterize_peak->end

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Detailed Steps:

  • System Check: First, inject a blank solvent to rule out system contamination or solvent impurities. If the peaks are present, clean the HPLC system and use fresh, high-purity solvents.

  • Excipient Interaction (for drug product): If you are analyzing a formulated product, analyze a placebo (all excipients without the active pharmaceutical ingredient) that has been subjected to the same stability conditions. This will help determine if the peaks originate from excipient degradation.

  • Forced Degradation Comparison: Compare the retention times of the unknown peaks with those of the degradation products generated during your forced degradation studies. This can help in the preliminary identification of the degradation pathway.

  • Peak Characterization: If the peak does not match any known impurity or degradant, further characterization is necessary. Techniques like LC-MS can provide the molecular weight of the unknown peak, offering clues to its identity. For definitive structural elucidation, isolation of the impurity followed by NMR analysis may be required.

Issue 2: Inconsistent Results in Stability Testing.

Question: I am observing significant variability in the assay and impurity results between different time points in my stability study. What could be the cause of this inconsistency?

Answer: Inconsistent stability data can stem from several factors, ranging from analytical method variability to issues with the stability chamber or sample handling.

Potential Causes and Solutions:

Potential CauseRecommended Action
Analytical Method Variability Verify the robustness of your HPLC method. Small variations in mobile phase pH, column temperature, or gradient composition can sometimes lead to significant changes in results. Perform a system suitability test before each run to ensure the system is performing consistently.
Inhomogeneous Samples Ensure that the drug substance or product is homogeneous. If there is segregation of the active ingredient or impurities, different aliquots will yield different results. Mix the sample thoroughly before weighing.
Inconsistent Environmental Conditions Verify the performance of your stability chambers. Ensure that the temperature and humidity are consistently maintained and are uniform throughout the chamber. Use calibrated data loggers to monitor the conditions.
Sample Handling and Preparation Standardize your sample preparation procedure. Ensure that samples are dissolved completely and that the same diluent and volumetric flasks are used. Minimize the time between sample preparation and injection into the HPLC.
Hygroscopicity As an amine hydrochloride, the compound may be hygroscopic. Absorption of water can lead to a decrease in the measured potency. Store and handle the material in a controlled low-humidity environment.
Issue 3: Loss of Mass Balance in the Stability Study.

Question: The total percentage of the drug and its degradation products is less than 98% in my stability study. What could be the reason for this loss of mass balance?

Answer: A significant loss in mass balance suggests that not all degradation products are being detected or that the parent compound is degrading into non-UV active or volatile compounds.

mass_balance start Mass Balance Loss Observed (<98%) check_uv Review UV Spectra of Degradation Products start->check_uv different_chromophores Do Degradants have Different Chromophores? check_uv->different_chromophores yes_different Yes different_chromophores->yes_different Yes no_same No different_chromophores->no_same No use_dad Use a Diode-Array Detector (DAD) and Quantify at Multiple Wavelengths yes_different->use_dad check_retention Are All Peaks Eluting from the Column? no_same->check_retention end Achieve Mass Balance use_dad->end yes_eluting Yes check_retention->yes_eluting Yes no_not_eluting No check_retention->no_not_eluting No check_volatile Consider Formation of Volatile or Non-UV Active Degradants yes_eluting->check_volatile modify_gradient Modify HPLC Gradient to Elute Highly Retained Compounds no_not_eluting->modify_gradient modify_gradient->end use_other_detectors Employ Alternative Detection Methods (e.g., Charged Aerosol Detector, MS) check_volatile->use_other_detectors use_other_detectors->end

Caption: Decision tree for addressing mass balance issues.

Troubleshooting Steps:

  • Wavelength Selection: Degradation products may have different UV maxima compared to the parent compound. Use a diode-array detector (DAD) to analyze the UV spectra of all peaks and ensure that the chosen wavelength is appropriate for quantifying all components. If necessary, use different wavelengths for different impurities.

  • Chromatographic Conditions: Some degradation products may be highly polar or non-polar and may not be eluting from the column under the current HPLC conditions. Modify the gradient to include a stronger or weaker solvent wash at the end of the run to ensure all components are eluted.

  • Non-UV Active or Volatile Degradants: The degradation pathway may lead to the formation of products that do not have a UV chromophore or are volatile. In such cases, alternative detection methods like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) may be necessary to detect these compounds.

  • Adsorption to Container: It is possible that the drug substance or a degradant is adsorbing to the surface of the storage container. Analyze a rinse of the container to check for any adsorbed material.

By systematically addressing these potential issues, you can ensure the integrity and reliability of your stability data for Spiro[3.4]octan-1-amine hydrochloride.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005). [Link]

  • Alsante, K. M., et al. (2011). AAPS PharmSciTech, 12(1), 173-183. The Role of Forced Degradation in Pharmaceutical Development. [Link]

  • Baertschi, S. W., et al. (2019). Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. CRC Press. [Link]

  • Huynh-Ba, K. (2008). Handbook of Stability Testing in Pharmaceutical Development. Springer. [Link]

  • Snyder, L. R., et al. (2010). Practical HPLC Method Development, Second Edition. John Wiley & Sons. [Link]

Sources

Technical Support Center: Purification of Spiro[3.4]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Spiro[3.4]octan-1-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this spirocyclic amine. Here, you will find a curated collection of troubleshooting advice and frequently asked questions in a user-friendly Q&A format. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your purification processes.

Compound Properties at a Glance

For quick reference, here are some key properties of Spiro[3.4]octan-1-amine and its hydrochloride salt.

PropertyValueSource
Chemical Name Spiro[3.4]octan-1-amine hydrochloride-
CAS Number 1378527-98-0[1]
Molecular Formula C₈H₁₆ClN
Molecular Weight 161.67 g/mol [2]
Appearance Gray to white solid[2]
Storage 2-8°C, inert atmosphere
pKa (estimated) 10.5 - 11.0 (for the conjugate acid)[3]

Frequently Asked Questions (FAQs) and Troubleshooting

General Purification Strategy

Question 1: I have the crude product of my reaction to synthesize Spiro[3.4]octan-1-amine. What is the general strategy for its purification and conversion to the hydrochloride salt?

Answer:

A common and effective strategy involves a multi-step approach that leverages the basicity of the amine.

  • Aqueous Work-up with Acid-Base Extraction: The first step is typically an aqueous work-up to remove inorganic salts and water-soluble impurities. Due to the basic nature of the amine, you can perform an acid-base extraction. Dissolve your crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your amine will be protonated and move into the aqueous layer, while non-basic organic impurities will remain in the organic layer.

  • Liberation of the Free Amine: Separate the acidic aqueous layer and then basify it with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH greater than the pKa of the amine's conjugate acid (typically pH > 12). This deprotonates the ammonium salt and liberates the free amine.

  • Extraction of the Free Amine: Extract the free amine back into an organic solvent.

  • Formation and Isolation of the Hydrochloride Salt: To the organic solution of the free amine, add a solution of HCl (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt. The salt can then be isolated by filtration.

  • Recrystallization: For final purification, the isolated hydrochloride salt can be recrystallized from a suitable solvent system.

A Crude Reaction Mixture B Dissolve in Organic Solvent A->B C Wash with 1M HCl (aq) B->C D Separate Layers C->D E Aqueous Layer (Amine HCl) D->E F Organic Layer (Impurities) D->F G Basify Aqueous Layer (e.g., NaOH) E->G H Extract with Organic Solvent G->H I Organic Solution of Free Amine H->I J Add HCl Solution I->J K Filter Precipitate J->K L Crude Spiro[3.4]octan-1-amine HCl K->L M Recrystallize L->M N Pure Product M->N

Caption: General purification workflow for Spiro[3.4]octan-1-amine hydrochloride.

Recrystallization Troubleshooting

Question 2: I am trying to recrystallize my Spiro[3.4]octan-1-amine hydrochloride, but it is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Amine salts can sometimes be challenging to recrystallize.

Causality:

  • Solvent Choice: The solvent may be too nonpolar for the highly polar hydrochloride salt.

  • Temperature: The boiling point of your solvent might be higher than the melting point of your compound, or the presence of impurities is significantly depressing the melting point.

  • Purity: The presence of significant impurities can interfere with crystal lattice formation.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: If an oil has formed, try to add a small amount of additional hot solvent to fully dissolve it. Then, allow the solution to cool very slowly. Rapid cooling often promotes oiling.

  • Change Solvent System: A more polar solvent or a solvent mixture may be necessary. For amine hydrochlorides, alcohols like isopropanol or ethanol are often good choices. You can also try a solvent/anti-solvent system. For example, dissolve the salt in a minimal amount of a good solvent (like methanol or water) and then slowly add a poorer solvent (like diethyl ether or acetone) at a slightly elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

  • Scratching and Seeding: If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If you have a small amount of pure solid, you can add a "seed crystal" to initiate crystallization.

Question 3: I have successfully dissolved my Spiro[3.4]octan-1-amine hydrochloride in a hot solvent, but no crystals form upon cooling, even after a long time in an ice bath. What should I do?

Answer:

This is a common issue in recrystallization, often due to the solution not being sufficiently saturated.[4]

Causality:

  • Too Much Solvent: This is the most frequent reason.[4] An excess of solvent prevents the solution from becoming saturated upon cooling.

  • Supersaturation: The solution may be in a stable supersaturated state where the solute remains dissolved even though its concentration is above the saturation point at that temperature.[4]

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[4] Once you observe the formation of crystals on the surface or the solution becomes cloudy, add a very small amount of hot solvent to redissolve everything and then allow it to cool slowly again.

  • Induce Crystallization:

    • Scratching: Vigorously scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution. This will act as a template for crystal growth.

    • Anti-Solvent Addition: If you are using a single solvent, you can try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then warm slightly to clarify and cool slowly.

Start Dissolved in Hot Solvent, No Crystals on Cooling Q1 Is the solution cloudy? Start->Q1 A1_Yes Cool slowly, consider scratching or seeding Q1->A1_Yes Yes A1_No Likely too much solvent Q1->A1_No No Evaporate Gently evaporate some solvent until cloudy A1_No->Evaporate Redissolve Add minimal hot solvent to redissolve Evaporate->Redissolve Cool Cool slowly Redissolve->Cool

Caption: Decision tree for inducing crystallization.

Impurity Identification and Removal

Question 4: My purified Spiro[3.4]octan-1-amine hydrochloride still shows impurities by NMR/HPLC. What are the likely impurities from a reductive amination synthesis, and how can I remove them?

Answer:

If Spiro[3.4]octan-1-amine is synthesized via reductive amination of spiro[3.4]octan-1-one, several process-related impurities are possible.[5][6]

Potential Impurities:

ImpurityOriginRemoval Strategy
Spiro[3.4]octan-1-one (Starting Material) Incomplete reactionAcid-base extraction (ketone remains in organic layer), careful recrystallization.
Spiro[3.4]octan-1-ol Reduction of the starting ketoneAcid-base extraction (alcohol remains in organic layer).
N,N-dialkylated amine (Tertiary Amine) Over-alkylation if the primary amine reacts with another molecule of the ketone and imine intermediateThis is a common side product in reductive aminations.[7] Purification by chromatography might be necessary if recrystallization is ineffective.
Residual Reducing Agent Byproducts Dependent on the reducing agent used (e.g., borate salts from NaBH₄)Aqueous work-up.

Troubleshooting and Removal:

  • Optimize Acid-Base Extraction: Ensure the pH during the acid wash is low enough (pH < 2) to fully protonate your amine and the pH during basification is high enough (pH > 12) to fully deprotonate it for efficient separation from neutral impurities like the starting ketone and the corresponding alcohol.

  • Recrystallization Solvent Screening: A single recrystallization may not be sufficient to remove all impurities, especially if they are structurally similar to the product. A systematic approach to solvent selection is recommended. Isopropanol is often a good starting point for amine hydrochlorides. You can also try mixtures like ethanol/diethyl ether or methanol/acetone.

  • Chromatography: If impurities co-crystallize with your product, column chromatography may be necessary. For the free amine, silica gel chromatography can be used, but it's often necessary to add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent to prevent streaking. For the hydrochloride salt, reverse-phase chromatography (C18 column) with a mobile phase of water/acetonitrile containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid is a viable option.[8][9]

Analytical Methods

Question 5: What are the recommended analytical techniques to assess the purity of my Spiro[3.4]octan-1-amine hydrochloride?

Answer:

A combination of techniques is recommended for a comprehensive purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: NMR is invaluable for structural confirmation and identifying impurities. The ¹H NMR spectrum of the pure hydrochloride salt should show characteristic signals for the spirocyclic core and the amine proton. Impurities like the starting ketone would show a characteristic absence of the amine proton and potentially different shifts in the aliphatic region.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying purity and detecting even minor impurities.[9] A reverse-phase method is typically suitable for the hydrochloride salt.

    Suggested Starting HPLC Method:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (for end absorption) or ELSD/CAD if no chromophore
Column Temperature 30 °C
  • Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

References

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • 3,3-dimethylspiro[3.
  • Application Note – Reductive Amin
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Supplementary Inform
  • Reductive Amin
  • Spiro[3.4]octan-1-one (C8H12O). PubChem.
  • Two novel routes to spiro[3.4]octan-1-ones. Journal of the American Chemical Society.
  • Amine synthesis by reductive amination (reductive alkyl
  • 1379148-40-9|Spiro[3.4]octan-1-amine|BLD Pharm.
  • Spiro[3.4]octan-2-amine | C8H15N | CID 65003120. PubChem.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive amin
  • Basic Information on Substances Frequently Used in the Illicit Manufacture of Narcotic Drugs or Psychotropic Substances. UNODC.
  • Synthesis. MSU chemistry.
  • Spiro[3.4]octan-6-amine hydrochloride (C8H15N). PubChemLite.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • 1-{spiro[3.4]octan-2-yl}methanamine hydrochloride. Sigma-Aldrich.
  • 5812 Description and Solubility / Reference Tables Second Supplement to USP 35–NF 30.
  • Description and Solubility - A.
  • Spiro[3.4]octan-1-one, 5-methyl-, cis- | C9H14O | CID 557011. PubChem.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
  • Spiroxamine (Ref: KWG 4168). AERU, University of Hertfordshire.
  • Spiro(3.4)octane | C8H14 | CID 135980. PubChem.
  • spiro[2.5]octan-5-amine hydrochloride | 1228449-89-5. Sigma-Aldrich.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias.
  • hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score. MDPI.
  • Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry.
  • spiro[3.4]octan-5-one - C8H12O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • Reference Tables: Description and Solubility - C.
  • Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. AWS.
  • Spiro[3.4]octane. NIST WebBook.
  • pKa values bases. Chair of Analytical Chemistry.
  • spiro[3.4]octan-1-amine hydrochloride | 1378527-98-0. Sigma-Aldrich.

Sources

Improving yield and purity of Spiro[3.4]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Spiro[3.4]octan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of this valuable spirocyclic amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common experimental challenges.

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry for their ability to introduce three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1][2] However, their synthesis and purification can present unique challenges. This guide will help you navigate these complexities to improve both the yield and purity of your Spiro[3.4]octan-1-amine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and purification of Spiro[3.4]octan-1-amine hydrochloride.

Low Yield

Question: Why is my yield of Spiro[3.4]octan-1-amine hydrochloride consistently low?

Low yields can stem from several factors, from the initial synthesis of the amine to its final isolation as a hydrochloride salt. Below is a breakdown of potential causes and their solutions, focusing on the common synthetic route from Spiro[3.4]octan-1-one.

Potential Cause 1: Incomplete Oxime Formation

If you are following a two-step synthesis involving the formation of a Spiro[3.4]octan-1-one oxime intermediate, incomplete conversion at this stage will naturally lead to a lower overall yield.

Solutions:

  • Reaction Time and Temperature: Ensure the oximation reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC). The reaction of a ketone with hydroxylamine hydrochloride is often carried out at a slightly elevated temperature (e.g., 50 °C) for 1-2 hours.[3]

  • pH Control: The formation of an oxime is pH-dependent. The use of a mild base, such as triethylamine or pyridine, is crucial to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards the oxime product.[3]

Potential Cause 2: Inefficient Reduction of the Oxime

The reduction of the oxime to the primary amine is a critical step where yield can be lost.[4]

Solutions:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is a clean and effective method. Ensure your catalyst (e.g., Palladium on carbon, Adams' catalyst) is active and that the system is free of catalyst poisons.[4][5] The reaction should be run under an appropriate pressure of hydrogen gas until hydrogen uptake ceases.

    • Chemical Reduction: Reagents like Zinc in acidic medium (e.g., Zn/HCl or Zn/acetic acid) can also be used.[4] Ensure the zinc is activated and that the reaction is stirred vigorously to maintain contact between the metal, the oxime, and the acid.

  • Reaction Conditions: For catalytic hydrogenation, the choice of solvent can be important. Alcohols like ethanol or methanol are commonly used. For metal/acid reductions, ensure the temperature is controlled, as the reaction can be exothermic.

Potential Cause 3: Inefficient Direct Reductive Amination

If you are attempting a one-pot reductive amination of Spiro[3.4]octan-1-one, the conditions must be carefully optimized.[6][7]

Solutions:

  • Reducing Agent Selection: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are preferred reagents for reductive amination because they are less reactive towards the ketone starting material and selectively reduce the imine intermediate.[8][9][10]

  • pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without decomposing the hydride reagent.[8] Acetic acid can be used as a catalyst.[10]

  • Stoichiometry: Use a slight excess of the amine source (e.g., ammonia or an ammonium salt) and the reducing agent relative to the ketone.[8]

Potential Cause 4: Losses During Work-up and Isolation

The basic nature of amines can lead to losses during aqueous work-up if the pH is not carefully controlled. Additionally, the hydrochloride salt may have some solubility in the solvents used for precipitation or washing.

Solutions:

  • pH Adjustment: Before extracting the free amine into an organic solvent, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the ammonium salt and maximize its partition into the organic phase.

  • Solvent Selection for HCl Salt Precipitation: To precipitate the hydrochloride salt, a solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane) is typically added to a solution of the free amine in a non-polar solvent. If the salt is too soluble, consider cooling the mixture or using a solvent system in which the salt is less soluble.[11]

  • Washing the Product: When washing the isolated hydrochloride salt, use a solvent in which it is poorly soluble, such as cold diethyl ether or ethyl acetate, to minimize product loss.[11]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Spiro[3.4]octan-1-amine HCl is_oxime_route Using two-step oxime route? start->is_oxime_route check_oxime_formation Check oxime formation by TLC/NMR is_oxime_route->check_oxime_formation Yes is_reductive_amination Using one-pot reductive amination? is_oxime_route->is_reductive_amination No incomplete_oxime Incomplete oxime formation? check_oxime_formation->incomplete_oxime optimize_oxime Optimize oximation: - Adjust pH with base - Increase reaction time/temp incomplete_oxime->optimize_oxime Yes check_reduction Check reduction step incomplete_oxime->check_reduction No end_goal Improved Yield optimize_oxime->end_goal incomplete_reduction Incomplete reduction? check_reduction->incomplete_reduction optimize_reduction Optimize reduction: - Check catalyst activity (hydrogenation) - Use fresh reducing agent - Vary solvent/temperature incomplete_reduction->optimize_reduction Yes check_workup Review work-up and isolation procedure incomplete_reduction->check_workup No optimize_reduction->end_goal check_reductive_amination Check reductive amination conditions is_reductive_amination->check_reductive_amination Yes suboptimal_conditions Suboptimal conditions? check_reductive_amination->suboptimal_conditions optimize_reductive_amination Optimize conditions: - Use selective hydride (e.g., NaBH(OAc)3) - Control pH (4-6) - Check stoichiometry suboptimal_conditions->optimize_reductive_amination Yes suboptimal_conditions->check_workup No optimize_reductive_amination->end_goal workup_losses Potential losses during work-up? check_workup->workup_losses optimize_workup Optimize work-up: - Ensure aqueous layer is basic (pH>10) before extraction - Use appropriate solvent for HCl salt precipitation - Wash salt with non-polar solvent workup_losses->optimize_workup Yes workup_losses->end_goal No optimize_workup->end_goal purification_workflow start Crude Spiro[3.4]octan-1-amine HCl decision_point Purification Method? start->decision_point recrystallization Recrystallization of HCl Salt decision_point->recrystallization Recrystallization chromatography Chromatography of Free Base decision_point->chromatography Chromatography dissolve Dissolve in minimal hot solvent (e.g., Isopropanol) recrystallization->dissolve cool Slowly cool to crystallize dissolve->cool filter_wash Filter and wash with cold solvent cool->filter_wash end_product Pure Spiro[3.4]octan-1-amine HCl filter_wash->end_product convert_to_free_base Convert to free base: - Dissolve in water - Basify with NaOH - Extract with organic solvent chromatography->convert_to_free_base column_setup Flash Column Chromatography convert_to_free_base->column_setup silica_choice Choose Stationary Phase column_setup->silica_choice standard_silica Standard Silica: - Add base to eluent (e.g., 1% Et3N) silica_choice->standard_silica Standard amine_silica Amine-Functionalized Silica: - Use standard Hex/EtOAc gradient silica_choice->amine_silica Specialty collect_fractions Collect and combine pure fractions standard_silica->collect_fractions amine_silica->collect_fractions convert_to_hcl Convert back to HCl salt collect_fractions->convert_to_hcl convert_to_hcl->end_product synthesis_workflow ketone Spiro[3.4]octan-1-one oxime Spiro[3.4]octan-1-one Oxime ketone->oxime Oximation hydroxylamine NH2OH·HCl, Et3N hydroxylamine->oxime free_amine Spiro[3.4]octan-1-amine (Free Base) oxime->free_amine Reduction reduction_reagents H2, Pd/C reduction_reagents->free_amine final_product Spiro[3.4]octan-1-amine HCl free_amine->final_product Salt Formation hcl_reagent HCl in Et2O hcl_reagent->final_product

Sources

Technical Support Center: Synthesis of Spiro[3.4]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Spiro[3.4]octan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

Spiro[3.4]octan-1-amine is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure.[1] Its synthesis, while conceptually straightforward, can be prone to several side reactions that can complicate purification and reduce yields. This guide provides a structured approach to troubleshooting these issues in a question-and-answer format, focusing on the most common synthetic routes from Spiro[3.4]octan-1-one.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Spiro[3.4]octan-1-amine hydrochloride.

Issue 1: Low Yield of Spiro[3.4]octan-1-amine during Reductive Amination

Question: I am attempting a one-pot reductive amination of Spiro[3.4]octan-1-one using ammonia and a reducing agent, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in reductive amination are a common issue and can stem from several factors. The primary considerations are the choice of reducing agent, reaction conditions, and the stability of the intermediate imine.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Inefficient Imine Formation The equilibrium between the ketone and the imine may not favor the imine, especially with ammonia which is a gas and can have low effective concentration in solution.- Use a source of ammonia with a higher effective concentration, such as ammonium acetate or ammonium chloride with a non-nucleophilic base. - Employ a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium towards the imine.
Reduction of the Starting Ketone Strong reducing agents like sodium borohydride can reduce the ketone to Spiro[3.4]octan-1-ol faster than the imine is formed and reduced.- Use a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2][3] STAB is often preferred due to its lower toxicity.[3]
Formation of a Secondary Amine Byproduct The desired primary amine product can react with the starting ketone to form a secondary amine impurity, bis(spiro[3.4]octan-1-yl)amine.- Use a large excess of the ammonia source to outcompete the primary amine for reaction with the ketone. - Add the reducing agent portion-wise to keep the concentration of the primary amine low during the initial phase of the reaction.
Solvent-Related Side Reactions Certain solvents can interfere with the reaction. For example, reactive alcohols can be oxidized by some catalysts to generate aldehyde/ketone impurities.[4]- Use aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).

Experimental Protocol: Optimized Reductive Amination using STAB

  • To a solution of Spiro[3.4]octan-1-one (1.0 eq) in anhydrous DCM, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation.

  • To form the hydrochloride salt, dissolve the purified amine in diethyl ether or ethyl acetate and add a solution of HCl in the same solvent. Collect the precipitate by filtration.

Issue 2: Incomplete Reaction or Formation of Spiro[3.4]octan-1-ol during Oxime Reduction

Question: I have successfully synthesized Spiro[3.4]octan-1-one oxime, but the subsequent reduction to the amine is problematic. I am observing either unreacted oxime or the formation of Spiro[3.4]octan-1-ol. What is causing this and what are the best reduction methods?

Answer:

The reduction of an oxime to a primary amine is a standard transformation, but the choice of reducing agent is critical to avoid side reactions.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Inappropriate Reducing Agent Some reducing agents are not potent enough to reduce the C=N bond of the oxime under mild conditions, leading to incomplete reaction. Others might lead to over-reduction or side reactions.- Catalytic Hydrogenation: This is often the cleanest method. Use catalysts like Palladium on carbon (Pd/C), Platinum oxide (Adam's catalyst), or Raney Nickel under a hydrogen atmosphere. The addition of a small amount of acid can sometimes improve reaction rates. - Chemical Reduction: Reagents like Lithium aluminum hydride (LiAlH4) in THF or sodium in a protic solvent (e.g., ethanol) are effective but less selective.
Formation of Spiro[3.4]octan-1-ol This is less common during oxime reduction but can occur if the reaction conditions promote hydrolysis of the oxime back to the ketone, which is then reduced.- Ensure anhydrous conditions, especially when using metal hydrides like LiAlH4.
Formation of Aziridine Byproduct Under certain conditions, intramolecular cyclization can lead to the formation of a strained aziridine derivative.- This is more likely with certain reducing agents and substrates. Catalytic hydrogenation is generally less prone to this side reaction.

Experimental Protocol: Catalytic Hydrogenation of Spiro[3.4]octan-1-one Oxime

  • In a hydrogenation vessel, dissolve Spiro[3.4]octan-1-one oxime (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Pd/C (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 50 psi, but this may need optimization).

  • Stir the reaction mixture at room temperature until hydrogen uptake ceases (monitor by pressure drop).

  • Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Proceed with purification and hydrochloride salt formation as described previously.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing the starting material, Spiro[3.4]octan-1-one?

A1: Spiro[3.4]octan-1-one is a known compound and can be synthesized through various routes.[5][6] One common approach involves the [2+2] cycloaddition of an appropriate allene with a cyclopentenone derivative, followed by further functional group manipulations. Another route could be the intramolecular cyclization of a suitably substituted cyclopentane derivative.

Q2: I am considering a Beckmann rearrangement of Spiro[3.4]octan-1-one oxime to form the corresponding lactam, which I would then reduce. What are the potential side reactions for this rearrangement?

A2: The Beckmann rearrangement is a classic method for converting oximes to amides (or lactams from cyclic oximes).[7][8][9][10] The primary side reaction to be aware of is the Beckmann fragmentation . This occurs when the group anti-periplanar to the leaving group on the oxime nitrogen can stabilize a positive charge. While less likely for Spiro[3.4]octan-1-one oxime, it is a possibility to consider. Careful selection of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids) and reaction conditions can minimize fragmentation.[7][11]

Q3: Are there other synthetic strategies to consider for producing Spiro[3.4]octan-1-amine?

A3: Yes, other classical amine syntheses can be adapted. These are generally more step-intensive but can be useful if the primary routes fail.

  • Schmidt Reaction: This reaction converts a ketone directly to a lactam using hydrazoic acid (HN3) under acidic conditions.[12][13][14] The resulting lactam can then be reduced to the spirocyclic amine. Hydrazoic acid is highly toxic and explosive, so this method requires extreme caution.

  • Hofmann Rearrangement: This would involve a longer synthetic sequence starting from a carboxylic acid derivative.[15][16][17][18][19] For instance, one could envision a Wittig-type reaction on Spiro[3.4]octan-1-one to introduce a one-carbon unit, which is then converted to a primary amide. The Hofmann rearrangement would then yield the target amine.

  • Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement proceeds through an acyl azide intermediate which rearranges to an isocyanate.[16][20][21][22] This isocyanate can then be hydrolyzed to the primary amine. This route also requires the synthesis of a carboxylic acid precursor.

Q4: How can I confirm the formation of my desired product and identify impurities?

A4: A combination of standard analytical techniques is essential:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify major impurities. The disappearance of the ketone carbonyl signal (~200-220 ppm in ¹³C NMR) and the appearance of signals corresponding to the amine are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the C=O stretch of the ketone and the appearance of N-H stretches for the amine are characteristic.

Visualizing the Synthetic Pathways

To aid in understanding the primary synthetic routes and the decision-making process for troubleshooting, the following diagrams are provided.

Synthesis_Pathways ketone Spiro[3.4]octan-1-one amine Spiro[3.4]octan-1-amine ketone->amine Reductive Amination (NH3, [H]) oxime Spiro[3.4]octan-1-one Oxime ketone->oxime NH2OH oxime->amine Reduction (e.g., H2/Pd-C) lactam Azaspiro[4.4]nonan-2-one oxime->lactam Beckmann Rearrangement lactam->amine Reduction (e.g., LiAlH4) Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination cause1 Inefficient Imine Formation? start->cause1 cause2 Ketone Reduction? start->cause2 cause3 Secondary Amine Formation? start->cause3 solution1 Use NH4OAc, remove H2O cause1->solution1 solution2 Use milder reductant (STAB) cause2->solution2 solution3 Use excess NH3 source cause3->solution3

Caption: Troubleshooting logic for low yields in reductive amination.

References

  • Vertex AI Search. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • Wikipedia. (2024, December 19). Beckmann rearrangement.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Chemistry Steps. (n.d.). Beckmann Rearrangement.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry.
  • PubChemLite. (n.d.). Spiro[3.4]octan-1-one (C8H12O).
  • Wikipedia. (2024, November 25). Curtius rearrangement.
  • Wikipedia. (2024, December 1). Reductive amination.
  • Alfa Chemistry. (n.d.). Curtius Rearrangement.
  • NROChemistry. (n.d.). Curtius Rearrangement.
  • Wikipedia. (2024, November 19). Hofmann rearrangement.
  • Wiley Online Library. (n.d.). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations.
  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
  • PMC. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
  • Wikipedia. (2024, November 29). Schmidt reaction.
  • ACS Publications. (1978). Two novel routes to spiro[3.4]octan-1-ones. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Schmidt Reaction.
  • PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT.
  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples.
  • Chemistry Steps. (n.d.). Hofmann Rearrangement.
  • Chemistry LibreTexts. (2023, January 22). Schmidt Reaction.

Sources

Technical Support Center: Chiral Separation of Spiro[3.4]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective separation of Spiro[3.4]octan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively working on the chiral resolution of this and structurally similar spirocyclic primary amines. As a molecule with a rigid, three-dimensional structure, Spiro[3.4]octan-1-amine presents unique challenges and opportunities in chiral chromatography.

This resource provides in-depth, field-proven insights into method development, troubleshooting common issues, and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to achieve robust, reliable, and efficient enantioseparations.

The Challenge: Understanding Spiro[3.4]octan-1-amine

Spiro[3.4]octan-1-amine is a primary amine featuring a spirocyclic core, a structural motif of increasing interest in medicinal chemistry due to its three-dimensional nature.[1] The primary amine functional group is a common site for interaction with chiral stationary phases (CSPs), but it can also lead to challenges. Primary amines are prone to strong, undesirable interactions with residual silanols on the silica surface of CSPs, which can result in poor peak shape, low efficiency, and inaccurate quantification.[2] Therefore, successful separation requires careful selection of the CSP and meticulous optimization of the mobile phase to facilitate chiral recognition while mitigating secondary interactions.

Strategic Method Development Workflow

Achieving baseline resolution for Spiro[3.4]octan-1-amine enantiomers requires a systematic approach. A general screening strategy is often the most efficient starting point.[3][4] The workflow below outlines a logical progression from initial column and mobile phase screening to a fully optimized method.

MethodDevWorkflow start Define Goal: Analytical or Preparative? screen_csp Step 1: CSP Screening (Polysaccharide & Cyclofructan based) start->screen_csp screen_mp Step 2: Mobile Phase Screening (NP, PO, RP modes) screen_csp->screen_mp eval_initial Evaluate Initial Results (Any separation? Rs > 0.8?) screen_mp->eval_initial optimize Step 3: Optimization (Modifier, Additive, Temp.) eval_initial->optimize Yes no_sep No Separation: Return to Step 1 with different CSPs eval_initial->no_sep No validate Step 4: Method Validation (ICH Guidelines) optimize->validate no_sep->screen_csp final Final Robust Method validate->final

Caption: Chiral Method Development Workflow for Spiro[3.4]octan-1-amine.

Troubleshooting Guide (Q&A)

This section addresses specific experimental problems in a direct question-and-answer format.

Question: Why am I seeing poor resolution (Rs < 1.5) between the enantiomers?

Answer: Poor resolution is the most common challenge and can stem from several factors. Let's break down the potential causes and solutions:

  • Suboptimal Chiral Stationary Phase (CSP): The primary driver of separation is the interaction between your molecule and the CSP. Spiro[3.4]octan-1-amine, as a primary amine, may show good selectivity on several types of phases.

    • Polysaccharide-based CSPs (Amylose/Cellulose derivatives): These are the most broadly applicable CSPs and a good starting point.[5] Columns like Daicel's CHIRALPAK® IA, IB, IC, or IE often resolve primary amines.[2] The chiral recognition mechanism involves hydrogen bonding, π-π interactions, and steric hindrance.[6] If one doesn't work, screening others is crucial as subtle changes in the selector can dramatically impact selectivity.[4]

    • Cyclofructan-based CSPs: These have shown a very high success rate for separating primary amines, particularly in polar organic mode.[2] They offer a different set of interactions compared to polysaccharides.

    • Protein-based CSPs: Columns like CHIRAL-AGP (α1-acid glycoprotein) are excellent for ionizable compounds like amines in reversed-phase mode.[7] The retention and enantioselectivity can be finely tuned by adjusting the mobile phase pH.[7]

  • Incorrect Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP.

    • Normal Phase (NP): A typical mobile phase is Hexane/Ethanol or Hexane/Isopropanol. The alcohol acts as a polar modifier. If resolution is poor, systematically vary the alcohol percentage (e.g., from 5% to 20%). A less polar alcohol (Isopropanol) generally provides stronger retention and sometimes better selectivity than a more polar one (Ethanol).[8]

    • Polar Organic (PO): A common mobile phase is Acetonitrile/Methanol. This mode can offer different selectivity compared to NP.[2]

    • Reversed Phase (RP): This is typically used with protein-based or specific bonded polysaccharide columns. The mobile phase is usually an aqueous buffer (e.g., ammonium acetate) with an organic modifier like Acetonitrile.

  • Lack of or Incorrect Additive: For primary amines, additives are critical.

    • In NP or PO modes: A basic additive like Diethylamine (DEA) or Butylamine (BA) at 0.1-0.2% is essential. This additive acts as a competitor for the active silanol sites on the silica surface, preventing strong, non-enantioselective binding of your primary amine, which dramatically improves peak shape and can reveal the underlying chiral separation.[3]

    • In RP mode (with protein CSPs): The pH of the buffer is the key. Changing the pH alters the charge state of both the analyte and the protein, which directly impacts retention and selectivity.[7]

Question: My peaks are tailing severely, even with a basic additive. What should I do?

Answer: Severe peak tailing for a basic compound like Spiro[3.4]octan-1-amine hydrochloride is almost always due to secondary interactions or column issues.

  • Increase Additive Concentration: First, try incrementally increasing the concentration of your basic additive (e.g., from 0.1% to 0.3%). There is an optimal concentration; too much can sometimes negatively affect the separation.

  • Switch the Additive: Different basic additives have different strengths and properties. If DEA isn't working, try Butylamine or Triethylamine (TEA). In a study screening primary amines, butylamine was effective for polysaccharide columns, while TEA was better suited for cyclofructan columns.[2]

  • Check for Column Contamination/Degradation: Strongly retained impurities from previous injections can bind to the head of the column, creating active sites that cause tailing.[9][10]

    • Action: Disconnect the column and flush it according to the manufacturer's instructions. For immobilized polysaccharide CSPs, stronger solvents like DMF or THF can often be used for regeneration.[9] Always confirm solvent compatibility before flushing.

  • Consider the Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. If the sample is dissolved in a much stronger solvent, it can cause peak distortion as it enters the column.[9]

  • Lower the Temperature: Reducing the column temperature can sometimes enhance the specific hydrogen bonding interactions responsible for chiral recognition while reducing the kinetic energy of the analyte, which may lessen undesirable interactions and improve peak shape. However, this often increases analysis time.

Question: The analysis time is too long. How can I speed it up without losing the separation?

Answer: Reducing run time is a common goal, especially for high-throughput screening.

  • Increase Flow Rate: This is the most straightforward approach. However, be mindful of the column's maximum pressure rating. Increasing flow rate will decrease retention time but also reduce efficiency (plate count), which can lead to a loss of resolution.

  • Increase the Modifier Strength: In normal phase, increase the percentage of alcohol in the mobile phase. In reversed phase, increase the percentage of the organic solvent. This will decrease retention times. You may need to fine-tune the composition to find a new "sweet spot" where resolution is still acceptable.

  • Switch to a Shorter Column or Smaller Particle Size: If you have a method on a 250 mm column with 5 µm particles, switching to a 150 mm column or one packed with 3 µm particles will significantly reduce run time while often maintaining or even improving efficiency. This is a primary strategy in modern HPLC.

  • Increase Temperature: Increasing the column temperature (e.g., from 25°C to 40°C) lowers the mobile phase viscosity, reducing backpressure and allowing for higher flow rates. It also speeds up mass transfer, which can lead to sharper peaks and shorter retention times. However, be aware that selectivity can be temperature-dependent, and in some cases, resolution may decrease or the enantiomer elution order might even reverse.[5]

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is the best starting point for Spiro[3.4]octan-1-amine?

There is no single "best" CSP, which is why screening is essential.[11] However, based on its structure (a primary amine), a logical starting point would be a multi-column screening kit that includes:

  • Immobilized Polysaccharide CSPs: Start with an amylose-based phase (e.g., CHIRALPAK IA or IG) and a cellulose-based phase (e.g., CHIRALPAK IB or IC). The different helical structures of amylose and cellulose provide complementary selectivities.[5]

  • A Cyclofructan CSP: Given their high success rate with primary amines, including a column like Larihc® CF6-P is highly recommended.[2]

Q2: Do I need to derivatize my primary amine before analysis?

Generally, no. Modern CSPs are highly effective at separating underivatized primary amines.[2] Derivatization adds extra steps, time, and potential sources of error. It is typically only considered as a last resort if all direct methods fail or if detectability (e.g., by UV) is an issue and a chromophore needs to be introduced.

Q3: What are the recommended starting conditions for a screening run?

The following table provides robust starting points for screening Spiro[3.4]octan-1-amine.

ParameterNormal Phase (NP)Polar Organic (PO)Reversed Phase (RP) - Protein Column
CSP Type PolysaccharidePolysaccharide, CyclofructanProtein (e.g., CHIRAL-AGP)
Mobile Phase A n-Hexane or n-HeptaneAcetonitrile (ACN)10 mM Ammonium Acetate, pH 6.0
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH)Acetonitrile (ACN)
Initial Composition 90:10 (A:B)95:5 (A:B)90:10 (A:B)
Additive 0.2% Butylamine or Diethylamine0.2% Butylamine or TriethylamineNone (pH controlled by buffer)
Flow Rate 1.0 mL/min (for 4.6 mm ID column)1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C25 °C
Detection Low UV (e.g., 210-220 nm) or CAD/ELSD/MSLow UV or CAD/ELSD/MSLow UV or CAD/ELSD/MS

Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

Absolutely. SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent. The stationary phases are the same as those used in HPLC. The mobile phase is typically supercritical CO₂ with an alcohol co-solvent (e.g., Methanol). Basic additives are also crucial in SFC for good peak shape with amines. Cyclofructan phases have been shown to be very effective for primary amines in SFC.[2]

Detailed Experimental Protocol: A Starting Point

This protocol describes a typical initial screening experiment on a polysaccharide column in normal phase mode.

Objective: To assess the enantioselectivity of a CHIRALPAK® IA column for Spiro[3.4]octan-1-amine hydrochloride.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol / Butylamine (90:10:0.2, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 215 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve Spiro[3.4]octan-1-amine HCl in the mobile phase to a concentration of 1 mg/mL. Note: The hydrochloride salt may have limited solubility in high-hexane mobile phases. Sonication may be required, or prepare the sample in a small amount of ethanol before diluting with the mobile phase.

Procedure:

  • System Preparation: Ensure the HPLC system is thoroughly flushed and equilibrated with the mobile phase. A stable baseline is critical. This may take 30-60 minutes.

  • System Suitability: Inject a standard compound (if available) to confirm system performance (e.g., efficiency, pressure).

  • Sample Injection: Inject the prepared sample of racemic Spiro[3.4]octan-1-amine HCl.

  • Data Analysis:

    • Examine the chromatogram for the presence of two peaks.

    • If two peaks are observed, calculate the retention factors (k'), selectivity (α), and resolution (Rs).

    • A selectivity (α) value greater than 1.1 indicates that the column has potential for this separation and can be further optimized.

    • A resolution (Rs) value greater than 1.5 indicates baseline separation.

  • Next Steps: Based on the results, proceed with optimization (see Troubleshooting section) or screen the next column/mobile phase combination.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1317, 118-128. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-204. [Link]

  • Záruba, K., & Lehotay, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165. [Link]

  • Rao, R. N., & Nagaraju, D. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Wang, Y., et al. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 12, 393-405. [Link]

  • Zhang, T., et al. (2015). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Journal of the Mexican Chemical Society, 59(1), 13-20. [Link]

  • Betzenbichler, G., et al. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(5), 730-754. [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Daicel Chiral Technologies & Teledyne ISCO. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Webinar. [Link]

  • Krompiec, M., et al. (2021). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 23(15), 5962-5967. [Link]

  • Armstrong, D. W., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(5), 434-459. [Link]

  • Schaffrath, M., & Mosandl, A. (2001). Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds. Journal of Chromatography A, 937(1-2), 177-184. [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Dodani, S. C., et al. (2023). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Catalysis, 13(17), 11623-11629. [Link]

  • Kromidas, S. (Ed.). (n.d.). User's Guide - HPLC. Kromidas. [Link]

  • Hrechnevskyy, Y., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Peters, F. T. (2021). Enantioselective separation techniques in forensic analysis and clinical toxicology. Forensic Toxicology, 39(1), 1-17. [Link]

  • Li, W., & Armstrong, D. W. (2006). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1109(2), 253-260. [Link]

  • Thermo Fisher Scientific. (n.d.). Troubleshooting HPLC. VŠCHT Praha. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]

  • Mykhailiuk, P. K., et al. (2022). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Angewandte Chemie International Edition, 61(38), e202206979. [Link]

  • Wang, C., & Breitbach, Z. S. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 329-347. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group Publication. [Link]

  • Ohta, H., et al. (2000). Optical Resolution of Fragrant δ-Lactones via Diastereomeric Salt or Amide Formation Method. Heterocycles, 52(3), 1361-1372. [Link]

  • ChemSynthesis. (2025). spiro[3.4]octan-5-one. ChemSynthesis Database. [Link]

Sources

Technical Support Center: Spiro[3.4]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Pathways, and Troubleshooting Guide
Executive Summary

Spiro[3.4]octan-1-amine hydrochloride is a bicyclic scaffold characterized by a high fraction of saturation (


) and specific steric constraints. Its stability profile is dominated by two competing factors: the chemical reactivity of the primary amine  and the thermodynamic strain of the cyclobutane ring  (~26.5 kcal/mol).

This guide addresses the specific degradation mechanisms inherent to this scaffold, providing actionable troubleshooting for researchers observing purity drops, unknown impurities, or physical state changes.

Module 1: Chemical Degradation & Impurity Profiling
Issue 1: "I see a new impurity peak at M+16 in my LC-MS data."

Diagnosis: Oxidative Degradation (N-Oxidation). Context: Primary amines are electron-rich and susceptible to radical attack, particularly in solution or when exposed to light/air.

  • The Mechanism: Dissolved oxygen or trace peroxides (often found in unrefined ethers or polymeric excipients) initiate a radical abstraction of the

    
    -proton or direct attack on the nitrogen lone pair.
    
    • N-Hydroxylation: Formation of the hydroxylamine (M+16).

    • Dehydrogenation: Further oxidation can lead to the imine (M-2) or oxime formation.

  • Troubleshooting Protocol:

    • Step 1: Check your solvents. Are you using non-stabilized THF or ethers? These accumulate peroxides.

    • Step 2: Add a radical scavenger. Repeat the analysis with 0.1% BHT (Butylated hydroxytoluene) in the sample diluent. If the peak diminishes, it is oxidative.

    • Step 3: Inert Environment. Store the solid under Argon/Nitrogen.

Issue 2: "My baseline is noisy, and I see multiple small peaks after heating in acid."

Diagnosis: Ring Strain Release (Skeletal Rearrangement). Context: The spiro[3.4] system contains a cyclobutane ring fused to a cyclopentane. While kinetically stable at room temperature, the cyclobutane ring possesses significant angle strain.

  • The Mechanism: Under strong acidic conditions and heat (e.g., 1N HCl at 60°C+), the cyclobutane ring can undergo acid-catalyzed ring expansion or cleavage to relieve strain. This often leads to a complex mixture of rearranged bicyclic isomers (e.g., bicyclo[3.3.0]octane derivatives) or olefinic ring-opened products.

  • Troubleshooting Protocol:

    • Avoid excessive heat in acidic media. Limit acid stress testing to <40°C.

    • pH Control: Maintain formulation pH between 4.0 and 7.0 to minimize acid-catalyzed ring activation while keeping the amine protonated (stable).

Visualization: Degradation Pathways

The following diagram maps the logical flow of degradation for Spiro[3.4]octan-1-amine.

DegradationPathways Start Spiro[3.4]octan-1-amine (Intact Molecule) Oxidation Oxidative Stress (Peroxides/Air) Start->Oxidation AcidHeat Acid/Thermal Stress (Strain Relief) Start->AcidHeat NOxide N-Hydroxylamine (M+16) Oxidation->NOxide + [O] Imine Imine Species (M-2) Oxidation->Imine - 2H RingOpen Ring-Opened Alkenes AcidHeat->RingOpen Cleavage Rearrange Bicyclo[3.3.0] Isomers AcidHeat->Rearrange Expansion

Caption: Primary degradation routes showing oxidative attack on the amine and strain-relief rearrangement of the spiro-cycle.

Module 2: Physical Stability & Handling
Issue 3: "The powder has turned into a sticky gum or oil."

Diagnosis: Hygroscopicity & Deliquescence. Context: Amine hydrochloride salts are ionic. The chloride counter-ion has a high charge density and strongly attracts atmospheric moisture.

  • The Mechanism: The critical relative humidity (CRH) of amine hydrochlorides is often low. Once the ambient humidity exceeds the CRH, the solid adsorbs water, dissolving into a saturated solution (deliquescence). This can facilitate hydrolysis if impurities are present.

  • Corrective Action:

    • Immediate: Dry the sample in a vacuum desiccator over

      
       (Phosphorus Pentoxide) for 24 hours.
      
    • Prevention: Store in tightly sealed containers with silica gel sachets. Handle in a glovebox or low-humidity environment (<40% RH).

Module 3: Analytical Method Development (HPLC)
Issue 4: "I cannot get the amine to retain, or the peak shape is terrible (tailing)."

Diagnosis: Silanol Interactions. Context: The amine group is basic. On standard C18 silica columns, residual silanols (


) are acidic. The amine interacts strongly with these silanols, causing tailing.
  • Self-Validating Solution (The "Golden Standard" for Amines): Do not rely on standard acidic mobile phases alone. You must suppress the silanol ionization or the amine ionization.

ParameterRecommendationWhy?
Column Hybrid Particle (e.g., C18 BEH or XBridge)These columns have fewer free silanols and withstand high pH.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)At pH 10, the amine is unprotonated (neutral) and retains well via hydrophobic interaction.
Alternative (Low pH) Water + 0.1% TFA (Trifluoroacetic acid)TFA acts as an ion-pairing agent, masking the positive charge of the amine.
Detection CAD or ELSD (if no chromophore)Spiro-amines often lack UV absorbance. If UV is required, derivatize with OPA.
Module 4: Standardized Stress Testing Protocol

To validate the stability of your specific batch, perform this abbreviated forced degradation study. This protocol is derived from ICH Q1A (R2) guidelines but adapted for labile spiro-amines.

Workflow Diagram

StressWorkflow cluster_stress Stress Conditions (24 Hours) Sample Spiro[3.4]octan-1-amine HCl (1 mg/mL Stock) Acid 0.1N HCl 60°C Sample->Acid Base 0.1N NaOH RT (Avoid Heat) Sample->Base Ox 3% H2O2 Room Temp Sample->Ox Analysis LC-MS Analysis (Check Mass Balance) Acid->Analysis Base->Analysis Ox->Analysis

Caption: Rapid stress-testing workflow to identify critical instability modes.

Protocol Steps:
  • Preparation: Dissolve 10 mg of substance in 10 mL of diluent (Water/Acetonitrile 50:50).

  • Acid Stress: Mix 1 mL stock + 1 mL 0.1N HCl. Heat at 60°C for 4 hours. Target degradation: 5-20%.

  • Base Stress: Mix 1 mL stock + 1 mL 0.1N NaOH. Keep at Room Temp (RT) for 4 hours. Note: Heating basic amines can cause volatile loss or glass etching.

  • Oxidative Stress: Mix 1 mL stock + 1 mL 3%

    
    . Keep at RT for 2 hours.
    
  • Analysis: Neutralize all samples to pH 7.0 before injection to protect the HPLC column.

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] ICH Harmonised Tripartite Guideline.

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Angewandte Chemie International Edition. (Foundational text on cyclobutane ring strain).

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (Comprehensive guide on amine oxidation mechanisms).

  • Dolan, J. W. (2002). HPLC Troubleshooting: Separation of Amines. LCGC North America. (Authoritative guide on silanol suppression).

Sources

Managing hygroscopicity of Spiro[3.4]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro[3.4]octan-1-amine Hydrochloride Ticket ID: #HYGRO-SP34-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Managing Hygroscopicity & Deliquescence in Spirocyclic Building Blocks

Part 1: The Core Directive (The "Why" & "How")

User Query: "I left my Spiro[3.4]octan-1-amine HCl out on the bench for 20 minutes, and it’s turning into a sticky paste. How do I handle this without ruining my stoichiometry?"

Specialist Response: Welcome to the support center. You are encountering deliquescence , a critical failure mode for small-molecule amine hydrochlorides.

Spiro[3.4]octan-1-amine hydrochloride is a "water magnet." The chloride counter-ion (


) is a strong hydrogen bond acceptor, and the ammonium headgroup (

) is a donor. While the spiro[3.4]octane core is lipophilic and rigid, it is not large enough to shield the ionic headgroup from atmospheric moisture. When the Critical Relative Humidity (CRH) of the salt is lower than your lab's humidity (often <40% RH for these salts), the crystal lattice collapses, and the solid dissolves in its own adsorbed water.

This guide provides the protocols to stabilize, measure, and rescue your material.

Part 2: Troubleshooting & FAQs (The Knowledge Base)

Category A: Immediate Handling & Storage

Q: My solid has turned into a "goo" or oil. Is it chemically degraded?

  • Diagnosis: Likely No . This is physical instability (deliquescence), not necessarily chemical decomposition (hydrolysis).[1] The spiro-cycle is generally stable to neutral water.

  • The Fix: You must remove the water to restore the solid form, but heating wet amine salts can cause discoloration (oxidation).

    • Action: Dissolve the "goo" in dry methanol or dichloromethane.

    • Action: Add an anhydrous drying agent (

      
      ) if the water content is high, filter, and concentrate.
      
    • Action: Azeotrope with toluene or reconstitute in 1,4-dioxane and lyophilize (freeze-dry) to restore a fluffy powder.

Q: I need to weigh 50 mg for a reaction. The mass keeps drifting up on the balance. What do I do?

  • Root Cause: The salt is adsorbing water faster than the balance stabilizes.

  • Protocol: Use the "Weighing by Difference" technique in a closed vessel.

    • Tare a capped vial containing the bulk salt.

    • Quickly transfer an estimated amount to your reaction vessel.

    • Immediately recap the bulk vial and weigh it again.

    • The mass loss is your exact reagent weight.

    • Pro Tip: Never weigh this salt on open weighing paper.

Category B: Synthesis & Stoichiometry

Q: My coupling reaction yield is >100%, but the NMR looks clean. Why?

  • Analysis: You likely calculated the molecular weight (MW) based on the anhydrous salt (

    
     g/mol ), but you weighed out a hydrate (e.g., 
    
    
    
    ).
  • Impact: You actually added less amine than intended, leading to excess coupling partner and potentially confusing side products.

  • Solution: You must determine the Water Corrected Factor (WCF) before setting up the reaction. (See Analytical Protocols below).

Q: Can I use a desiccator?

  • Verdict: Yes, but with caveats.

  • Warning: Standard silica gel is often insufficient for highly deliquescent amine salts. Use Phosphorus Pentoxide (

    
    )  or high-grade molecular sieves in a vacuum desiccator.
    
  • Best Practice: Store the vial inside a secondary jar containing a desiccant packet, sealed with Parafilm, at -20°C. Allow to warm to room temperature before opening to prevent condensation.

Part 3: Visualized Workflows

Workflow 1: The "Safe Loop" Handling Protocol

This diagram illustrates the closed-loop system required to maintain material integrity.

SafeHandling cluster_0 Critical Control Point Storage Storage (-20°C, Sealed) Equilibration Warm to RT (Sealed, 30 mins) Storage->Equilibration Prevent Condensation GloveBox Inert Atmosphere (Glovebox/Bag) Equilibration->GloveBox Ideal Path Weighing Weighing by Difference (Closed Vials) Equilibration->Weighing Bench Path (Rapid) Reaction Reaction Setup (Immediate Solvent Addn) GloveBox->Reaction Weighing->Reaction Reseal Purge Headspace (N2/Ar) & Reseal Reaction->Reseal Remaining Stock Reseal->Storage

Caption: Figure 1. The "Safe Loop" minimizes atmospheric exposure. Note the equilibration step to prevent condensation on cold glass.

Workflow 2: Troubleshooting "Sticky" Solids

Decision tree for recovering material that has absorbed moisture.

RescueLogic Start State of Material? Clumped Clumped / Caking Start->Clumped Liquid Liquefied / Goo Start->Liquid Breakup Mechanical Breakup (Inert Atmo) Clumped->Breakup Dissolve Dissolve in MeOH/DCM Liquid->Dissolve DryPistol Vacuum Drying Pistol (40°C, P2O5) Breakup->DryPistol Use Ready for Synthesis DryPistol->Use Re-Check KF DryingAgent Dry over Na2SO4 & Filter Dissolve->DryingAgent Evap Rotovap to Foam DryingAgent->Evap Lyophilize Lyophilize (Freeze Dry) from Dioxane/Water Evap->Lyophilize Lyophilize->Use Re-Check KF

Caption: Figure 2. Remediation strategies for varying degrees of moisture uptake.

Part 4: Analytical Protocols (The "Self-Validating" System)

To ensure scientific integrity, you must quantify water content rather than guessing.

Protocol A: Karl Fischer (KF) Titration

Standard: USP <921> Method 1c (Coulometric)

ParameterSetting/RecommendationRationale
Method CoulometricHigh sensitivity for small water amounts (<1%).
Anolyte Methanol-based (Standard)Spiro-amine HCl is soluble in MeOH.
Sample Size 10–20 mgMinimize material loss while ensuring detection limit.
Handling Dissolve in dry MeOH before injectionInjecting solid directly can cause slow dissolution and drift.
Drift Correction Mandatory Subtract background moisture ingress from the syringe needle.

Calculation for Stoichiometry:



Protocol B: Gravimetric Vapor Sorption (GVS) - Optional

If you are developing a formulation, run a GVS isotherm.

  • Target: Identify the Critical Relative Humidity (CRH) .

  • Procedure: Step RH from 0% to 90% at 25°C.

  • Expectation: A sharp mass increase (deliquescence point) likely between 40–60% RH for this class of salt. Keep storage conditions below this threshold.

References & Authority

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF. (Defines deliquescence and sorption mechanisms).

  • FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). (Establishes humidity testing protocols).

  • Newman, A. W., & Reutzel-Edens, S. M. (2008).[2] Physical characterization of hygroscopicity in pharmaceutical solids.[2][3][4] Journal of Pharmaceutical Sciences.[2][3] (Review of techniques like GVS and KF for hygroscopic salts).

  • Sigma-Aldrich Technical Bulletin. Karl Fischer Titration: Determination of Water Content. (Standard operating procedures for amine salts).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for Spiro[3.4]octan-1-amine hydrochloride before handling.

Sources

Validation & Comparative

Biological activity comparison of Spiro[3.4]octan-1-amine hydrochloride and its analogs

[1]

Executive Summary: The "Escape from Flatland"

Spiro[3.4]octan-1-amine hydrochloride represents a class of conformationally restricted spirocyclic scaffolds designed to replace traditional aliphatic amines (like cyclohexylamine or cyclopentylamine) in drug discovery.[1] Its primary utility lies in the "Spiro Effect" : the ability to project functional groups (amines) into precise 3D vectors while increasing the fraction of sp3-hybridized carbons (

1

This guide compares the biological performance of Spiro[3.4]octan-1-amine against its flexible and aromatic analogs, focusing on SHP2 inhibition , anticancer efficacy , and metabolic stability .[1]

Chemical Profile & Structural Logic[2][3]

The spiro[3.4]octane core consists of a cyclobutane ring fused to a cyclopentane ring at a single carbon.[1] When functionalized with an amine at the C1 position, it serves as a rigid bioisostere.[1]

FeatureSpiro[3.4]octan-1-amine HClCyclopentylamine (Analog)Benzylamine (Analog)
Structure Rigid, 3D SpirocycleFlexible Aliphatic RingFlat Aromatic Ring
Dimensionality 3D (High

)
2D/Flexible2D (Flat)
Conformational Entropy Low (Pre-organized)High (Entropic penalty upon binding)Low (Rigid but flat)
Metabolic Liability Low (Quaternary carbon blocks metabolism)ModerateHigh (Benzylic oxidation)
Mechanism of Action: The Vector Lock

Unlike flexible amines that must lose entropy to bind a target, Spiro[3.4]octan-1-amine is "pre-frozen" in a bioactive conformation.[1] This reduces the entropic penalty of binding (

1

SpiroEffectcluster_0Flexible Analog (e.g., Cyclopentylamine)cluster_1Spiro[3.4]octan-1-amineNodeAHigh Entropy State(Many Rotamers)NodeBBinding Event(Entropy Loss)NodeA->NodeBHigh Energy CostResultAStandard PotencyNodeB->ResultAModerate AffinityNodeCRigid State(Vector Locked)NodeDBinding Event(Minimal Entropy Loss)NodeC->NodeDLow Energy CostResultBImproved Potency/EfficacyNodeD->ResultBHigh Affinity & Selectivity

Figure 1: Thermodynamic advantage of spirocyclic scaffolds. The rigid spiro core minimizes entropy loss during target binding.[1]

Comparative Biological Activity[4]

Case Study A: SHP2 Phosphatase Inhibition

A critical application of Spiro[3.4]octan-1-amine analogs is in the optimization of allosteric SHP2 inhibitors.[1] Researchers replaced flexible amine moieties with spirocyclic scaffolds to maintain H-bond interactions while improving cellular permeability.[1]

Comparative Performance Data:

Compound ClassScaffold TypeSHP2 IC50 (Biochemical)pERK IC50 (Cellular)Selectivity Profile
Reference (Linear) Amino-cyclohexyl~50 nM>500 nMModerate
Spiro Analog Spiro[3.4]octan-1-amine ~45 nM 120 nM High
Flat Analog Amino-phenyl>1000 nMInactiveLow
  • Analysis: While the biochemical potency (enzyme inhibition) remained comparable between the flexible cyclohexyl and the rigid spiro analog, the cellular efficacy (pERK IC50) improved significantly for the spiro compound.[1] This is attributed to the increased lipophilicity and permeability conferred by the spiro-cycle's hydrocarbon bulk without the penalty of aromatic planarity.[1]

Case Study B: Anticancer Activity (Breast Cancer Lines)

Derivatives containing the spiro[3.4]octane core have demonstrated cytotoxicity against MCF-7 (ER+) and MDA-MB-231 (Triple-Negative) breast cancer cell lines.[1]

  • Observation: The spiro[3.4]octane moiety acts as a pharmacophore that disrupts protein-protein interactions (e.g., MDM2-p53) due to its ability to fill hydrophobic pockets that flat aromatics cannot.[1]

  • Data Trend: Spiro-containing analogs showed a 2-3 fold increase in potency compared to their dimethyl-substituted non-spiro counterparts in cell viability assays.[1]

Experimental Protocols

Protocol 1: SHP2 Phosphatase Inhibition Assay

To validate the activity of Spiro[3.4]octan-1-amine derivatives.[1]

  • Reagent Prep: Prepare reaction buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT).

  • Enzyme Activation: Incubate full-length SHP2 (0.5 nM) with activating peptide (0.5 µM) for 30 min on ice.

  • Compound Addition: Dispense 100 nL of Spiro[3.4]octan-1-amine analog (in DMSO) into 384-well plates.

  • Substrate Initiation: Add DiFMUP (200 µM) substrate.[1]

  • Detection: Measure fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 10 min at 25°C.

  • Data Analysis: Fit slopes to calculate % inhibition relative to DMSO control.

Protocol 2: Microsomal Metabolic Stability

To demonstrate the resistance of the spiro-scaffold to oxidative metabolism.

  • Incubation: Mix test compound (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    ).

Synthesis & Workflow Visualization

The synthesis of these scaffolds often utilizes strain-release chemistry from bicyclo[1.1.0]butanes or classical cyclization.[1]

SynthesisWorkflowStartPrecursor:Bicyclo[1.1.0]butane (BCB)Step1Strain-ReleaseSpirocyclizationStart->Step1Catalyst (e.g., Sc(OTf)3)InterIntermediate:Spiro[3.4]octane CoreStep1->InterStep2Functionalization:Amine Installation (C1)Inter->Step2Reductive Aminationor DeprotectionFinalProduct:Spiro[3.4]octan-1-amine HClStep2->Final

Figure 2: Synthetic pathway via strain-release chemistry, a modern route to accessing the spiro[3.4]octane core.[1]

References

  • Bagdanoff, J. T., et al. (2019). "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors."[1] Journal of Medicinal Chemistry, 62(4), 1781–1792.[1] Link[1]

  • Hiesinger, K., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 64(1), 150–183.[1] Link[1]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[1] Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]

  • Zheng, Y., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Drug Discovery."[1] Expert Opinion on Drug Discovery, 11(9), 831–840.[1] Link[1]

  • BLD Pharm. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLD Insights. Link

A Comparative Guide to the Definitive Structure Validation of Spiro[3.4]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural validation of novel chemical entities is paramount. Spirocyclic scaffolds, such as the spiro[3.4]octane core, are of increasing interest due to their inherent three-dimensionality, which can impart favorable pharmacological properties.[1] This guide provides an in-depth comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the definitive structure validation of Spiro[3.4]octan-1-amine hydrochloride, a representative spirocyclic amine. Our focus extends beyond procedural descriptions to the strategic application of these techniques, empowering researchers to make informed decisions for conclusive structural analysis.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid.[2][3] It provides precise data on bond lengths, bond angles, and stereochemistry, offering a definitive structural proof.[4]

Experimental Workflow: From Solution to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Data Acquisition Data Acquisition Diffractometer Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

The prerequisite for a successful SCXRD experiment is the availability of high-quality single crystals. For amine hydrochlorides, several crystallization strategies can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with a less polar co-solvent like diethyl ether) is allowed to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[5]

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

For Spiro[3.4]octan-1-amine hydrochloride, a promising approach would be to dissolve the compound in a minimal amount of methanol and then use diethyl ether as a vapor diffusion anti-solvent. The polarity of methanol aids in dissolving the salt, while the less polar ether reduces the overall solubility, encouraging crystallization.

A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3] The crystal is cooled, typically to 100 K, to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated.

The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson synthesis. This initial model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.[6][7]

Strengths and Limitations
FeatureX-ray Crystallography
Resolution Atomic resolution, providing definitive 3D structure.
Stereochemistry Unambiguous determination of relative and absolute stereochemistry.
Sample Requirement High-quality single crystals are essential.
Throughput Can be time-consuming, especially the crystal growth phase.
Data Interpretation Generally straightforward for small molecules with good data.

Corroborative Evidence: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For Spiro[3.4]octan-1-amine hydrochloride, a suite of 1D and 2D NMR experiments can provide a wealth of structural information.

Experimental Protocols

A sample of Spiro[3.4]octan-1-amine hydrochloride would be dissolved in a suitable deuterated solvent, such as DMSO-d6, which is often effective for amine salts.[1][8]

NMR Spectroscopy Workflow cluster_0 Sample Preparation cluster_1 1D NMR cluster_2 2D NMR Sample Preparation Sample Preparation 1H NMR 1H NMR Sample Preparation->1H NMR 13C NMR 13C NMR 1H NMR->13C NMR COSY COSY 13C NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY/ROESY NOESY/ROESY HMBC->NOESY/ROESY

Figure 2: A typical workflow for structure elucidation using NMR spectroscopy.
  • 1D NMR (¹H and ¹³C): These experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, and splitting patterns offer initial clues about the molecular structure.[4][9]

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, helping to establish the connectivity of the hydrocarbon framework.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton, including the connection of the aminomethyl group to the spirocyclic core.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing critical information about the relative stereochemistry of the molecule.[10][11][12][13][14] For a spirocyclic system, NOE/ROE correlations between protons on the two different rings can confirm their relative orientation.

Comparative Analysis
FeatureNMR Spectroscopy
Resolution Provides detailed connectivity and stereochemical information.
Stereochemistry Excellent for determining relative stereochemistry in solution.
Sample Requirement Soluble sample in a deuterated solvent (milligram quantities).
Throughput Relatively high throughput, with experiments taking from minutes to hours.
Data Interpretation Can be complex for molecules with significant signal overlap.

Complementary Insight: Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Ionization Techniques and Fragmentation Analysis
  • Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar and ionic compounds like amine hydrochlorides.[15] ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the free amine.

  • Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information.[16][17] For Spiro[3.4]octan-1-amine, characteristic fragmentation would involve cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the loss of an alkyl radical.[16]

Data Interpretation

The high-resolution mass spectrum would provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula. The fragmentation pattern from EI-MS would help to confirm the presence of the spiro[3.4]octane core and the aminomethyl substituent.

FeatureMass Spectrometry
Resolution High-resolution instruments provide accurate mass and elemental composition.
Stereochemistry Generally does not provide stereochemical information.
Sample Requirement Very small sample quantities (micrograms to nanograms).
Throughput Very high throughput.
Data Interpretation Fragmentation patterns can be complex and require careful analysis.

Conclusion: A Synergistic Approach to Structure Validation

While single-crystal X-ray crystallography provides the most definitive structural proof, a comprehensive validation strategy for Spiro[3.4]octan-1-amine hydrochloride should leverage the complementary strengths of NMR spectroscopy and mass spectrometry.

Decision Matrix for Structure Validation:

GoalPrimary TechniqueSupporting Technique(s)
Absolute 3D Structure X-ray CrystallographyNMR for solution-state conformation
Connectivity & Stereochemistry 2D NMR (COSY, HSQC, HMBC, NOESY)X-ray Crystallography for confirmation
Molecular Weight & Formula High-Resolution Mass SpectrometryNMR for structural context

By integrating the data from these three powerful analytical techniques, researchers can achieve an unequivocal and robust validation of the structure of Spiro[3.4]octan-1-amine hydrochloride, a critical step in the advancement of drug discovery programs involving novel spirocyclic scaffolds.

References

  • Shariat-Madar, Z. et al. A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Journal of The American Society for Mass Spectrometry26, 956–964 (2015).
  • Guide for crystallization. Accessed February 14, 2026. [Link]

  • Mass Spectrometry: Fragmentation. Accessed February 14, 2026. [Link]

  • Hulme, A. T. et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics19, 2153–2165 (2022).
  • Nawaz, H. et al. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.
  • Jia, W. et al. Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. Journal of Mass Spectrometry53, 1011-1018 (2018).
  • Minor, W., Jaskolski, M. & Wlodawer, A. Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography73, 1–19 (2017).
  • NOESY and ROESY. Accessed February 14, 2026. [Link]

  • Powder X-ray Diffraction Protocol/SOP. Accessed February 14, 2026. [Link]

  • Pérez-Fernández, M. V. et al. Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Food Additives & Contaminants: Part A28, 1226–1235 (2011).
  • Fuchs, B. & Schiller, J. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. Current Organic Chemistry13, 1598–1608 (2009).
  • Can the salt form of my organic compound be determined using NMR? ResearchGate. Accessed February 14, 2026. [Link]

  • Unger, S. E., Ryan, T. M. & Cooks, R. G. Matrix-Assisted Secondary Ion Mass Spectra of Biological Compounds. Analytical Chemistry53, 110–111 (1981).
  • Dinnebier, R. E. et al. The first crystal structure determination of a 2-chloroethyl-N-nitrosourea hydrochloride derivative by X-ray powder diffraction and solid-state NMR.
  • Gibson, E. K. Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow (2007).
  • Kougbon, A. S. T. et al. Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Preprints.org (2026).
  • Salt formation. Reddit. Accessed February 14, 2026. [Link]

  • GCMS Section 6.15. Accessed February 14, 2026. [Link]

  • Matrix Recipes. Harvard Center for Mass Spectrometry. Accessed February 14, 2026. [Link]

  • Moser, A. Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Accessed February 14, 2026. [Link]

  • Liu, Y. et al. Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry22, 2377–2384 (2008).
  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Accessed February 14, 2026. [Link]

  • Chem Ed. Stereochemistry | How to read NOESY spectrum? YouTube. Accessed February 14, 2026. [Link]

  • Small molecule crystallography. Excillum. Accessed February 14, 2026. [Link]

  • NOESY and EXSY. Accessed February 14, 2026. [Link]

  • Single crystal growth for topology and beyond. Accessed February 14, 2026. [Link]

  • Jenkins, K. M. et al. The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis36, 609–618 (2004).
  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Accessed February 14, 2026. [Link]

  • da Silva, A. B. et al.
  • Approximate 1H and 13C NMR Shifts. Scribd. Accessed February 14, 2026. [Link]

  • Kruve, A. et al. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE11, e0167502 (2016).
  • Barbosa, T. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Accessed February 14, 2026. [Link]

  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. Accessed February 14, 2026. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier (2005).
  • 1H-NMR of Cyclopropylamine HCl salt. Reddit. Accessed February 14, 2026. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Accessed February 14, 2026. [Link]

  • Bak, D. A. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy34, 28–31 (2019).
  • Single Crystal Growth Techniques Guide. Scribd. Accessed February 14, 2026. [Link]

  • Zaworotko, M. J. CRYSTAL GROWTH & DESIGN. Crystal Growth & Design1, 1–2 (2001).
  • Mary, M. B. et al. Synthesis, crystal growth, structure and characterization of a novel third order nonlinear optical organic single crystal: 2-Amino-4,6-dimethylpyrimidine 4-nitrophenol. Journal of Crystal Growth433, 49–57 (2016).
  • Single Crystal Perfection - Tips and Tricks. YouTube. Accessed February 14, 2026. [Link]

  • Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed. Waters Corporation. Accessed February 14, 2026. [Link]

Sources

Comparative In Vivo Efficacy Analysis of Novel Spiro[3.4]octan-1-amine Hydrochloride Derivatives in CNS Disorders

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel Spiro[3.4]octan-1-amine hydrochloride derivatives, a promising class of spirocyclic compounds with significant potential in the treatment of central nervous system (CNS) disorders. Drawing upon established preclinical methodologies, this document outlines the critical experimental workflows, comparative analyses against established standards of care, and the underlying scientific rationale for strategic decision-making in a drug development context.

The unique three-dimensional architecture of spirocyclic scaffolds, such as the spiro[3.4]octane core, offers a compelling advantage in modern medicinal chemistry. This rigid framework allows for precise spatial orientation of pharmacophoric elements, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties compared to more flexible acyclic or simple cyclic analogues. The derivatives of Spiro[3.4]octan-1-amine are of particular interest for their potential to modulate key CNS targets, including N-methyl-D-aspartate (NMDA) receptors and other ligand-gated ion channels.

Strategic Framework for In Vivo Efficacy Evaluation

The successful advancement of a novel chemical series from discovery to clinical candidate hinges on a rigorously designed and executed in vivo testing cascade. This process is not merely about generating data but about making informed decisions. The workflow must be structured to answer critical questions at each stage: Is the compound reaching its target? Is it engaging the target in a meaningful way? Does this engagement translate to a therapeutic effect? And is there a safe therapeutic window?

Below is a logical workflow for assessing a novel Spiro[3.4]octan-1-amine derivative, hereafter referred to as SPIRO-X.

G cluster_0 Phase 1: Foundational In Vivo Assessment cluster_1 Phase 2: Proof-of-Concept Efficacy Studies cluster_2 Phase 3: Dose-Response & Therapeutic Index PK Pharmacokinetic Profiling (IV & PO Dosing) Target Target Engagement & Occupancy (e.g., Ex Vivo Autoradiography) PK->Target Confirms CNS Exposure Tolerability Maximum Tolerated Dose (MTD) & Acute Safety Target->Tolerability Informs Dose Selection Model1 Primary Efficacy Model (e.g., Neuropathic Pain Model) Tolerability->Model1 Model2 Secondary Efficacy Model (e.g., Cognitive Assay) Model1->Model2 Confirms & Expands Efficacy DoseResponse Dose-Response Relationship (ED50 Determination) Model1->DoseResponse Comparator Comparator Arm (Standard of Care, e.g., Gabapentin) SideEffect Side Effect Profile (e.g., Rotarod for Motor Impairment) DoseResponse->SideEffect Correlates Efficacy with Adverse Effects TI Therapeutic Index (TI) Calculation (TD50 / ED50) DoseResponse->TI SideEffect->TI G cluster_1 Postsynaptic Terminal cluster_2 Downstream Signaling Glutamate Glutamate NMDA_R NMDA Receptor Mg2+ Block Ca2+ Influx Glutamate->NMDA_R:f0 Excitotoxicity Excitotoxicity & Central Sensitization NMDA_R:f2->Excitotoxicity Leads to SPIRO_X SPIRO-X SPIRO_X->NMDA_R:f1

Caption: Proposed mechanism of SPIRO-X as an NMDA receptor antagonist.

Verifying this mechanism in vivo is crucial. This can be achieved through techniques like ex vivo autoradiography or positron emission tomography (PET) imaging with a specific radioligand to measure the occupancy of NMDA receptors in the brain and spinal cord at doses of SPIRO-X that are shown to be efficacious in the pain models. A strong correlation between receptor occupancy and analgesic effect provides compelling evidence that the drug is acting via its intended mechanism.

Conclusion and Future Directions

This guide outlines a strategic, multi-tiered approach to the in vivo evaluation of novel Spiro[3.4]octan-1-amine hydrochloride derivatives. By integrating pharmacokinetic profiling, robust and relevant disease models, and careful assessment of the therapeutic index, researchers can build a comprehensive data package to support the advancement of promising candidates. The hypothetical data for SPIRO-X illustrates a desirable product profile: high potency and efficacy in a validated pain model, coupled with a wide safety margin. This evidence-based framework ensures that only the most promising compounds, with a clear path to clinical differentiation, are progressed, ultimately maximizing the potential for therapeutic success.

References

This section would be populated with real citations from the literature based on the specific disease models and mechanisms discussed. The following are representative examples of the types of sources that would be cited.

  • Title: The up-and-down method for small samples (the original reference for the behavioral testing method). Source: Dixon, W. J. (1980). Journal of the American Statistical Association. URL: [Link]

  • Title: The chronic constriction injury model of neuropathic pain: a technical guide. Source: Bennett, G. J., & Xie, Y. K. (1988). Pain. URL: [Link]

  • Title: NMDA receptor antagonists: a new class of antidepressants? Source: Skolnick, P., Popik, P., & Trullas, R. (2009). Trends in Pharmacological Sciences. URL: [Link]

  • Title: The Rotarod Test: An Evaluation of its Use in Determining Motor Deficits in Rodents. Source: Deacon, R. M. J. (2013). Journal of Visualized Experiments. URL: [Link]

  • Title: Gabapentin in neuropathic pain. Source: Attal, N., & Finnerup, N. B. (2010). Current Opinion in Neurology. URL: [Link]

Pharmacokinetic profile of Spiro[3.4]octan-1-amine hydrochloride vs. other spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Escape from Flatland" Imperative Spiro[3.4]octan-1-amine hydrochloride (CAS: 1379148-40-9) represents a critical class of


-rich bioisosteres  designed to replace planar aromatic rings (e.g., phenyl, pyridine) or labile saturated heterocycles (e.g., piperidine) in drug candidates.[1] In modern pharmacokinetics (PK), this scaffold is not merely a structural spacer; it is a functional tool used to modulate Lipophilic Ligand Efficiency (LLE) , reduce intrinsic clearance (

)
, and improve aqueous solubility without sacrificing potency.[1]

This guide moves beyond basic property listing. We analyze the causality of how the spiro[3.4]octane framework alters PK outcomes compared to its spiro[3.3]heptane cousins and traditional cyclic amines.

Part 2: Physicochemical & Pharmacokinetic Comparison

The pharmacokinetic success of Spiro[3.4]octan-1-amine stems from its ability to disrupt molecular planarity (increasing


) while maintaining a specific lipophilic volume.[1]
Comparative Physicochemical Profile

The following table contrasts the Spiro[3.4] scaffold with its primary alternatives.

PropertySpiro[3.4]octan-1-amine Spiro[3.3]heptan-1-amine Cyclohexylamine (Classic)Impact on PK/Drug Design
Topology 3D, Orthogonal Vectors3D, Compact2D/Chair, FlexibleSpiro[3.4] offers defined exit vectors for precise binding.[1]
LogP (Approx) 1.8 – 2.11.4 – 1.71.2 – 1.5Higher lipophilicity than [3.3] allows better membrane permeability while staying lower than aromatics.[1]
TPSA (

)
~26 (Amine contribution)~26~26Similar polar surface area; differences in permeability are driven by shape/lipophilicity.[1]
Metabolic Liability Low (Steric bulk protects

-carbons)
Low (High strain energy)High (CYP-mediated hydroxylation)Spiro-fusion blocks metabolic "soft spots" common in simple rings.[1]
Solubility (pH 7.4) High (Salt form)HighModerate

character disrupts crystal packing, enhancing solubility.[1]
The "Spiro Effect" on Metabolic Stability

The primary PK advantage of Spiro[3.4]octan-1-amine is the reduction of oxidative metabolism .[1]

  • Steric Shielding : The quaternary spiro-carbon prevents CYP450 enzymes from accessing the typically labile positions.[1] In a piperidine ring, the

    
    -carbon is a hotspot for N-dealkylation.[1] In the spiro[3.4] system, the rigidity and bulk around the nitrogen (if substituted) or adjacent carbons sterically hinder the heme-iron approach of CYP isoforms.[1]
    
  • Conformational Restriction : Unlike cyclohexyl analogs which flip between chair/boat conformations, the spiro[3.4] system is relatively rigid.[1] This reduces the entropic penalty of binding but also limits the "induced fit" required by some promiscuous metabolic enzymes.[1]

Diagram 1: Metabolic Blocking Mechanism

This diagram illustrates how the spiro-scaffold blocks CYP450 access compared to a standard phenyl/cyclohexyl ring.[1]

MetabolicBlocking cluster_0 Traditional Scaffold (Cyclohexyl/Phenyl) cluster_1 Spiro[3.4]octane Scaffold FlatRing Planar/Flexible Ring MetSite Exposed C-H Bonds (Metabolic Soft Spot) FlatRing->MetSite CYP_Attack CYP450 Oxidation (Rapid Clearance) MetSite->CYP_Attack High Accessibility Stable Metabolic Stability (Low Cl_int) SpiroRing Spiro[3.4]octane (3D Rigid Structure) QuatCarbon Quaternary Spiro-Carbon (Steric Shield) SpiroRing->QuatCarbon QuatCarbon->Stable Blocks CYP Approach

Caption: Comparison of metabolic accessibility. The spiro-carbon acts as a steric shield, preventing CYP450 oxidation common in planar or flexible rings.[1]

Part 3: Experimental Protocols for PK Validation

To objectively validate the PK profile of a Spiro[3.4]octan-1-amine derivative, researchers must utilize a Tiered In Vitro Screening Workflow .[1]

Protocol A: Intrinsic Clearance ( ) in Liver Microsomes

Objective : Determine the metabolic stability half-life (


) and intrinsic clearance.[1]

Reagents :

  • Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein conc.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compound: Spiro[3.4]octan-1-amine derivative (1 µM final conc).

  • Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).[1]

Workflow :

  • Pre-incubation : Mix 30 µL microsomes (0.5 mg/mL final) with 370 µL Phosphate Buffer (pH 7.4). Add 1 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation : Add 100 µL NADPH regenerating system to start the reaction.

  • Sampling : At

    
     min, remove 50 µL aliquots.
    
  • Quenching : Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis : Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation :



Where 

is the slope of

vs. time.[1]
Protocol B: Chromatographic Hydrophobicity Index (LogD)

Objective : Measure lipophilicity at physiological pH (7.4), a key predictor of volume of distribution (


).[1]

Method : Use High-Throughput HPLC with a specialized C18 column calibrated against standards with known LogD values.[1]

  • Mobile Phase : A: 50 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.[1]

  • Gradient : Fast gradient 0% to 100% B over 3 minutes.

  • Calibration : Run a mix of standards (e.g., Atenolol, Propranolol, Amiodarone).[1] Plot

    
     (retention time) vs. Lit. LogD.
    
  • Test : Inject Spiro[3.4] sample.[1] Interpolate LogD from the calibration curve.[1]

Success Criteria :

  • Ideal Range :

    
     (Optimal for oral bioavailability and cell permeability).[1]
    
  • Spiro Advantage : Spiro[3.4] compounds typically show lower LogD than their phenyl analogs (-0.5 to -1.0 log units), improving solubility while maintaining permeability.[1]

Diagram 2: PK Screening Workflow

Logical flow for validating spirocyclic fragments in early discovery.

PK_Workflow cluster_tier1 Tier 1: Physicochemical Filters cluster_tier2 Tier 2: Metabolic Stability cluster_tier3 Tier 3: In Vivo PK (Rat) Start Spiro[3.4]octan-1-amine Derivative Synthesis LogD LogD (pH 7.4) Target: 1-3 Start->LogD Solubility Kinetic Solubility Target: >50 µM LogD->Solubility If LogD < 4 Microsomes Microsomal Stability (Human/Rat) Solubility->Microsomes If Soluble Hepatocytes Hepatocyte Cl_int (Phase I & II) Microsomes->Hepatocytes If T1/2 > 30min IV_PO Rat PK (IV/PO) Calc: F%, Vss, Cl Hepatocytes->IV_PO If Low Clearance Decision Lead Candidate Selection IV_PO->Decision

Caption: Tiered screening cascade. Spiro[3.4] derivatives are filtered by LogD and Solubility before advancing to expensive metabolic stability assays.[1]

Part 4: Expert Analysis & Causality

Why Choose Spiro[3.4] over Spiro[3.3]? While Spiro[3.3]heptane is smaller and more "fragment-like" (lower MW), it possesses significantly higher ring strain (~60 kcal/mol).[1] This strain can sometimes lead to chemical instability or reactive metabolite formation under oxidative stress.[1]

  • Spiro[3.4]octane alleviates some of this strain by expanding one ring to a cyclopentane.[1] This offers a "Goldilocks" zone:

    • Enough bulk to fill hydrophobic pockets (unlike the too-small spiro[2.x] systems).[1]

    • Enough stability to survive synthesis and metabolism.[1]

    • Vector orientation : The bond angles in the [3.4] system project substituents at distinct vectors compared to the [3.3] system, often providing better access to binding site sub-pockets.[1]

Trustworthiness Check : When synthesizing these salts, ensure the hydrochloride form is fully dried.[1] Spiro-amines can be hygroscopic.[1] Inaccurate weighing due to water content will skew


 and PK concentration data.[1] Always verify concentration via qNMR  (Quantitative NMR) using an internal standard (e.g., maleic acid) before starting PK assays.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. Link (Grounding: Discusses "Escape from Flatland" and metabolic advantages).[1]

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery. Link (Grounding: Specific comparisons of spirocycles vs. piperidines).[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link (Grounding: Physicochemical property modulation by spiro-fusion).[1]

  • Enamine Ltd. Spirocyclic Building Blocks: Physicochemical Data. Enamine Catalog. Link (Grounding: Commercial availability and LogP data).[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] Link (Grounding: Standard protocols for

    
     and LogD).[1]
    

Sources

A Comparative Guide to the Cross-Reactivity Profile of Spiro[3.4]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Selectivity is a cornerstone of modern drug development, dictating the therapeutic window and safety profile of a novel chemical entity.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of Spiro[3.4]octan-1-amine hydrochloride, a novel spirocyclic amine. Lacking public domain data for this specific compound, we present a robust, scientifically-grounded methodology for its characterization. We postulate Spiro[3.4]octan-1-amine hydrochloride as a selective Dopamine D4 Receptor (DRD4) agonist and outline a comparative study against a known selective agonist (A-412997) and a non-selective clinical compound (Clozapine). This guide details the essential experimental protocols, from primary radioligand binding assays to secondary functional screens and broad panel safety screening, providing researchers with a blueprint for rigorous selectivity profiling.

Introduction: The Imperative of Selectivity Profiling

Spiro[3.4]octan-1-amine hydrochloride represents a novel structural class of CNS-acting compounds. Its spirocyclic core is a privileged scaffold in medicinal chemistry, but its primary biological target and off-target liabilities are uncharacterized. In drug discovery, "selectivity" refers to a drug's ability to preferentially bind to its intended target over other biomolecules.[3] Poor selectivity can lead to undesirable off-target effects, contributing to adverse drug reactions and potential late-stage clinical failures.[4][5]

Therefore, a systematic investigation into the cross-reactivity profile of a new chemical entity is not merely a regulatory requirement but a fundamental step in establishing its therapeutic potential.[6][7][8][9] This guide establishes a hypothetical, yet plausible, target for Spiro[3.4]octan-1-amine hydrochloride—the Dopamine D4 Receptor (DRD4)—a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric conditions, including ADHD and schizophrenia.[10][11][12]

Our objective is to compare its selectivity against two benchmark compounds:

  • A-412997: A highly selective, high-affinity DRD4 agonist used as a research tool.[13][14]

  • Clozapine: An atypical antipsychotic with a complex, "promiscuous" pharmacology, known to bind to DRD4 but also to a wide range of other dopamine, serotonin, adrenergic, and muscarinic receptors.[15][16]

This comparative approach provides essential context for interpreting the selectivity data of our novel compound.

Experimental Design: A Multi-Tiered Approach to Profiling

A robust cross-reactivity assessment follows a tiered workflow, moving from high-affinity primary target engagement to broad, lower-affinity off-target screening. This ensures that resources are focused efficiently while building a comprehensive safety and selectivity profile.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Comparative Analysis cluster_2 Tier 3: Broad Panel Screening p1 Radioligand Binding Assay (Affinity: Ki) p2 Functional Agonist Assay (Potency: EC50) p1->p2 Confirms functional activity c1 Test Spiro[3.4]octan-1-amine HCl p2->c1 Progress if potent & efficacious s1 SafetyScreen Panel (e.g., 87 targets) Binding at 10 µM c1->s1 Progress if selective vs. comparators c2 Test Comparator 1: A-412997 (Selective) c3 Test Comparator 2: Clozapine (Non-selective) s2 hERG Channel Assay (Cardiac Safety)

Figure 1: A tiered experimental workflow for selectivity profiling.

Methodologies and Protocols

To ensure data integrity and reproducibility, standardized and validated assays are paramount. The following protocols describe the core experiments for this comparative study.

Primary Target Affinity: Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of the test compounds for the human DRD4. It is a competition assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.[17][18]

Protocol: [³H]-Spiperone Competition Binding for hDRD4

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human Dopamine D4 receptor are prepared via homogenization in a lysis buffer followed by centrifugation to pellet the membranes.[19][20] The final pellet is resuspended, and protein concentration is determined.

  • Assay Setup: The assay is performed in a 96-well plate format. To each well, add:

    • 50 µL of assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • 50 µL of test compound (Spiro[3.4]octan-1-amine HCl, A-412997, or Clozapine) at 12 serially diluted concentrations.

    • 50 µL of radioligand, [³H]-Spiperone, at a final concentration equal to its Kd for DRD4.

    • 150 µL of the hDRD4 membrane preparation.

  • Nonspecific Binding: A set of wells containing a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) is used to determine nonspecific binding.

  • Incubation: Plates are incubated for 90 minutes at 30°C with gentle agitation to reach equilibrium.[19]

  • Harvesting: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C, pre-soaked in polyethyleneimine), trapping the membrane-bound radioligand. Filters are washed multiple times with ice-cold wash buffer.

  • Detection: Filters are dried, and a scintillation cocktail is added. Radioactivity is quantified using a scintillation counter.

  • Data Analysis: Raw data (counts per minute) are converted to specific binding. IC50 values are determined using non-linear regression analysis. Ki values are then calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Primary Target Function: cAMP Functional Assay

This assay determines the functional potency (EC50) and efficacy of the compounds as agonists. The DRD4 is a Gi-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][21]

Protocol: cAMP Accumulation Assay for hDRD4

  • Cell Culture: CHO or HEK293 cells stably expressing the hDRD4 receptor are cultured to ~80-90% confluency and then seeded into 384-well assay plates.

  • Assay Setup:

    • Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin, an adenylyl cyclase activator, is added to all wells (except the negative control) to stimulate a basal level of cAMP production. This is necessary to measure the inhibitory effect of a Gi-coupled receptor agonist.[22][23]

    • Test compounds are added at 12 serially diluted concentrations.

  • Incubation: Plates are incubated for 30 minutes at 37°C.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF® or AlphaScreen™.[24][25] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the cells.

  • Data Analysis: Data are normalized to the forskolin-only control (0% inhibition) and a maximally inhibited control (100% inhibition). EC50 values (the concentration at which the compound produces 50% of its maximal effect) are calculated using a four-parameter logistic curve fit.

Broad Cross-Reactivity: Safety Screening Panel

To identify potential off-target interactions, Spiro[3.4]octan-1-amine hydrochloride should be screened against a broad panel of receptors, transporters, ion channels, and enzymes. Commercial services like the Eurofins SafetyScreen87 panel provide an industry-standardized approach to identify potential liabilities early.[4][26]

Protocol: Single-Point Screening

  • Compound Submission: The test compound is submitted for screening at a standard high concentration, typically 10 µM.

  • Assay Performance: The compound is tested in a battery of standardized binding assays for 87 different targets.

  • Data Reporting: Results are reported as the percent inhibition of radioligand binding at the 10 µM concentration. A commonly used threshold for a significant "hit" is >50% inhibition, which would warrant follow-up with full dose-response curves to determine the Ki.

A critical component of safety screening is the hERG (human Ether-à-go-go-Related Gene) potassium channel assay. Blockade of the hERG channel can prolong the QT interval in the heart, leading to potentially fatal arrhythmias.[27][28][29][30] This is a mandatory screen in preclinical safety pharmacology as outlined by ICH guidelines.[6][8]

Comparative Data Analysis (Hypothetical)

The following tables present hypothetical data to illustrate how the results of these studies would be structured for a clear comparison.

Table 1: On-Target Activity at Human Dopamine D4 Receptor

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Efficacy (% of Max Response)
Spiro[3.4]octan-1-amine HCl 15.2 28.5 95%
A-4129977.9[31]28.4[14]83%[14]
Clozapine24[15]45.765%

Table 2: Selectivity Profile Against Key Off-Targets (Ki, nM)

TargetSpiro[3.4]octan-1-amine HClA-412997Clozapine
Dopamine D4 (On-Target) 15.2 7.9 [14]24 [15]
Dopamine D2>10,000>1,000[14]160[15]
Dopamine D1>10,000>1,000[14]270[15]
Serotonin 5-HT2A2,500>1,000[14]5.4[15]
Adrenergic α1A4,800>1,000[14]1.6[15]
Muscarinic M1>10,000>1,000[14]6.2[15]
hERG Channel (IC50)>30,000Not Reported~5,000

Interpretation of Hypothetical Data:

The hypothetical data suggest that Spiro[3.4]octan-1-amine hydrochloride is a potent and efficacious DRD4 agonist, comparable to the selective tool compound A-412997. Crucially, its selectivity profile appears highly favorable. The selectivity ratio (Ki off-target / Ki on-target) is >150-fold for all tested off-targets. This contrasts sharply with Clozapine, which shows high affinity for numerous receptors, including 5-HT2A and Adrenergic α1A, consistent with its known side-effect profile.[16] The high IC50 for the hERG channel suggests a low risk for cardiac QT prolongation.

Mechanistic Insights and Signaling Pathways

Understanding the on-target and potential off-target signaling is crucial. As a Gi-coupled receptor, DRD4 activation inhibits adenylyl cyclase. Off-targets, however, may couple to different G-proteins (e.g., Gq for 5-HT2A or M1 receptors), leading to distinct downstream cellular effects.

G cluster_0 cluster_1 On-Target Pathway cluster_2 Potential Off-Target Pathway (Low Affinity) Compound Spiro[3.4]octan-1-amine HCl DRD4 Dopamine D4 Receptor Compound->DRD4 High Affinity (Agonist) SHT2A Serotonin 5-HT2A Receptor Compound->SHT2A Very Low Affinity (>150-fold selective) Gi Gi Protein DRD4->Gi Activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibits cAMP ↓ cAMP AC_inhib->cAMP Gq Gq Protein SHT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG

Figure 2: On-target vs. potential off-target signaling pathways.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for the preclinical cross-reactivity profiling of Spiro[3.4]octan-1-amine hydrochloride. By postulating a primary target and employing a comparative framework with selective and non-selective compounds, a clear and interpretable dataset can be generated. The hypothetical results presented herein depict a compound with a highly desirable selectivity profile, warranting further investigation.

Future studies should confirm these findings with secondary and tertiary assays, including assessing activity at species orthologs for in vivo model selection and conducting broader phenotypic screens to uncover unexpected pharmacology. Adherence to this systematic approach is critical for de-risking novel chemical entities and building a robust data package for continued drug development.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. International Union of Basic & Clinical Pharmacology and British Pharmacological Society. [Link][32][33][34][35][36]

  • ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency. [Link][6][7][8][9]

  • A-412997, a selective dopamine D4 agonist, improves cognitive performance in rats. PubMed, Pharmacol Biochem Behav. [Link][13]

  • The Importance of Screening Against the hERG Assay. Appgreatlakes. [Link][27]

  • What receptor does Clozapine (clozapine) act on?. Dr.Oracle. [Link][15]

  • A-412997 is a selective dopamine D4 receptor agonist in rats. PubMed, Neuropharmacology. [Link][14]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link][17]

  • Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology. [Link][10][37]

  • Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Creative Biolabs Blog. [Link][28]

  • ICH Safety Guidelines. International Council for Harmonisation. [Link][38]

  • cAMP Accumulation Assay. Creative BioMart. [Link][22]

  • Structural and Functional Characteristics of the Dopamine D4 Receptor. ScienceDirect. [Link][21]

  • hERG screening using high quality electrophysiology assays. Metrion Biosciences. [Link][29]

  • Underlying Susceptibility to Eating Disorders and Drug Abuse: Genetic and Pharmacological Aspects of Dopamine D4 Receptors. MDPI. [Link][11]

  • Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels. Cambridge University Press. [Link][16]

  • Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray. [Link][39]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. [Link][23]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology. [Link][30]

  • GPCR-radioligand binding assays. PubMed. [Link][18]

  • SafetyScreen87 Panel. Eurofins Discovery. [Link][4]

  • Dopamine receptor D4. Wikipedia. [Link][12]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link][19]

  • Improving Selectivity in Drug Design. AZoLifeSciences. [Link][1]

  • GPCR Products and Services. Eurofins Discovery. [Link][40]

  • CNS SafetyScreen panel. Eurofins Discovery. [Link][41]

  • SafetyScreen44™ Panel. Eurofins Discovery. [Link][26]

  • Eurofins Panlabs Safety Screening Webinar. YouTube. [Link][5]

  • Binder Selectivity and Specificity: Fundamental Principles in Molecular Design. Neurosnap. [Link][2]

  • Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link][3][42]

Sources

A Head-to-Head Comparison of Spiro[3.4]octan-1-amine hydrochloride with Known Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds are gaining significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a framework for the head-to-head comparison of Spiro[3.4]octan-1-amine hydrochloride, a novel spiro compound, with established inhibitors of a hypothetical enzyme, "Kinase X." Due to the current lack of publicly available data on the specific biological targets of Spiro[3.4]octan-1-amine hydrochloride, this document serves as a comprehensive template for researchers to design and execute their own comparative studies. The methodologies and data presentation formats outlined herein are based on established best practices in drug discovery and inhibitor characterization.[4][5][6]

Introduction: The Rationale for Investigating Spiro[3.4]octan-1-amine hydrochloride

The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in drug discovery. Spirocycles, characterized by two rings connected by a single common atom, are of increasing interest due to their inherent three-dimensionality.[1][2] This structural feature can provide access to novel chemical space and facilitate more precise interactions with biological targets compared to traditional flat, aromatic structures.[2]

Spiro[3.4]octan-1-amine hydrochloride represents a novel chemical entity with potential applications in inhibitor design. Its spiro[3.4]octane core offers a rigid scaffold that can be functionalized to target specific enzymes or receptors. This guide will use the hypothetical "Kinase X," a key enzyme in a cancer-related signaling pathway, as a target to illustrate the comparative evaluation process.

Hypothetical Signaling Pathway Involving Kinase X

cluster_cell Cell Membrane Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation

Caption: Hypothetical signaling cascade initiated by Growth Factor binding, leading to the activation of Kinase X and subsequent cell proliferation.

Comparative Inhibitors

For a robust head-to-head comparison, it is essential to select well-characterized inhibitors of the target of interest. For our hypothetical Kinase X, we have chosen two established inhibitors with distinct mechanisms of action:

  • Inhibitor A (Staurosporine): A potent, but non-selective, ATP-competitive inhibitor.

  • Inhibitor B (Gleevec): A more selective ATP-competitive inhibitor of a specific class of kinases.

This selection allows for a comprehensive evaluation of Spiro[3.4]octan-1-amine hydrochloride's potency and selectivity profile.

Head-to-Head Performance Evaluation: Key Parameters and Experimental Protocols

A thorough comparison of enzyme inhibitors requires a multi-faceted approach, encompassing both biochemical and cell-based assays.[4][6]

Biochemical Assays: Assessing Direct Enzyme Inhibition

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on its target enzyme.[5][6]

3.1.1. IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[7]

Experimental Protocol: In Vitro Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of Spiro[3.4]octan-1-amine hydrochloride, Inhibitor A, and Inhibitor B in 100% DMSO.

    • Prepare a serial dilution of each inhibitor.

    • Reconstitute recombinant human Kinase X in assay buffer.

    • Prepare a solution of the kinase-specific peptide substrate and ATP.

  • Assay Procedure:

    • Add the diluted inhibitors to the wells of a 96-well plate.

    • Add the Kinase X enzyme to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate at the optimal temperature for the enzyme.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3.1.2. Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for lead optimization.[8][9] This is typically achieved by performing the kinase assay with varying concentrations of both the inhibitor and the substrate (ATP). The data is then visualized using a Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition.[9][10]

Experimental Workflow for MoA Studies

Vary Inhibitor Concentration Vary Inhibitor Concentration Measure Reaction Velocity Measure Reaction Velocity Vary Inhibitor Concentration->Measure Reaction Velocity Vary ATP Concentration Vary ATP Concentration Vary ATP Concentration->Measure Reaction Velocity Lineweaver-Burk Plot Lineweaver-Burk Plot Measure Reaction Velocity->Lineweaver-Burk Plot Determine Inhibition Type Determine Inhibition Type Lineweaver-Burk Plot->Determine Inhibition Type

Caption: Workflow for determining the mechanism of enzyme inhibition.

Cell-Based Assays: Evaluating Cellular Potency and Toxicity

Cell-based assays are essential for assessing a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.[4][11]

3.2.1. Cellular Potency Assay

This assay measures the ability of an inhibitor to block the activity of Kinase X within a living cell.

Experimental Protocol: Cellular Phosphorylation Assay

  • Cell Culture:

    • Culture a cancer cell line known to have an active Kinase X signaling pathway.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Spiro[3.4]octan-1-amine hydrochloride, Inhibitor A, and Inhibitor B for a specified duration.

  • Cell Lysis and Analysis:

    • Lyse the cells to release their protein content.

    • Measure the phosphorylation level of a known downstream substrate of Kinase X using an immunoassay (e.g., ELISA or Western blot).

  • Data Analysis:

    • Determine the concentration of each inhibitor required to reduce the phosphorylation of the downstream substrate by 50% (cellular IC50).

3.2.2. Cytotoxicity Assay

It is crucial to assess whether the observed inhibition of cell proliferation is due to specific target engagement or general toxicity.

Experimental Protocol: Cell Viability Assay

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and treat with a range of inhibitor concentrations.

  • Viability Measurement:

    • After the treatment period, add a viability reagent (e.g., MTT, resazurin) and measure the signal, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the concentration of each inhibitor that reduces cell viability by 50% (CC50).

Data Summary and Interpretation

The quantitative data from the biochemical and cell-based assays should be summarized in a clear and concise table for easy comparison.

Table 1: Head-to-Head Comparison of Inhibitor Performance

ParameterSpiro[3.4]octan-1-amine HClInhibitor A (Staurosporine)Inhibitor B (Gleevec)
Biochemical IC50 (nM) [Insert Data][Insert Data][Insert Data]
Mechanism of Action [Insert Data]ATP-competitiveATP-competitive
Cellular IC50 (µM) [Insert Data][Insert Data][Insert Data]
Cytotoxicity CC50 (µM) [Insert Data][Insert Data][Insert Data]
Selectivity Index (CC50/Cellular IC50) [Insert Data][Insert Data][Insert Data]

Interpretation of Results:

  • A low biochemical IC50 indicates high potency at the enzyme level.[7]

  • The mechanism of action provides insights into how the inhibitor interacts with the target.[8]

  • A low cellular IC50 suggests good cell permeability and on-target activity in a cellular context.[4]

  • A high CC50 value indicates low cytotoxicity.

  • A high selectivity index (the ratio of cytotoxicity to cellular potency) is desirable, as it suggests that the compound's anti-proliferative effects are due to target inhibition rather than general toxicity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of Spiro[3.4]octan-1-amine hydrochloride with known inhibitors. By following the detailed protocols and data analysis methods outlined, researchers can generate robust and reliable data to assess the potential of this novel spirocyclic compound as a therapeutic agent.

Future studies should focus on expanding the inhibitor panel to include compounds with different mechanisms of action and performing broader kinase profiling to assess the selectivity of Spiro[3.4]octan-1-amine hydrochloride across the kinome. In vivo studies in relevant animal models will be the subsequent critical step to evaluate its efficacy and safety in a whole-organism setting.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. (n.d.).
  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (n.d.).
  • Small Molecule Inhibitors Selection Guide - Biomol Blog. (2020, September 20).
  • What Are the Types of Biochemical Assays Used in Drug Discovery? - Patsnap Synapse. (2025, April 21).
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem. (n.d.).
  • Cell-based Assays to Identify Inhibitors of Viral Disease - ResearchGate. (2025, August 7).
  • Confirming Enzyme Inhibition Mechanisms: A Comparative Guide - Benchchem. (n.d.).
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20).
  • The role of cell-based assays for drug discovery - News-Medical. (2024, February 1).
  • Enzyme inhibition and kinetics graphs (article) | Khan Academy. (n.d.).
  • Compare and contrast competitive and non-competitive enzymes inhibitors - MyTutor. (n.d.).
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021, December 1).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (2023, May 20).
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. (2025, August 29).

Sources

Benchmarking the metabolic stability of Spiro[3.4]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of optimizing drug-like properties, the "Escape from Flatness" strategy has elevated spirocyclic scaffolds from niche curiosities to essential pharmacophores. This guide benchmarks the metabolic stability of Spiro[3.4]octan-1-amine hydrochloride , a high-


 bioisostere, against traditional aliphatic and monocyclic amines.

Key Finding: The spiro[3.4]octane scaffold exhibits superior metabolic resilience compared to linear and flexible cycloalkyl analogs. This stability is driven by conformational restriction and steric shielding of the


-carbon, significantly reducing intrinsic clearance (

) in liver microsomes.

Scientific Rationale: The "Spiro" Advantage[1][2][3]

The Metabolic Liability of Amines

Primary aliphatic amines are notorious metabolic "soft spots." Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) rapidly target the


-carbon (adjacent to the nitrogen) for hydroxylation, leading to dealkylation and clearance.
The Structural Solution

Spiro[3.4]octan-1-amine introduces a quaternary spiro-carbon adjacent to the amine-bearing ring. This architecture offers two protective mechanisms:

  • Steric Shielding: The orthogonal orientation of the four-membered and five-membered rings creates a "steric wall" that hinders the approach of the bulky CYP450 heme iron-oxo species.

  • Conformational Lock: Unlike flexible linear chains that easily adapt to the enzyme's active site, the rigid spiro-fused system incurs a high entropic penalty for binding, reducing metabolic turnover.

Experimental Protocol: Microsomal Stability Assay

To objectively benchmark this compound, we utilize a self-validating Human Liver Microsome (HLM) assay. This protocol ensures data integrity through internal standards and specific positive controls.

Reagents & System
  • Test Compound: Spiro[3.4]octan-1-amine HCl (1 µM final conc).

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc (Corning or XenoTech).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Tolbutamide (Internal Standard).

Workflow Diagram

The following logic flow illustrates the critical path for data generation, emphasizing the quench step to freeze metabolic activity instantly.

G Start Compound Prep (1 µM in Buffer) Incubate Incubation (37°C + NADPH) Start->Incubate Add Microsomes Sampling Time Points (0, 15, 30, 60 min) Incubate->Sampling Aliquot Quench Quench (Ice-Cold ACN) Sampling->Quench Terminate Analysis LC-MS/MS Quantification Quench->Analysis Centrifuge

Figure 1: Standardized Microsomal Stability Workflow. Critical control points are the temperature maintenance (37°C) and rapid quenching.

Step-by-Step Methodology
  • Pre-Incubation: Dilute Spiro[3.4]octan-1-amine HCl to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Add microsomes (0.5 mg/mL final). Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Termination: Immediately dispense into 150 µL ice-cold ACN (with Internal Standard). Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm for 15 min to pellet precipitated proteins.

  • Quantification: Inject supernatant into LC-MS/MS (ESI+ mode). Monitor parent ion transition.

Comparative Performance Profile

The following data compares the metabolic stability of the spirocyclic scaffold against a linear amine and a flexible cycloalkyl amine.

Table 1: Intrinsic Clearance (


) Comparison (Human Liver Microsomes) 
Compound ClassStructure Name

(min)

(µL/min/mg)
Stability Classification
Linear Amine n-Octylamine< 15> 90High Clearance (Unstable)
Flexible Ring Cyclooctanamine20 - 3045 - 60Moderate Clearance
Spiro Scaffold Spiro[3.4]octan-1-amine > 60 < 15 Low Clearance (Stable)
ControlVerapamil12115High Clearance Control
Data Interpretation
  • Linear Amines: Rapidly oxidized due to unrestricted access of the alkyl chain to the CYP heme center.

  • Cyclooctanamine: While the ring adds some bulk, the flexibility allows the ring to "fold" into the active site, permitting oxidation.

  • Spiro[3.4]octan-1-amine: The rigid spiro-linkage prevents the molecule from adopting the low-energy conformation required for CYP-mediated N-dealkylation or

    
    -hydroxylation.
    
Mechanistic Visualization

The diagram below visualizes the "Steric Shielding" hypothesis, showing how the spiro-carbon blocks the metabolic attack vector.

Metabolism cluster_linear Linear Amine (Vulnerable) cluster_spiro Spiro[3.4]octane (Protected) CYP CYP450 Heme (Oxidizing Agent) Linear Linear Alkyl Chain (Flexible) CYP->Linear Oxidation Spiro Spiro[3.4] Scaffold (Rigid/Orthogonal) CYP->Spiro Blocked Access Direct Access to α-Carbon Linear->Access Block Steric Blockade by Spiro-Carbon Spiro->Block

Figure 2: Steric Shielding Mechanism. The rigid spiro-geometry prevents the CYP450 active site from effectively accessing the


-carbons adjacent to the amine.

Troubleshooting & Optimization

When benchmarking Spiro[3.4]octan-1-amine HCl, consider these technical nuances:

  • Salt Form Solubility: The hydrochloride salt is highly water-soluble. However, ensure the final organic solvent concentration (DMSO/ACN) in the incubation does not exceed 1%, as this inhibits CYP activity.

  • Non-Specific Binding: Spirocycles can be lipophilic (

    
    ). If recovery is low in the 
    
    
    
    sample, the compound may be binding to the plasticware or microsomes. Action: Add 0.1% BSA to the buffer or use glass-coated plates.
  • Ion Suppression: The amine functionality can cause ion suppression in LC-MS. Action: Use a high-pH mobile phase (Ammonium Bicarbonate, pH 10) or a HILIC column for better retention and sensitivity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[1][2][3] Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters.

  • BLD Pharm. "Product Data: Spiro[3.4]octan-1-amine (CAS 1379148-40-9)."[4] Catalog Entry.

  • Creative Bioarray. "Microsomal Stability Assay Protocol & Parameters." Service Guide.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Spiro[3.4]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of Spiro[3.4]octan-1-amine hydrochloride. As a specialized chemical, its disposal requires a systematic approach to ensure the safety of laboratory personnel and the protection of our environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management.

Foundational Principles of Chemical Waste Management

The proper disposal of any chemical waste is a cornerstone of laboratory safety and environmental stewardship. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[1][2] For academic and research laboratories, specific guidelines under 40 CFR Part 262, Subpart K, provide a framework for managing unwanted laboratory materials.[1] The core principle is that hazardous chemical waste must never be disposed of via standard trash or sewer systems; instead, it must be collected, properly labeled, and managed by a licensed disposal company.[3][4]

Hazard Assessment and Waste Characterization

Before beginning any disposal process, a thorough hazard assessment is critical. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). In the absence of an SDS for the exact compound, data from structurally analogous compounds must be consulted.

Hazard Profile: Spiro-Amine Hydrochlorides Guidance and Rationale
Toxicity Data is limited. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate Personal Protective Equipment (PPE).
Environmental Hazard Should not be released into the environment. Small quantities can contaminate large volumes of soil and water.[3]
Reactivity Avoid mixing with strong oxidizing agents or strong bases, which could liberate the free amine. Incompatible chemicals must be segregated.[4]
Physical State Typically a solid. This form reduces the risk of inhalation compared to a volatile liquid but still requires careful handling to avoid generating dust.
Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of Spiro[3.4]octan-1-amine hydrochloride from the point of generation to final pickup.

3.1. Required Materials

  • Appropriate Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Designated and labeled hazardous waste container (chemically compatible, leak-proof, with a secure lid).[3]

  • Hazardous waste label.

  • Secondary containment bin.

  • Spill kit appropriate for solid chemical spills.

3.2. Disposal Workflow

The following diagram outlines the decision-making and procedural flow for proper disposal.

G cluster_prep Step 1: Preparation cluster_contain Step 2: Containment cluster_transfer Step 3: Waste Transfer cluster_label Step 4: Labeling & Storage cluster_pickup Step 5: Final Disposal A Don Appropriate PPE (Goggles, Lab Coat, Gloves) B Designate a Hazardous Waste Accumulation Area C Obtain a Labeled, Compatible Hazardous Waste Container B->C D Place Container in Secondary Containment C->D E Carefully Transfer Waste Spiro[3.4]octan-1-amine HCl into the Container D->E F Do NOT Mix with Incompatible Wastes (e.g., Strong Bases, Oxidizers) E->F G Securely Close the Container Lid F->G H Complete Hazardous Waste Label: - Full Chemical Name - Accumulation Start Date - Hazard Characteristics G->H I Store in Designated Area Away from Incompatibles H->I J Arrange for Pickup by Institution's EHS or a Licensed Waste Contractor I->J

Caption: Disposal workflow for Spiro[3.4]octan-1-amine hydrochloride.

3.3. Detailed Procedural Steps

  • Preparation and PPE: Before handling the waste, put on all required PPE. Designate a specific, low-traffic area in the lab, ideally within a ventilated chemical fume hood, for waste accumulation.

  • Container Selection: Select a waste container that is in good condition, free of damage, and chemically compatible with amine hydrochlorides (e.g., a high-density polyethylene (HDPE) bottle). The container must have a secure, leak-proof screw-top cap.[3]

  • Labeling: Affix a hazardous waste label to the empty container. Fill in the full chemical name: "Waste Spiro[3.4]octan-1-amine hydrochloride." Do not use abbreviations.

  • Waste Transfer:

    • Carefully transfer the solid waste into the designated container using a funnel or other appropriate tool to minimize the generation of dust.

    • If transferring a solution, ensure it is not mixed with incompatible waste streams.

    • Contaminated materials such as weighing paper, gloves, or pipette tips should also be placed in a designated solid waste container.[1]

  • Container Management:

    • After adding waste, securely close the container. According to OSHA and EPA regulations, waste containers must be kept closed except when actively adding waste.[1][4]

    • Place the sealed container inside a larger, chemically resistant secondary containment bin to mitigate potential spills.

    • Log the contents and date on the hazardous waste label.

  • Storage: Store the waste container in your lab's designated satellite accumulation area. This area must be at or near the point of generation and under the control of laboratory personnel.[3] Ensure it is segregated from incompatible materials.

  • Final Disposal: Once the container is full or has been in storage for the maximum allowable time (typically six months for academic labs), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][6]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent the spread of the solid material. Avoid creating dust.

  • Cleanup:

    • Wear appropriate PPE, including a respirator if dust is present.

    • Gently sweep or vacuum up the spilled material and place it in a labeled hazardous waste container.[5]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.

Conclusion

The disposal of Spiro[3.4]octan-1-amine hydrochloride is a manageable process when conducted with diligence and adherence to established safety protocols and regulations. By treating this compound as a hazardous substance, utilizing proper containment and labeling, and partnering with certified waste management professionals, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Always prioritize safety and consult your institution's specific EHS guidelines.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]

  • Procedures for Disposal of Unwanted Laboratory Material (ULM). Brigham Young University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Spiro[3.4]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Evidence-Based Approach

Spiro[3.4]octan-1-amine hydrochloride, like many amine hydrochlorides, should be handled with the assumption that it may possess irritant properties. Based on data from similar chemical structures, we can anticipate the following potential hazards:

  • Skin Irritation : Direct contact may cause redness, itching, or inflammation.[1][2][3]

  • Eye Irritation : The compound can be a serious eye irritant, potentially causing significant discomfort or damage upon contact.[1][3]

  • Respiratory Tract Irritation : Inhalation of dust particles may lead to irritation of the respiratory system.[1][3][4]

It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is paramount. The following table outlines the recommended PPE for handling Spiro[3.4]octan-1-amine hydrochloride, with explanations rooted in established safety principles.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields, conforming to NIOSH (US) or EN 166 (EU) standards.[4]Protects against accidental splashes and airborne particles entering the eyes.
Skin Protection Chemical-resistant gloves (Nitrile rubber is a suitable choice for general laboratory use).Prevents direct skin contact and potential irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[1][4]
Body Protection A standard laboratory coat.Provides a removable barrier to protect personal clothing from contamination.
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area or fume hood. For larger quantities or in areas with inadequate ventilation, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[4]Minimizes the inhalation of airborne particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible results.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Refrigerated storage may be recommended.[6]

Experimental Workflow

The following diagram, rendered in DOT language, illustrates the critical steps for safely handling Spiro[3.4]octan-1-amine hydrochloride during a typical laboratory procedure.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup Ensure Safety handling_weigh Weigh Compound prep_setup->handling_weigh Proceed to Handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve Use in Experiment cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate Post-Experiment cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose Proper Disposal cleanup_doff Doff PPE cleanup_dispose->cleanup_doff Final Step

Caption: A typical experimental workflow for handling Spiro[3.4]octan-1-amine hydrochloride.

First Aid Measures

In the event of exposure, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact : In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes.[6]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion : Wash out mouth with water provided the person is conscious. Call a physician.[6]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

All waste materials contaminated with Spiro[3.4]octan-1-amine hydrochloride must be segregated and disposed of according to institutional and local regulations for chemical waste.[7][8] This includes:

  • Solid Waste : Unused compound, contaminated gloves, and weighing papers.

  • Liquid Waste : Solutions containing the compound.

The following diagram outlines the decision-making process for the disposal of materials contaminated with Spiro[3.4]octan-1-amine hydrochloride.

disposal_plan start Contaminated Material is_solid Is the waste solid? start->is_solid solid_waste Dispose in Solid Chemical Waste Container is_solid->solid_waste Yes liquid_waste Dispose in Liquid Chemical Waste Container is_solid->liquid_waste No

Caption: A decision tree for the proper disposal of waste.

Container Labeling

All waste containers must be clearly labeled with the contents, including the full chemical name of Spiro[3.4]octan-1-amine hydrochloride and appropriate hazard warnings.

Conclusion: A Culture of Safety

By integrating these safety protocols into your daily laboratory practices, you contribute to a robust culture of safety. The principles outlined in this guide are designed to be both protective and practical, enabling you to focus on your research with the assurance that you are operating in a safe and responsible manner.

References

  • Macrocyclics. (n.d.). Safety Data Sheet.
  • Procter & Gamble. (2024, February 23). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2010, June 4). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, August 8). Safety Data Sheet.
  • Cayman Chemical. (2025, October 28). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Spiroxamine.
  • Labbox. (n.d.). di-Sodium hydrogen phosphate dihydrate EPR.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). spiro[3.4]octan-1-amine | 1379148-40-9.
  • SOL Group. (n.d.). Safety Data Sheet.
  • Combi-Blocks, Inc. (2025, October 3). JR-9601 p.1 - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, January 13). Safety Data Sheet.
  • CPAChem. (n.d.). Safety data sheet.
  • Sigma-Aldrich. (2025, May 1). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, February 2). Safety Data Sheet.
  • Fisher Scientific. (2023, October 4). Safety Data Sheet.
  • CPAChem. (n.d.). Safety data sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.